Neflamapimod
Description
Neflamapimod has been used in trials studying the treatment of Alzheimer's Disease and Mild Cognitive Impairment.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPKQEUBKLEPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175115 | |
| Record name | VX 745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209410-46-8 | |
| Record name | 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209410-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neflamapimod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neflamapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VX 745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEFLAMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neflamapimod's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neflamapimod (formerly VX-745) is a clinical-stage, orally administered, brain-penetrant small molecule that acts as a highly selective inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38 MAPKα).[1][2] In neuronal cells, its primary mechanism of action is the attenuation of synaptic dysfunction, a key pathological driver of cognitive decline in neurodegenerative disorders such as Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[2] By inhibiting p38 MAPKα, this compound modulates downstream signaling pathways involved in neuroinflammation, endosomal trafficking, and tau pathology, thereby aiming to reverse memory deficits and slow disease progression.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuronal cells, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Molecular Target: p38 Mitogen-Activated Protein Kinase Alpha (p38 MAPKα)
The principal molecular target of this compound is the p38 MAPKα enzyme, a serine/threonine kinase that is expressed in neurons under conditions of stress and disease.[5][6] In the central nervous system, p38 MAPKα is a critical mediator of the cellular response to inflammatory cytokines and other stressors, and its overactivation is implicated in synaptic toxicity and neurodegeneration.[7][8]
In Vitro Inhibition Profile
This compound is a potent and selective ATP-competitive inhibitor of p38 MAPKα. In vitro kinase assays have demonstrated its high affinity for the target enzyme.
| Parameter | Value | Assay Type |
| IC50 for p38 MAPKα | 10 nM | Spectrophotometric coupled-enzyme assay |
| IC50 for p38 MAPKβ | 220 nM | Spectrophotometric coupled-enzyme assay |
| Selectivity (p38β/p38α) | 22-fold | - |
| IC50 for IL-1β release (PBMCs) | 45 nM | Human peripheral blood mononuclear cell (PBMC) assay |
| IC50 for TNFα release (PBMCs) | 51 nM | Human peripheral blood mononuclear cell (PBMC) assay |
| IC50 for IL-1β release (whole blood) | 150 nM | Human whole blood assay |
| IC50 for TNFα release (whole blood) | 180 nM | Human whole blood assay |
Table 1: In vitro inhibitory activity of this compound.[1][9]
Core Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in neuronal cells are mediated through the modulation of several downstream signaling cascades.
The p38 MAPKα Signaling Cascade
Under pathological conditions, various stressors, including amyloid-beta (Aβ) oligomers and inflammatory cytokines (e.g., TNF-α, IL-1β), activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPKα.[7][8] Activated p38 MAPKα then phosphorylates a range of downstream substrates, leading to synaptic dysfunction and neuroinflammation.[10][11] this compound, by inhibiting p38 MAPKα, blocks these downstream effects.
Regulation of Endosomal Trafficking via Rab5
A key mechanism through which p38 MAPKα contributes to neuronal dysfunction is by regulating the activity of the small GTPase Rab5, a critical regulator of endocytosis and early endosome function.[3][5][12] Overactivation of p38 MAPKα leads to increased Rab5 activity, resulting in endosomal abnormalities and impaired trafficking of essential neuronal proteins, which is particularly detrimental to cholinergic neurons.[6][7] this compound has been shown to reduce Rab5 activity, thereby reversing this endosomal pathology.[5][6]
Effects on Neuronal Function and Pathology
This compound has demonstrated beneficial effects on multiple aspects of neuronal function and pathology in both preclinical and clinical settings.
Reversal of Synaptic Dysfunction
In preclinical models, this compound has been shown to reverse deficits in synaptic plasticity, such as long-term potentiation (LTP), and to protect against Aβ-induced dendritic spine loss.[13][14] In a mouse model of Down Syndrome that develops Alzheimer's-like pathology, this compound treatment restored the number of cholinergic neurons in the medial septal nucleus by approximately 30% compared to vehicle-treated animals.[6][13]
Reduction of Neuroinflammation
By inhibiting p38 MAPKα in microglia and astrocytes, this compound reduces the production and release of pro-inflammatory cytokines, such as TNF-α and IL-1β, thereby mitigating neuroinflammation.[7][8]
Impact on Tau and Amyloid Pathology
Clinical studies have provided evidence that this compound can modulate biomarkers associated with AD pathology. In the Phase 2b REVERSE-SD study, treatment with this compound for 24 weeks resulted in a statistically significant reduction in cerebrospinal fluid (CSF) levels of total tau (T-tau) and phosphorylated tau at residue 181 (p-tau181).[15][16][17] A trend towards a reduction in neurogranin, a marker of synaptic damage, was also observed.[15][16]
| CSF Biomarker | Mean Difference (this compound vs. Placebo) | 95% Confidence Interval | p-value |
| Total Tau (T-tau) | -18.8 pg/mL | -35.8 to -1.8 | 0.031 |
| Phosphorylated Tau (p-tau181) | -2.0 pg/mL | -3.6 to -0.5 | 0.012 |
| Neurogranin | -21.0 pg/mL | -43.6 to 1.6 | 0.068 |
Table 2: Changes in CSF biomarkers in the REVERSE-SD clinical trial.[15][16]
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited in this guide.
In Vitro p38 MAPKα Kinase Activity Assay
-
Principle: A spectrophotometric coupled-enzyme assay is used to measure the inhibition of p38 MAPKα activity.[1]
-
Procedure:
-
A fixed concentration of recombinant p38 MAPKα enzyme is incubated with varying concentrations of this compound (or vehicle control) in a reaction buffer containing HEPES, glycerol, MgCl2, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and a peptide substrate (e.g., EGF receptor peptide).[1]
-
The reaction is initiated by the addition of ATP.[1]
-
The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm.[1]
-
IC50 values are calculated from the dose-response curves of enzyme inhibition.[1]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P38α MAPK Signaling—A Robust Therapeutic Target for Rab5-Mediated Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cervomed.com [cervomed.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor this compound on the Neurodegenerative Process [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prions activate a p38 MAPK synaptotoxic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P38α MAPK Signaling-A Robust Therapeutic Target for Rab5-Mediated Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 14. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alzheimersnewstoday.com [alzheimersnewstoday.com]
An In-depth Technical Guide to p38 MAP Kinase Alpha Inhibition by Neflamapimod
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neflamapimod (formerly VX-745), a selective inhibitor of the p38 mitogen-activated protein kinase alpha (p38α). This document details its mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols relevant to its study.
Introduction to p38 MAP Kinase Alpha and this compound
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Activation of p38 MAPKs occurs through dual phosphorylation of a conserved TGY motif by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[2] Once activated, p38 MAPKs phosphorylate a variety of downstream substrates, including transcription factors and other kinases, which modulate gene expression and various cellular processes.[1][3]
This compound is an orally administered, brain-penetrant small molecule that selectively inhibits the p38α isoform.[4][5] Originally developed by Vertex Pharmaceuticals for rheumatoid arthritis, it was later licensed by EIP Pharma and is now being developed by CervoMed for central nervous system (CNS) disorders, including Alzheimer's disease and Dementia with Lewy Bodies (DLB).[6] In disease states, p38α is implicated in inflammation-induced synaptic toxicity, which leads to impaired synaptic function.[5][7] By inhibiting p38α, this compound has the potential to reverse synaptic dysfunction and mitigate the neurodegenerative process.[4]
Mechanism of Action of this compound
This compound acts as a highly specific inhibitor of the intracellular enzyme p38α.[6][8] This inhibition prevents the downstream signaling cascade that is activated in response to cellular stress and inflammation.[9] In the context of neurodegenerative diseases, the activation of p38α in neurons is linked to synaptic toxicity induced by factors like amyloid-beta (Aβ) and tau proteins.[7] this compound's inhibition of p38α has been shown to reduce the phosphorylation of downstream targets such as MAPK-activated protein kinase 2 (MK2), MNK1, and heat shock protein 27 (Hsp27).[10][11] This modulation of the p38α signaling pathway is believed to be the basis for its potential therapeutic effects in reversing synaptic dysfunction and reducing neuroinflammation.[4]
Signaling Pathway
Caption: p38α signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
Preclinical Data
| Parameter | Model System | Concentration/Dose | Effect | Reference |
| Dendritic Spine Retraction | Hippocampal neurons | 10 nM | Reduction in Amyloid-β derived diffusible ligand (ADDL)-induced retraction | [4] |
| Dendritic Spine Retraction | Hippocampal neurons | 50 nM | Full blockade of ADDL-induced retraction | [4] |
| Dendritic Spine Loss | PrPSc-exposed neurons | 25 nM | Reduction in dendritic spine loss | [4] |
| Dendritic Spine Loss | PrPSc-exposed neurons | 100 nM | Full blockade of spine retraction | [4] |
| Cognition | Aged rats | Middle dose (specifics not detailed) | Improved cognition | [12] |
| IL-1β Levels | Aged rats | Higher dose (specifics not detailed) | Reduced IL-1β in the brain | [12] |
| Synaptic Density | Aged rats | Higher dose (specifics not detailed) | Increased synaptic density in the brain | [12] |
| Hsp27 Phosphorylation | Rat mesenteric arteries | Not specified | Reduced to 37.75 ± 1.19% of control | [11] |
Clinical Data
| Study | Indication | Dose | Key Findings | Reference |
| Phase 2a | Mild Alzheimer's Disease | 40mg or 125mg twice daily | Safe and well-tolerated; reduced CSF levels of IL-8 and TNFα. | [12] |
| REVERSE-SD (Phase 2b) | Mild Alzheimer's Disease | 40mg twice daily for 24 weeks | Did not meet primary endpoint for episodic memory in the overall population. Significantly reduced CSF levels of T-tau (-18.8 difference, P=0.031) and p-tau181 (-2.0 difference, P=0.012) relative to placebo. Patients in the highest quartile of trough plasma concentrations showed positive trends in memory tests. | [13][14][15] |
| RewinD-LB (Phase 2b) | Dementia with Lewy Bodies | 40mg TID | Showed significant positive effects on the Clinical Dementia Rating Sum of Boxes (CDR-SB) and the Timed Up and Go (TUG) test compared to placebo. | [16] |
| Phase 2a | Dementia with Lewy Bodies | 40mg twice or thrice daily for 16 weeks | Well-tolerated with no drug-associated discontinuations. Improvements seen in functional mobility and a dementia rating scale. | [17] |
Experimental Protocols
In Vitro p38α Kinase Activity Assay
This protocol is a representative method for determining the inhibitory activity of a compound like this compound against p38α MAPK.
Objective: To measure the IC50 of this compound for p38α kinase.
Materials:
-
Recombinant human active p38α MAPK
-
Recombinant human ATF2 (substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
ATP
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
SDS-PAGE loading buffer
-
PVDF membrane
-
Primary antibody against phospho-ATF2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Kinase Assay Buffer. A typical concentration range for testing is 0.1 nM to 10 µM.[1]
-
Kinase Reaction Setup:
-
Add 1 µL of the various concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.[1]
-
Prepare a master mix containing Kinase Assay Buffer and recombinant active p38α MAPK to a final concentration of 10-20 ng per reaction.[1]
-
Add 24 µL of the kinase reaction mix to each well.
-
Gently mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
-
Initiate Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.[1]
-
Terminate Reaction: Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer to each well.[1]
-
Western Blot Analysis:
-
Boil the samples at 95-100°C for 5 minutes.[1]
-
Load 20 µL of each sample onto a 10% SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated ATF2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of ATF2 phosphorylation at each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control and plot the data to determine the IC50 value.
Cellular Assay for p38 MAPK Inhibition
This protocol describes a method to assess the ability of this compound to inhibit p38 MAPK activity within a cellular context.
Objective: To measure the effect of this compound on the phosphorylation of a downstream target of p38 (e.g., MK2 or Hsp27) in stimulated cells.
Materials:
-
Cell line (e.g., HeLa or a relevant neuronal cell line)
-
Cell culture medium
-
Anisomycin (or other p38 activator like TNF-α)
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Cell lysis buffer
-
BCA protein assay kit
-
Primary antibodies against phospho-p38, total p38, phospho-MK2, and total MK2
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Treatment:
-
Stimulation: Stimulate the cells with a p38 activator, such as anisomycin (10 µg/mL), for 20-30 minutes at 37°C. Include a non-stimulated control.[1]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and western blotting as described in the in vitro assay protocol.
-
Probe membranes with antibodies against phospho-p38, total p38, and the downstream target of interest (e.g., phospho-MK2 and total MK2).
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize to the total protein levels. This will demonstrate the dose-dependent inhibition of p38 signaling by this compound.
Experimental and Logical Workflows
Drug Discovery and Development Workflow
Caption: A simplified workflow for the discovery and development of this compound.
In Vitro Kinase Assay Workflow
Caption: Workflow for an in vitro p38α kinase inhibition assay.
Conclusion
This compound is a promising, selective p38α inhibitor with a clear mechanism of action and demonstrated target engagement in both preclinical models and human clinical trials. While its efficacy in Alzheimer's disease requires further investigation at potentially higher doses, it has shown significant positive effects in Dementia with Lewy Bodies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in the further study and potential therapeutic application of p38α inhibition in neurodegenerative and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor this compound on the Neurodegenerative Process [prnewswire.com]
- 5. EIP Pharma Announces Presentation of Phase 2b Clinical Trial Results of this compound in Early-stage Alzheimer's Disease at Clinical Trials in Alzheimer's Disease (CTAD) meeting [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces vasodilation in resistance mesenteric arteries by inhibiting p38 MAPKα and downstream Hsp27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cervomed.com [cervomed.com]
- 17. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The p38α Kinase Inhibitor Neflamapimod: A Modulator of Rab5 Activity in Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB) present significant therapeutic challenges. Emerging evidence points to the dysregulation of endosomal trafficking as a key early event in the pathological cascade. Central to this process is the small GTPase Rab5, which, in its active GTP-bound state, governs early endosome fusion. Pathological hyperactivation of Rab5 has been implicated in the neurodegenerative process. Neflamapimod (formerly VX-745), a selective inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38α), has shown promise in preclinical and clinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its modulatory effects on Rab5 activity and its potential as a therapeutic intervention for neurodegeneration. We will delve into the quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying signaling pathways.
Introduction: The p38α-Rab5 Axis in Neurodegeneration
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1][2] The alpha isoform, p38α, is highly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative diseases. Persistent activation of the p38 MAPK signaling pathway is thought to contribute to neurodegeneration by mediating the hyper-phosphorylation of key neuronal proteins.[1][2]
One of the critical downstream targets of p38α is Rab5, a small GTPase that acts as a master regulator of early endosomal trafficking.[3] The activation state of Rab5 is determined by the balance between guanine nucleotide exchange factors (GEFs) that promote the GTP-bound (active) state and GTPase-activating proteins (GAPs) that facilitate the hydrolysis of GTP to GDP (inactive state).[4] In several neurodegenerative conditions, Rab5 has been found to be pathologically hyperactive, leading to enlarged early endosomes and disrupted downstream trafficking pathways.[4][5] This endosomal dysfunction is hypothesized to contribute to synaptic dysfunction and neuronal loss.
This compound is an orally bioavailable, brain-penetrant small molecule that selectively inhibits p38α kinase activity.[6][7] By inhibiting p38α, this compound is proposed to normalize Rab5 activity, thereby restoring endosomal function and mitigating the downstream consequences of neurodegeneration.[8][9]
This compound's Mechanism of Action: From p38α Inhibition to Rab5 Modulation
This compound acts as a potent and selective inhibitor of p38α. Its inhibitory action on p38α kinase activity directly impacts the phosphorylation of downstream substrates, including those involved in the regulation of Rab5. The prevailing hypothesis is that p38α, when activated by cellular stressors present in neurodegenerative conditions, contributes to the hyperactivation of Rab5. By blocking p38α, this compound reduces this pathological activation, leading to a normalization of Rab5-GTP levels.[10][11]
Quantitative Data on this compound's Effects
Preclinical Data
Preclinical studies in animal models of neurodegeneration have provided quantitative evidence for this compound's ability to modulate Rab5 activity and ameliorate pathological phenotypes. A key study in the Ts2 Down syndrome mouse model, which exhibits age-dependent degeneration of basal forebrain cholinergic neurons (BFCNs) and endosomal abnormalities, demonstrated the following effects of this compound treatment:[11]
| Parameter | Vehicle-treated Ts2 Mice | This compound-treated Ts2 Mice | Wild-type (2N) Mice |
| Rab5-GTP-positive endosomes (Number) | Increased vs. 2N | Normalized to 2N levels | Baseline |
| Rab5-GTP-positive endosomes (Size) | Increased vs. 2N | Normalized to 2N levels | Baseline |
| Rab5-GTP / Total Rab5 Intensity Ratio | Significantly higher vs. 2N | Reduced to normal levels | Baseline |
| Cholinergic Neurons (Number) | - | 30% more than placebo-treated | Baseline |
Table 1: Summary of Preclinical Effects of this compound in Ts2 Mice.[11][12]
Furthermore, this compound has demonstrated potent inhibition of p38α kinase activity in in vitro assays.
| Parameter | Value |
| p38α IC50 | 10 nM |
| p38β IC50 | 220 nM |
Table 2: In Vitro Potency of this compound.[1]
Clinical Data
This compound has been evaluated in several clinical trials for neurodegenerative diseases. The following tables summarize key quantitative outcomes from studies in Dementia with Lewy Bodies (DLB) and Alzheimer's disease (AD).
Dementia with Lewy Bodies (DLB) - Phase 2b RewinD-LB Study (Extension Phase) [2][7]
| Endpoint | This compound (New Capsules) | Placebo/Old Capsules | p-value |
| Change in CDR-SB | Improvement | Worsening | 0.024 (vs. old capsules) |
| Improvement on ADCS-CGIC | Demonstrated | Not observed | 0.035 (vs. old capsules/placebo) |
| Incidence of Falls | Lower | Higher | - |
| Risk Reduction of Clinical Progression (1.5-point increase in CDR-SB) | 67% (vs. old capsules over 32 weeks) | - | <0.001 |
Table 3: Key Outcomes from the RewinD-LB Phase 2b Extension Phase.
Alzheimer's Disease (AD) - Phase 2b REVERSE-SD Study [13][14]
| Endpoint | This compound (40mg BID) | Placebo | p-value |
| Change in Episodic Memory (Primary) | No significant improvement | - | Not met |
| Change in CSF p-tau181 | -2.0 | Increase | 0.012 |
| Change in CSF T-tau | -18.8 | Increase | 0.031 |
Table 4: Key Outcomes from the REVERSE-SD Phase 2b Study in Mild AD.
Detailed Experimental Protocols
p38α Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This protocol outlines the method to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α.[1]
Materials:
-
Recombinant human p38α enzyme
-
This compound
-
ATP
-
Substrate peptide (e.g., MEF2A)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 10 mM MgCl2, 10% glycerol)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add a fixed concentration of p38α enzyme (e.g., 15 nM) to the assay buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 10 minutes at 30°C.
-
Prepare a reaction mixture containing the substrate peptide, ATP, PEP, NADH, PK, and LDH in the assay buffer.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer. The oxidation of NADH to NAD+ by LDH is coupled to the production of ADP by p38α, resulting in a decrease in absorbance.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rab5 Activity Assay (GTP-Rab5 Immunofluorescence)
This protocol describes a method to quantify the levels of active, GTP-bound Rab5 in neuronal cells or brain tissue sections.[4][11]
Materials:
-
Primary antibodies: anti-Rab5-GTP specific antibody, anti-total Rab5 antibody
-
Fluorescently labeled secondary antibodies
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For cultured cells: Grow cells on coverslips, treat with this compound or vehicle, and then fix with 4% PFA.
-
For brain tissue: Perfuse the animal with saline followed by 4% PFA, dissect the brain region of interest, and prepare cryosections.
-
-
Immunostaining:
-
Permeabilize the cells or tissue sections with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-Rab5-GTP antibody overnight at 4°C. For normalization, a separate sample can be stained with an anti-total Rab5 antibody.
-
Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with consistent settings for all samples.
-
Quantify the fluorescence intensity of Rab5-GTP puncta within individual neurons using image analysis software (e.g., ImageJ).
-
Measure the number, size, and total area of Rab5-GTP-positive endosomes.
-
For normalization, the intensity of Rab5-GTP can be expressed as a ratio to the intensity of total Rab5 from a parallel experiment.
-
Assessment of Neurodegeneration in Animal Models
This section describes the use of the Ts2 Down syndrome mouse model and the assessment of neurodegeneration.[11]
Animal Model:
-
Ts2 Mice: This mouse model of Down syndrome carries a partial trisomy of mouse chromosome 16, which is syntenic to human chromosome 21. These mice develop age-related degeneration of basal forebrain cholinergic neurons (BFCNs), a key pathological feature of AD and DLB.
Experimental Procedure:
-
Treatment: Ts2 mice are treated with this compound or vehicle via oral gavage for a specified duration.
-
Tissue Processing: Following treatment, mice are euthanized, and their brains are processed for histological analysis.
-
Immunohistochemistry for Cholinergic Neurons:
-
Brain sections containing the basal forebrain are stained with an antibody against choline acetyltransferase (ChAT), a marker for cholinergic neurons.
-
The number of ChAT-positive neurons in specific regions (e.g., medial septum and vertical limb of the diagonal band) is quantified using stereological methods.
-
-
Assessment of Endosomal Pathology: As described in the Rab5 activity assay protocol, immunofluorescence for Rab5-GTP is performed to assess the extent of endosomal abnormalities.
Conclusion
This compound represents a promising therapeutic approach for neurodegenerative diseases by targeting the p38α-Rab5 signaling axis. The preclinical data strongly support its ability to modulate Rab5 activity and ameliorate neurodegenerative pathology. While clinical trial results have been mixed, they provide valuable insights into the drug's mechanism of action and have informed the design of ongoing and future studies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of p38α and Rab5 in neurodegeneration and to evaluate the efficacy of novel therapeutic agents targeting this pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pharmatimes.com [pharmatimes.com]
- 3. Assessing Rab5 Activation in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing rab5 activation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. cervomed.com [cervomed.com]
- 9. scitechdaily.com [scitechdaily.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 13. EIP Pharma reports mixed results from this compound Alzheimer’s trial [clinicaltrialsarena.com]
- 14. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Neflamapimod in Alzheimer's Disease Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neflamapimod (formerly VX-745) is a selective, brain-penetrant, small-molecule inhibitor of the p38 mitogen-activated protein kinase alpha (p38α).[1] This enzyme is a critical component of intracellular signaling cascades that become dysregulated in Alzheimer's disease (AD), contributing to synaptic dysfunction and neuroinflammation.[2][3] Extensive preclinical studies in various AD models have demonstrated this compound's potential to reverse cognitive deficits, mitigate synaptic damage, and reduce neuroinflammation, positioning it as a promising therapeutic candidate. This technical guide provides an in-depth overview of the core preclinical evidence for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental designs.
Mechanism of Action: Targeting p38α Kinase
This compound is an orally administered small molecule that effectively crosses the blood-brain barrier and specifically inhibits the activity of p38α kinase.[3][4] In the context of Alzheimer's disease, p38α is implicated in a range of pathological processes. Its activation by stressors such as amyloid-beta (Aβ) oligomers and inflammatory cytokines leads to a cascade of downstream events that impair synaptic function and promote neurodegeneration.[2] By inhibiting p38α, this compound aims to disrupt these pathological signaling pathways, thereby restoring synaptic plasticity, reducing inflammation, and ultimately improving cognitive function.[4]
Preclinical Efficacy in Alzheimer's Disease Models
This compound has been evaluated in a variety of preclinical models that recapitulate key aspects of Alzheimer's disease pathology, including age-related cognitive decline, amyloid and tau pathology, and neurodegeneration.
Reversal of Cognitive Deficits
Studies in aged rats with cognitive deficits have shown that this compound can reverse impairments in spatial learning and memory.[5]
Table 1: Effect of this compound on Morris Water Maze Performance in Aged Rats
| Treatment Group | N | Escape Latency (s) | Time in Target Quadrant (%) | Data Source |
| Aged + Vehicle | - | - | - | [5] |
| Aged + this compound | - | Statistically Significant Improvement vs. Vehicle | Statistically Significant Improvement vs. Vehicle | [5] |
| Young Control | - | - | - | [5] |
| Specific quantitative data on escape latency and time in the target quadrant were not available in the provided search results. |
Experimental Protocol: Morris Water Maze in Aged Rats
-
Animals: Aged (e.g., 20-22 months old) rats with identified cognitive deficits.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool for spatial navigation.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform. Each trial begins with the rat being placed in the water at a random starting position. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Treatment: this compound or vehicle is administered for a specified period (e.g., 3 weeks) before and/or during the behavioral testing.[5]
This compound has demonstrated efficacy in transgenic mouse models of Alzheimer's disease, including those with amyloid (APP/PS1) and tau (hTau) pathology.
Protection Against Synaptic Dysfunction
A key aspect of this compound's preclinical profile is its ability to protect against synaptic damage, a hallmark of early Alzheimer's disease.
In vitro studies using hippocampal neurons have shown that this compound can prevent the loss of dendritic spines induced by toxic Aβ oligomers.[4]
Table 2: Effect of this compound on Aβ-Induced Dendritic Spine Retraction
| Condition | This compound Concentration | Outcome | Data Source |
| Aβ-derived diffusible ligand (ADDL) | 10 nM | Reduction in dendritic spine retraction | [4] |
| Aβ-derived diffusible ligand (ADDL) | 50 nM | Full blockade of dendritic spine retraction | [4] |
| Purified PrPSc | 25 nM | Reduction in dendritic spine loss | [4] |
| Purified PrPSc | 100 nM | Full blockade of dendritic spine retraction | [4] |
Experimental Protocol: Dendritic Spine Retraction Assay
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic mice.
-
Treatment: Neurons are exposed to synaptotoxic agents such as Aβ-derived diffusible ligands (ADDLs) or purified prion protein (PrPSc) in the presence or absence of varying concentrations of this compound.
-
Imaging: Dendritic spines are visualized using immunofluorescence microscopy (e.g., by staining for actin or postsynaptic density proteins).
-
Quantification: The number and morphology of dendritic spines are quantified to assess the extent of spine loss and the protective effect of this compound.
Neuroprotective Effects
This compound has also demonstrated neuroprotective effects in models of neurodegeneration.
In the Ts2 Down Syndrome mouse model, which exhibits cholinergic neurodegeneration similar to that seen in Alzheimer's disease, this compound treatment prevented the loss of cholinergic neurons.[4][6]
Table 3: Neuroprotective Effect of this compound in Ts2 Mice
| Treatment Group | Outcome | Quantitative Result | Data Source |
| Ts2 + Vehicle | Number of ChAT+ neurons in the medial septal nucleus | Reduced by ~30% relative to wild-type mice | [4] |
| Ts2 + this compound | Number of ChAT+ neurons in the medial septal nucleus | Similar to wild-type mice; ~30% more than vehicle-treated Ts2 mice | [4][6] |
Experimental Protocol: Cholinergic Neuron Quantification in Ts2 Mice
-
Animals: Ts2 Down Syndrome mice and wild-type littermate controls.
-
Treatment: Mice are treated with this compound or vehicle for a specified duration.
-
Immunohistochemistry: Brain sections, specifically the medial septal nucleus, are stained for choline acetyltransferase (ChAT), a marker for cholinergic neurons.
-
Quantification: The number of ChAT-positive neurons is counted to determine the extent of neurodegeneration and the neuroprotective effect of this compound.
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a therapeutic for Alzheimer's disease. By targeting the p38α kinase, this compound addresses key pathological mechanisms, including synaptic dysfunction and neuroinflammation. The consistent positive results across multiple relevant animal models, demonstrating improvements in cognition, protection of synapses, and preservation of neurons, underscore its potential as a disease-modifying therapy. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with Alzheimer's disease.
References
- 1. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor this compound on the Neurodegenerative Process [prnewswire.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
Investigating Neflamapimod's Role in Dementia with Lewy Bodies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Neflamapimod, an investigational oral, brain-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α), and its potential therapeutic role in Dementia with Lewy Bodies (DLB). This document synthesizes preclinical rationale, mechanism of action, and clinical trial data to offer a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.
Introduction to Dementia with Lewy Bodies and the Therapeutic Rationale for this compound
Dementia with Lewy Bodies (DLB) is the second most common neurodegenerative dementia, characterized by the accumulation of alpha-synuclein aggregates, known as Lewy bodies, in the brain.[1][2] The pathology of DLB leads to a progressive decline in cognitive function, fluctuating cognition, visual hallucinations, and parkinsonism.[2] A key aspect of DLB pathology is synaptic dysfunction, particularly in the basal forebrain cholinergic system, which is believed to be a primary driver of the cognitive and motor deficits observed in the disease.[1][3]
This compound emerges as a promising therapeutic candidate by targeting this synaptic dysfunction.[1][2] It is a selective inhibitor of the p38 MAPK alpha enzyme, which is implicated in neuroinflammation and synaptic toxicity.[3][4][5] Preclinical studies have demonstrated that this compound can reverse synaptic dysfunction within the basal forebrain cholinergic system, suggesting its potential as a disease-modifying therapy for DLB.[3][6]
Mechanism of Action: The p38 MAPK Alpha Signaling Pathway in DLB
The p38 MAPK signaling cascade is a critical pathway that responds to cellular stress and inflammation. In neurodegenerative diseases like DLB, the p38α isoform is activated in neurons and glial cells, contributing to the pathological process. The activation of p38α is linked to the neurotoxicity of alpha-synuclein aggregates.[2]
The proposed mechanism of action for this compound in DLB involves the inhibition of p38α, which in turn modulates downstream signaling that impacts synaptic function and neuroinflammation. A crucial connection has been identified between p38α and the endosome-associated protein Rab5. Dysregulated Rab5 activity is a convergence point for multiple pathogenic drivers in neurodegenerative diseases. By inhibiting p38α, this compound is thought to normalize Rab5 activity, thereby mitigating synaptic dysfunction.
Clinical Development Program: An Overview of Key Trials
This compound has been evaluated in several clinical trials for Dementia with Lewy Bodies. The core of its clinical development program revolves around the Phase 2a AscenD-LB and the Phase 2b RewinD-LB studies.
AscenD-LB (NCT04001517)
The AscenD-LB trial was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-concept study designed to evaluate the efficacy and safety of this compound in patients with mild-to-moderate DLB.[7][8][9] The study enrolled 91 participants who received either this compound (40mg twice or three times daily) or a placebo for 16 weeks.[8][9]
RewinD-LB (NCT05869669)
Building on the findings of AscenD-LB, the RewinD-LB trial is a Phase 2b study with a similar design but with a more targeted patient population.[7][9] This study excluded patients with Alzheimer's disease co-pathology, as identified by plasma phosphorylated tau (p-tau)181 levels, to focus on a "pure" DLB population where the mechanism of this compound is hypothesized to be most effective.[1][7] The trial investigated a 40mg three-times-daily dose over a 16-week period, followed by an open-label extension.[7][10]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the AscenD-LB and RewinD-LB clinical trials.
AscenD-LB Trial: Key Efficacy Outcomes
| Endpoint | Treatment Group | Result | p-value | Effect Size (Cohen's d) |
| Neuropsychological Test Battery (NTB) | This compound 40mg TID vs. Placebo/BID | Significant Improvement | 0.015 | 0.52 |
| Timed Up and Go (TUG) Test | This compound TID vs. Placebo | -1.4s (improvement) vs. +1.5s (worsening) | 0.03 | 0.50 |
Data sourced from press releases and publications related to the AscenD-LB trial.[5][7][11]
RewinD-LB Trial: Key Efficacy and Biomarker Outcomes
| Endpoint | Comparison | Result | p-value |
| Clinical Dementia Rating-Sum of Boxes (CDR-SB) | New vs. Old Capsule Formulation (Extension Phase) | -0.58 difference | 0.024 |
| ADCS-CGIC | Placebo to New Capsule Switch (Extension Phase) | -0.82 point difference | 0.004 |
| Plasma GFAP | NFMD/B (New Capsule) vs. Placebo | -23.1 pg/mL median difference | - |
| Correlation of Plasma GFAP and CDR-SB | - | Change in GFAP correlated with treatment response | 0.036 |
| Incidence of Falls (ptau181 < 2.2 pg/mL) | New Capsule vs. Old Capsule (Extension) | 4.0% vs. 15.4% | 0.025 |
| Incidence of Falls (ptau181 < 2.2 pg/mL) | New Capsule (Extension) vs. Placebo (Initial) | 4.0% vs. 19.7% | 0.007 |
Data sourced from press releases and publications related to the RewinD-LB trial.[6][7]
Experimental Protocols
Clinical Trial Methodology
The AscenD-LB and RewinD-LB trials followed a generally similar protocol, which is outlined in the workflow diagram below.
Key elements of the protocol included:
-
Patient Population: Individuals diagnosed with probable DLB according to consensus criteria, often with confirmation of abnormal dopamine transporter imaging (DaTscan).[8]
-
Intervention: Oral administration of this compound capsules or matching placebo.[8]
-
Assessments: A battery of cognitive and functional tests were employed, including the Neuropsychological Test Battery (NTB), Clinical Dementia Rating-Sum of Boxes (CDR-SB), and the Timed Up and Go (TUG) test.[8]
-
Biomarker Analysis: Plasma samples were collected to measure levels of key biomarkers such as glial fibrillary acidic protein (GFAP) and p-tau181.[7][12]
Biomarker Measurement Methodology
The measurement of plasma biomarkers such as p-tau181 and GFAP in the clinical trials utilized the Single molecule array (Simoa) platform. This is a high-sensitivity immunoassay technology capable of detecting low-abundance proteins in biological samples. The process generally involves:
-
Sample Collection: Blood samples are collected from trial participants.
-
Plasma Separation: Plasma is isolated from the whole blood through centrifugation.
-
Simoa Analysis: The plasma samples are analyzed on a Simoa analyzer (e.g., HD-X analyzer) using specific assay kits for the target biomarkers (e.g., Simoa p-tau181 Advantage V2 kit, Simoa GFAP Discovery kit).
-
Data Quantification: The instrument measures the concentration of the biomarker in each sample, providing quantitative data for statistical analysis.
Conclusion and Future Directions
The cumulative data from preclinical and clinical studies suggest that this compound holds significant promise as a potential treatment for Dementia with Lewy Bodies. Its targeted mechanism of action, aimed at reversing synaptic dysfunction in the basal forebrain cholinergic system, represents a novel therapeutic approach. The positive results from the Phase 2a and 2b trials, particularly in a patient population without Alzheimer's co-pathology, provide a strong rationale for advancing this compound into Phase 3 development.[7]
Future research will likely focus on confirming these findings in a larger, pivotal Phase 3 trial. Key considerations for future studies will include the continued use of biomarkers to select the most appropriate patient population and to monitor treatment response. The long-term safety and efficacy of this compound will also be critical areas of investigation. If successful, this compound could become the first approved disease-modifying therapy for Dementia with Lewy Bodies, addressing a significant unmet medical need for this debilitating neurodegenerative disease.
References
- 1. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of this compound in Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross‐sectional and longitudinal evaluation of plasma glial fibrillary acidic protein to detect and predict clinical syndromes of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Alterations in Protein Kinase p38γ in the Pathogenesis of the Synaptic Pathology in Dementia With Lewy Bodies and α-Synuclein Transgenic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P38α MAPK Signaling-A Robust Therapeutic Target for Rab5-Mediated Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Diagnostic value of plasma p-tau181, NfL, and GFAP in a clinical setting cohort of prevalent neurodegenerative dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. EIP Pharma announces positive results from Phase II AscenD-LB trial of this compound in mild to moderate dementia with Lewy Bodies | Alzheimer Europe [alzheimer-europe.org]
The Journey of Neflamapimod (VX-745): A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neflamapimod, also known as VX-745, is a potent and selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase alpha (p38 MAPKα). Initially discovered and developed by Vertex Pharmaceuticals for inflammatory diseases such as rheumatoid arthritis, its development trajectory pivoted towards neurodegenerative disorders of the central nervous system (CNS) after being licensed by EIP Pharma (now CervoMed). This technical guide provides an in-depth history of this compound's discovery and development, detailing its mechanism of action, preclinical evidence, and clinical evaluation in Alzheimer's disease and Dementia with Lewy Bodies. We present key quantitative data in structured tables, outline detailed experimental protocols for pivotal studies, and provide visual representations of signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.
Discovery and Initial Development
This compound (VX-745) was discovered by Vertex Pharmaceuticals in the late 1990s as part of a program aimed at developing inhibitors of p38 MAPK for the treatment of inflammatory conditions, most notably rheumatoid arthritis. The targeting of p38 MAPK was based on its critical role in regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Vertex initiated its p38 MAPK discovery program in 1996. By July 1998, VX-745 was selected as a lead drug development candidate in collaboration with Kissei Pharmaceuticals. Phase I clinical trials for VX-745 were initiated in March 1999, followed by a pilot Phase II trial for rheumatoid arthritis in November of the same year. While showing some activity, development for rheumatoid arthritis was eventually discontinued.
In 2014, EIP Pharma (now CervoMed) licensed this compound for development in CNS disorders, recognizing the growing body of evidence implicating p38 MAPKα-mediated neuroinflammation and synaptic dysfunction in the pathophysiology of neurodegenerative diseases like Alzheimer's disease and Dementia with Lewy Bodies.
Mechanism of Action: Targeting the p38 MAPKα Signaling Pathway
This compound is a highly selective inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38 MAPKα). This enzyme is a key component of a signaling cascade that responds to cellular stress and inflammatory cues. In neurodegenerative diseases, the chronic activation of p38 MAPKα in neurons is linked to synaptic dysfunction, neuroinflammation, and the pathological phosphorylation of tau protein.
By inhibiting p38 MAPKα, this compound aims to mitigate these downstream pathological effects, thereby protecting synapses and neuronal function.
Preclinical Development
In Vitro Studies
This compound has demonstrated potent and selective inhibition of p38 MAPKα in various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound (VX-745)
| Target | Assay Type | IC50 | Reference |
| p38 MAPKα | Enzyme Inhibition Assay | 10 nM | [1] |
| p38 MAPKβ | Enzyme Inhibition Assay | 220 nM | [1] |
| IL-1β Release | Human PBMC Assay | 56 nM | [1] |
| TNF-α Release | Human PBMC Assay | 52 nM | [1] |
A spectrophotometric coupled-enzyme assay is utilized to determine the IC50 value of this compound for p38 MAPKα.[1]
-
Enzyme and Inhibitor Incubation: A fixed concentration of recombinant human p38 MAPKα enzyme (e.g., 15 nM) is pre-incubated with varying concentrations of this compound (dissolved in DMSO) for a defined period (e.g., 10 minutes) at 30°C. The incubation occurs in a buffer solution (e.g., 0.1 M HEPES, pH 7.5) containing necessary co-factors.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a specific substrate peptide (e.g., EGFR peptide).
-
Signal Detection: The rate of ATP consumption is measured indirectly by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the kinase reaction through pyruvate kinase and lactate dehydrogenase.
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the p38 MAPKα enzyme activity.
References
An In-depth Technical Guide on the Role of p38α in Synaptic Dysfunction and the Impact of Neflamapimod
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synaptic dysfunction is a primary driver of cognitive decline in neurodegenerative disorders, most notably Alzheimer's disease (AD). The p38 mitogen-activated protein kinase alpha (p38α) has emerged as a critical intracellular enzyme implicated in this process. Overactivation of p38α, often triggered by inflammatory cytokines and cellular stress, contributes to synaptic toxicity and impairs synaptic function.[1] This has positioned p38α as a promising therapeutic target. Neflamapimod (formerly VX-745) is an orally administered, brain-penetrating small molecule that selectively inhibits p38α.[1][2] Preclinical and clinical studies are exploring its potential to reverse synaptic dysfunction and modify disease progression in conditions such as AD and Dementia with Lewy Bodies (DLB).[1] This guide provides a comprehensive overview of the p38α signaling pathway in the context of synaptic health, details the mechanism of action of this compound, and presents key experimental data and protocols relevant to its study.
The Role of p38α in Synaptic Function and Dysfunction
The p38 MAPK family, consisting of four isoforms (α, β, γ, and δ), are key regulators of cellular responses to external stimuli.[3][4] The α and β isoforms are particularly sensitive to pyridinyl imidazole inhibitors.[5]
The p38α Signaling Pathway
The p38 MAPK cascade is a three-tiered kinase system.[6] External stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1β), glutamate, and β-amyloid (Aβ) peptides, activate MAP kinase kinase kinases (MAPKKKs).[4][7][8] These, in turn, phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK3 and MKK6.[6] MKK3/6 then dually phosphorylate p38α on specific threonine and tyrosine residues, leading to its activation.[6]
Once activated, p38α phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2) and transcription factors such as ATF2, MEF2C, and MAX.[9][10] This signaling cascade ultimately modulates gene expression and various cellular processes.[3]
Caption: The p38α signaling cascade from upstream activators to downstream effects.
p38α's Involvement in Synaptic Plasticity
p38 MAPK plays a significant role in regulating long-term changes in synaptic efficacy, such as long-term potentiation (LTP) and long-term depression (LTD).[4][11] However, its overactivation is linked to synaptic dysfunction.[12] In the context of neurodegenerative diseases, the p38 MAPK cascade is activated by Aβ peptides and in the presence of tauopathies.[4][11]
Activated p38α can impair LTP and is involved in regulating glutamate neurotransmission at the post-synaptic neuron.[9][13] It has been shown to be activated downstream of NMDA receptors.[9] Furthermore, p38α can phosphorylate tau, a protein implicated in the pathology of Alzheimer's disease.[14]
This compound: A p38α Inhibitor
This compound is a highly specific, ATP-competitive inhibitor of the p38α enzyme.[15][16] It was initially developed for rheumatoid arthritis and is now being repurposed for central nervous system disorders.[15][16]
Mechanism of Action
This compound penetrates the brain and selectively inhibits p38α within neurons.[1] This inhibition is intended to counter the inflammation-induced synaptic toxicity that leads to impaired synaptic function.[1] Pre-clinical studies have indicated that this compound can reverse synaptic dysfunction.[1] One of its proposed mechanisms is the regulation of Rab5, a key protein involved in the neurodegenerative process in the basal forebrain.[1] By inhibiting p38α, this compound reduces Rab5 activity, which may in turn reverse neurodegeneration.[1]
Caption: Proposed mechanism of this compound in mitigating synaptic dysfunction.
Preclinical and Clinical Data
Preclinical Evidence
In animal models, this compound has been shown to reverse the neurodegenerative process in the basal forebrain cholinergic system.[1] It also demonstrated the ability to reduce Rab5 activity.[1] Furthermore, selective inhibition of p38α MAPK was found to ameliorate hippocampal-dependent associative and spatial memory deficits in an APP/PS1 transgenic mouse model of AD.[12]
Clinical Trial Data
This compound has undergone several Phase 2 clinical trials for neurodegenerative diseases.[17][18]
Table 1: Summary of Key this compound Clinical Trial Results
| Trial Name/ID | Indication | Phase | Key Findings | Reference(s) |
| REVERSE-SD (NCT03402659) | Early-stage Alzheimer's Disease | IIb | Did not meet the primary endpoint of improvement in episodic memory.[18][19] However, it did show a statistically significant reduction in cerebrospinal fluid (CSF) levels of phospho-tau (p-tau) and total tau.[14][18][19][20] | [14][18][19][20] |
| AscenD-LB (NCT04001517) | Dementia with Lewy Bodies | IIa | Showed positive effects on clinical endpoints associated with cholinergic neuronal function, including improvements in dementia severity and motor function.[21][22] The effects were more pronounced in patients without elevated plasma p-tau181, a biomarker for AD co-pathology.[21][22] | [21][22] |
| NCT02423122 & NCT02423200 | Mild Alzheimer's Disease | II | Led to improvements in memory and learning, and a reduction in beta-amyloid plaques in the brain.[17] | [17] |
| RewinD-LB | Dementia with Lewy Bodies | IIb | Showed significant positive effects on the Clinical Dementia Rating Sum of Boxes (CDR-SB) and the Timed Up and Go (TUG) test.[23][24] | [23][24] |
Experimental Protocols
p38 MAPK Activity Assay (In Vitro Kinase Assay)
This protocol is designed to measure the activity of p38 MAPK and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant active p38α MAPK
-
Kinase assay buffer
-
Recombinant ATF2 (substrate)
-
ATP
-
Test compound (e.g., this compound)
-
96-well plate
-
SDS-PAGE and Western blot reagents
-
Anti-phospho-ATF2 antibody
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound dilutions or vehicle control.
-
Add the recombinant active p38α MAPK to each well and pre-incubate.
-
Initiate Reaction: Add a mixture of ATF2 substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-ATF2 antibody to detect the phosphorylated substrate.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of p38α inhibition by the test compound.
Caption: Workflow for an in vitro p38α kinase activity assay.
Quantification of Synaptic Density (Immunohistochemistry)
This protocol outlines a method for quantifying synaptic density in brain tissue from preclinical models.
Materials:
-
Brain tissue sections (cryosections or vibratome sections)
-
Primary antibodies: anti-VGlut2 (presynaptic marker) and anti-PSD-95 (postsynaptic marker)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Confocal microscope
-
Image analysis software (e.g., ImageJ with Puncta Analyzer plugin)
Procedure:
-
Tissue Preparation: Prepare brain sections from control and treated animals.
-
Immunostaining:
-
Permeabilize and block the tissue sections.
-
Incubate with primary antibodies (e.g., anti-VGlut2 and anti-PSD-95) overnight.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging:
-
Mount the sections on slides.
-
Acquire z-stack images of the region of interest using a confocal microscope.
-
-
Image Analysis:
-
Generate maximum intensity projections from the z-stacks.
-
Use an image analysis software to identify and quantify the colocalization of the presynaptic and postsynaptic markers. The number of colocalized puncta represents the synaptic density.
-
-
Statistical Analysis: Compare the synaptic density between control and treated groups.
Conclusion and Future Directions
The p38α signaling pathway is a key player in the synaptic dysfunction observed in neurodegenerative diseases. Its inhibition presents a viable therapeutic strategy. This compound, a specific p38α inhibitor, has shown promise in preclinical models and early-stage clinical trials by demonstrating target engagement and positive effects on biomarkers and some clinical outcomes.[18][19][23] However, the failure to meet the primary endpoint in the REVERSE-SD trial for Alzheimer's disease highlights the complexity of treating this condition and suggests that higher doses or longer treatment durations may be necessary.[20] Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its clinical application for the treatment of neurodegenerative disorders characterized by synaptic dysfunction.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 10. promega.com [promega.com]
- 11. Involvement of p38 MAPK in Synaptic Function and Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of p38 MAPK in Synaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 18. EIP Pharma reports mixed results from this compound Alzheimer’s trial [clinicaltrialsarena.com]
- 19. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 20. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. neurologylive.com [neurologylive.com]
- 23. cervomed.com [cervomed.com]
- 24. CervoMed Announces New Data from Phase 2b Trial Demonstrating this compound's Potential as a Treatment for Dementia with Lewy Bodies - CervoMed [ir.cervomed.com]
The Potential of Neflamapimod for the Treatment of Huntington's Disease: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the investigational drug Neflamapimod, focusing on its scientific rationale, mechanism of action, and clinical evaluation for the potential treatment of cognitive dysfunction in Huntington's disease (HD). This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Huntington's disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. A key pathological feature of HD is synaptic dysfunction, which is believed to underlie the early cognitive deficits. This compound (formerly VX-745) is an orally administered, brain-penetrant small molecule that selectively inhibits the alpha isoform of the p38 mitogen-activated protein kinase (p38α). Chronic activation of p38α is implicated in synaptic dysfunction and neuroinflammation, providing a strong rationale for its inhibition as a therapeutic strategy in neurodegenerative diseases.[1] This guide summarizes the preclinical evidence supporting the role of p38α in HD-related pathology and details the design and outcomes of the Phase 2a clinical trial of this compound in patients with early-stage Huntington's disease.
Mechanism of Action and Scientific Rationale
This compound is a highly specific inhibitor of the intracellular enzyme p38α kinase.[2] In the context of neurodegenerative diseases, the chronic activation of p38α is linked to inflammation-induced synaptic toxicity, which leads to the impairment of synaptic function.[2] Synaptic dysfunction is a major driver of the cognitive deficits that are a defining characteristic of many central nervous system diseases, including Huntington's.[2][3][4]
Preclinical studies in various models of neurodegeneration have shown that inhibition of p38α can protect neurons and restore synaptic function. For instance, in a mouse model of Down syndrome, this compound treatment prevented the loss of cholinergic neurons, with treated mice showing approximately 30% more of these neurons compared to placebo-treated animals.[1] Furthermore, in cultured mouse neurons, this compound was able to prevent the degeneration of neuronal ramifications triggered by toxic amyloid-beta molecules, even at the lowest concentrations tested.[1]
While direct preclinical studies of this compound in Huntington's disease models are not yet published, research into the role of p38 MAPK in HD provides a strong foundation for its therapeutic potential. Studies in the YAC128 mouse model of HD have shown that altered activation of p38 MAPK contributes to the enhancement of NMDA receptor-dependent excitotoxicity, a key pathological process in HD. Furthermore, inhibition of the p38 MAPK pathway has been shown to reduce the accumulation of mutant huntingtin protein aggregates and alleviate cytotoxicity in cellular models of Huntington's disease.
Signaling Pathway of p38α in Huntington's Disease Pathology
The following diagram illustrates the hypothesized signaling pathway involving p38α in the context of Huntington's disease and the therapeutic intervention point of this compound.
Clinical Development in Huntington's Disease
This compound was evaluated in a Phase 2a proof-of-concept clinical trial for the treatment of cognitive dysfunction in patients with early-stage Huntington's disease (NCT03980938).
Study Design and Methods
The study was a double-blind, placebo-controlled, two-period, within-subject crossover trial conducted at a single site in the United Kingdom.[4][5] The trial was designed to enroll 16 patients with early-stage Huntington's disease.[4]
Key aspects of the trial protocol are summarized in the table below.
| Parameter | Description |
| Study Title | A Double-Blind, Placebo-Controlled Two-Period 10-Week Treatment Within-Subject Crossover Study Of Cognitive Effects Of this compound in Early-Stage Huntington Disease (HD) |
| ClinicalTrials.gov ID | NCT03980938 |
| Phase | 2a |
| Patient Population | 16 subjects with genetically confirmed early-stage HD (ages 30-70) and identified cognitive deficits.[5] |
| Intervention | This compound 40 mg administered orally twice daily.[5] |
| Study Design | Two 10-week treatment periods (this compound or placebo) separated by an 8-12 week washout period, in a crossover design.[5] |
| Primary Outcome Measures | Reversal of hippocampal dysfunction as assessed by the virtual water maze test for spatial learning and selected tests from the Cambridge Neuropsychological Test Automated Battery (CANTAB).[4] |
The following diagram outlines the experimental workflow of the clinical trial.
Clinical Trial Results
The clinical trial was prematurely terminated on October 15, 2020, due to delays and restrictions imposed by the COVID-19 pandemic. As a result of the early termination, only one subject completed the second crossover period. Consequently, the efficacy analysis was limited to a comparison of outcomes from the first treatment period between subjects who received this compound and those who received a placebo.
Efficacy: No significant differences were observed between the this compound and placebo groups for the virtual Morris Water Maze and most of the CANTAB assessments.[5] However, statistically significant differences were noted in two CANTAB tasks:
-
One Touch Stockings of Cambridge (OTS): An increase in latency to correct errors was observed in the this compound group compared to the placebo group, suggesting a potential worsening of performance in this specific task.[5]
-
Spatial Span (SS): An increase in the forward span length was seen in the this compound group versus the placebo group, indicating a potential improvement in this measure of cognitive function.[5]
The results from these two tasks were deemed inconsistent.[5] Quantitative data from these specific CANTAB sub-tests are not publicly available at this time.
Safety and Tolerability: this compound was well-tolerated, with no new safety signals identified. A total of 11 adverse events (AEs) were reported in nine subjects, with the most common being the common cold. All reported AEs were mild. Two AEs (one case each of abdominal pain and nausea) were considered potentially related to the study drug by the investigator; however, both of these events occurred in subjects who were receiving the placebo.[5]
| Safety Outcome | Result |
| Adverse Events (AEs) | 11 AEs reported in 9 subjects.[5] |
| Most Common AE | Common Cold.[5] |
| Severity of AEs | All reported as mild.[5] |
| Drug-Related AEs | 2 AEs (abdominal pain, nausea) considered possibly related, but occurred in the placebo group.[5] |
| New Safety Signals | None identified.[5] |
Experimental Protocols
Preclinical Assessment of Synaptic Plasticity in HD Mouse Models
To assess the potential of a p38α inhibitor like this compound on synaptic function in a Huntington's disease context, standard electrophysiological protocols for measuring long-term potentiation (LTP) in hippocampal slices from HD mouse models (e.g., zQ175 or R6/2) would be employed.
Objective: To determine if the compound can rescue deficits in synaptic plasticity.
Methodology: Ex Vivo Slice Electrophysiology
-
Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
The hippocampus is dissected, and transverse slices (300-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region.
-
Baseline synaptic responses are established by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
After a stable baseline is recorded for 10-20 minutes, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and plotted over time.
-
The degree of potentiation is quantified as the percentage increase in the fEPSP slope after HFS/TBS compared to the baseline.
-
The effect of the test compound (e.g., this compound) is assessed by comparing LTP in slices from untreated HD mice, treated HD mice, and wild-type controls.
-
Clinical Assessment of Cognition
Cambridge Neuropsychological Test Automated Battery (CANTAB): The CANTAB is a battery of computerized, language-independent neuropsychological tests used to assess various cognitive domains.
-
One Touch Stockings of Cambridge (OTS): This test assesses executive function, specifically spatial planning and working memory. Participants are shown two arrangements of colored balls in "stockings" and must determine the minimum number of moves required to make the bottom arrangement match the top one.
-
Spatial Span (SS): This test measures visuospatial working memory capacity. Participants are shown a sequence of flashing squares on the screen and must then touch the squares in the same order. The sequence length increases with each correct response.
Conclusion and Future Directions
The therapeutic rationale for targeting the p38α kinase pathway with this compound in Huntington's disease is supported by preclinical evidence implicating this pathway in the disease's pathophysiology. The Phase 2a clinical trial in early-stage HD patients, although prematurely terminated, demonstrated that this compound is safe and well-tolerated. The efficacy findings were inconclusive, with inconsistent effects on two specific measures of cognitive function.
Future research should prioritize preclinical studies of this compound in established Huntington's disease animal models to confirm target engagement and to assess its effects on synaptic plasticity and cognitive performance. Should these preclinical studies yield positive results, a larger, longer-duration clinical trial with a sufficient dose would be warranted to definitively evaluate the potential of this compound to treat the cognitive impairments associated with Huntington's disease.
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor this compound on the Neurodegenerative Process [prnewswire.com]
- 3. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 4. EIP Pharma trials this compound to treat cognitive deficits [clinicaltrialsarena.com]
- 5. hra.nhs.uk [hra.nhs.uk]
A Technical Guide to Early Preclinical Research on Neflamapimod for Stroke Recovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on Neflamapimod (formerly VX-745) for post-stroke recovery. It details the core mechanism of action, experimental protocols, and key quantitative outcomes from early studies, offering a comprehensive resource for researchers in the field of neurorestorative therapies.
Core Mechanism of Action: p38α MAPK Inhibition
This compound is an orally bioavailable, brain-penetrant small molecule that selectively inhibits the p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] In the context of ischemic stroke, the activation of p38α MAPK in neurons, astrocytes, and microglia is a key driver of neuroinflammation and cell death in the acute phase.[1][2] Early research hypothesized that p38α also plays a role in the subacute phase by contributing to interleukin-1β (IL-1β)-mediated impairment of functional recovery.[2]
The therapeutic rationale for this compound in stroke recovery is centered on its potential to enhance synaptic plasticity.[3][4] Chronic elevation of IL-1β can suppress the production of brain-derived neurotrophic factor (BDNF), a crucial molecule for neuronal survival and synaptic plasticity.[1] By inhibiting p38α, this compound is thought to block the deleterious effects of IL-1β on BDNF-mediated synaptic plasticity, thereby promoting functional recovery after a stroke.[2]
Signaling Pathway Diagram
Caption: this compound inhibits p38α MAPK, mitigating neuroinflammation and promoting BDNF-mediated recovery.
Key Preclinical Study: Functional Recovery in a Rat Model
A pivotal early study investigated the efficacy of this compound when administered during the subacute phase following an ischemic stroke in rats.[3][4] This research provided foundational evidence for its potential as a neurorestorative agent.
Experimental Protocol
The study utilized a transient middle cerebral artery occlusion (tMCAO) model in rats to induce ischemic stroke.[3][4]
-
Stroke Induction: An ischemic stroke was induced via transient middle cerebral artery occlusion.[3][4]
-
Subject Allocation: Surviving animals were allocated to treatment groups based on their modified Neurological Severity Score (mNSS) on Day 2 post-stroke.[2]
-
Treatment Initiation: this compound or a vehicle control was first administered 48 hours after reperfusion, a time point considered outside the window for neuroprotection, to specifically assess its effects on recovery.[2][3][4]
-
Dosing Regimen: The drug was administered twice daily for six weeks.[3][4] The doses used were 1.5 mg/kg and 4.5 mg/kg.[3][4]
-
Behavioral Assessments: Functional outcomes were the primary endpoint. Assessments were conducted at baseline (pre-stroke) and at weeks 4 and 6 post-stroke.[2][3][4] The key assessments included:
-
Biochemical Analysis: At the end of the study, brain tissue was analyzed to measure the protein levels of brain-derived neurotrophic factor (BDNF).[3][4]
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating this compound in a rat stroke model.
Quantitative Data Summary
The results from the key preclinical study demonstrated a dose-dependent improvement in functional recovery with this compound treatment.
| Outcome Measure | Treatment Group | Result at Week 4 | Result at Week 6 | Statistical Significance (vs. Vehicle) |
| Modified Neurological Severity Score (mNSS) | Vehicle | 12.1 ± 1.1 | 11.4 ± 0.9 | N/A |
| This compound 1.5 mg/kg | 10.1 ± 0.9 | 9.7 ± 0.9 | p<0.001 | |
| This compound 4.5 mg/kg | 9.1 ± 0.7 | 8.5 ± 1.0 | p<0.001 | |
| Sensory and Motor Function | All Measures | Significant beneficial effects relative to vehicle | Significant beneficial effects relative to vehicle | p<0.001 |
| Brain BDNF Protein Levels | Both Doses | Dose-related statistically significant increase | Dose-related statistically significant increase | Not specified |
Data sourced from PR Newswire and CervoMed publications based on the PLOS ONE study.[3][4]
Conclusion and Future Directions
The early preclinical research on this compound provided a strong rationale for its development as a therapy to promote stroke recovery. The key findings demonstrated that by inhibiting p38α MAPK in the subacute phase, this compound treatment led to significant, dose-dependent improvements in neurological function in a rat model of ischemic stroke.[2][3][4] These behavioral improvements were associated with increased levels of BDNF in the brain, supporting the hypothesis that the drug enhances synaptic plasticity.[3][4]
These promising preclinical results have paved the way for clinical investigation. As of late 2025, a Phase 2 proof-of-concept clinical study is being planned to evaluate the effects of this compound on functional recovery in patients who have experienced a moderate to severe acute ischemic stroke.[3][5] The design of future clinical trials will likely build upon the preclinical evidence, focusing on treatment initiation in the subacute phase to potentially improve long-term outcomes for stroke survivors.[3][4]
References
- 1. Continuous administration of the p38α inhibitor this compound during the subacute phase after transient ischemia-induced stroke in the rat promotes dose-dependent functional recovery accompanied by increase in brain BDNF protein level | bioRxiv [biorxiv.org]
- 2. Continuous administration of a p38α inhibitor during the subacute phase after transient ischemia-induced stroke in the rat promotes dose-dependent functional recovery accompanied by increase in brain BDNF protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EIP Pharma Announces Publication of Preclinical Results Demonstrating Potential of this compound to Promote Functional Recovery after Ischemic Stroke [prnewswire.com]
- 4. cervomed.com [cervomed.com]
- 5. research.monash.edu [research.monash.edu]
Neflamapimod's Attenuation of Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines contribute to a chronic inflammatory state within the central nervous system (CNS), leading to synaptic dysfunction and neuronal damage. Neflamapimod (formerly VX-745) is an investigational, orally administered, brain-penetrant small molecule that selectively inhibits the alpha isoform of p38 mitogen-activated protein kinase (p38α MAPK).[1] This enzyme plays a pivotal role in the intracellular signaling cascade that governs inflammatory responses.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in neuroinflammatory pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of p38α MAPK
This compound's primary mechanism of action is the potent and selective inhibition of p38α MAPK.[4] This kinase is a key regulator of the synthesis and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4] In pathological conditions within the CNS, p38α MAPK is upregulated in neurons, microglia, and astrocytes, contributing to neuroinflammation and synaptic toxicity.[2][3] By inhibiting p38α MAPK, this compound effectively dampens the downstream inflammatory cascade.
Quantitative Efficacy of this compound
The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data on its inhibitory activity.
| Target | IC50 (nM) | Cell/Assay System | Reference |
| p38α MAPK | 10 | Enzyme Assay | [4] |
| p38β MAPK | 220 | Enzyme Assay | [4] |
| IL-1β Production | 56 | Human Peripheral Blood Mononuclear Cells (PBMCs) | [4] |
| TNF-α Production | 52 | Human Peripheral Blood Mononuclear Cells (PBMCs) | [4] |
Modulation of Neuroinflammatory Signaling Pathways
The p38α MAPK signaling pathway is a central hub for inflammatory signals. Upon activation by cellular stressors or pro-inflammatory stimuli, a phosphorylation cascade leads to the activation of transcription factors, such as NF-κB, which in turn drive the expression of inflammatory genes. This compound intervenes early in this cascade by blocking the kinase activity of p38α.
Caption: The p38α MAPK signaling cascade and the inhibitory action of this compound.
Effects on Glial Cell Activation
Microglia and astrocytes are the primary immune cells of the CNS and play a crucial role in neuroinflammation. In response to pathological stimuli, these cells become activated, releasing a barrage of pro-inflammatory mediators. Preclinical studies have demonstrated that this compound can modulate the activation state of these glial cells.
Experimental Workflow for Assessing Microglial Activation
A common in vitro model to study the anti-inflammatory effects of compounds on microglia involves stimulating cultured microglial cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The subsequent release of inflammatory cytokines is then measured.
Caption: Experimental workflow for assessing the effect of this compound on microglial activation.
Clinical Evidence of Neuroinflammatory Pathway Modulation
Clinical trials have provided evidence for the engagement of this compound with its target and its impact on biomarkers of neuroinflammation and synaptic dysfunction in the CNS.
REVERSE-SD Study (NCT03402659)
The REVERSE-SD study was a Phase 2b, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in subjects with mild Alzheimer's disease.[5] While the study did not meet its primary endpoint of improving episodic memory, it demonstrated a significant effect on cerebrospinal fluid (CSF) biomarkers associated with neurodegeneration and synaptic dysfunction.[6][7]
| Biomarker | Change from Baseline (this compound vs. Placebo) | p-value | Reference |
| CSF Total Tau (T-tau) | -18.8 pg/mL | 0.031 | [7] |
| CSF Phosphorylated Tau (p-tau181) | -2.0 pg/mL | 0.012 | [7] |
| CSF Neurogranin | -21.0 pg/mL (trend) | 0.068 | [7] |
| Plasma Glial Fibrillary Acidic Protein (GFAP) | Reduction with this compound vs. increase with placebo | 0.04 (in pure DLB patients) |
These findings suggest that this compound can modulate the downstream consequences of neuroinflammation in the human brain.
Detailed Experimental Protocols
In Vitro Microglial Activation Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-1β
Procedure:
-
Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the cells in each well.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the efficacy of this compound in reducing neuroinflammation in a mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Administer this compound or vehicle orally (e.g., via gavage) at a predetermined dose (e.g., 10 mg/kg) for a specified period (e.g., daily for 7 days) prior to LPS injection.
-
On the day of surgery, anesthetize the mice and place them in a stereotaxic frame.
-
Inject LPS (e.g., 5 µg in 2 µL of saline) or saline vehicle directly into the lateral ventricle of the brain (intracerebroventricular injection).[8]
-
Continue daily administration of this compound or vehicle for a defined post-operative period (e.g., 7 days).
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Process the brain tissue for analysis of neuroinflammatory markers, such as:
-
Immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) activation.
-
ELISA or multiplex assay for pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in brain homogenates.
-
Western blot analysis for the phosphorylation status of p38 MAPK.
-
-
Analyze the data to compare the extent of neuroinflammation between the different treatment groups.
Caption: Workflow for the in vivo LPS-induced neuroinflammation model.
Cerebrospinal Fluid (CSF) Biomarker Analysis in Clinical Trials
Objective: To measure the levels of neuroinflammatory and neurodegenerative biomarkers in the CSF of clinical trial participants.
Materials:
-
CSF samples collected from study participants via lumbar puncture.
-
Low-binding polypropylene tubes for sample storage.
-
Immunoassay platform (e.g., ELISA, Luminex, or Simoa) for biomarker quantification.
-
Specific antibody pairs and reagents for the biomarkers of interest (T-tau, p-tau181, neurogranin, etc.).
Procedure:
-
Collect CSF from participants at baseline and at the end of the treatment period according to a standardized protocol.
-
Process the CSF samples within a specified timeframe to minimize pre-analytical variability. This typically involves centrifugation to remove cellular debris.
-
Aliquot the CSF into low-binding tubes and store at -80°C until analysis.
-
On the day of analysis, thaw the samples on ice.
-
Perform the immunoassays for the target biomarkers according to the manufacturer's validated protocols. This will involve incubating the CSF with specific capture and detection antibodies and measuring the resulting signal.
-
Generate a standard curve using recombinant protein standards to quantify the concentration of each biomarker in the CSF samples.
-
Perform statistical analysis to compare the change in biomarker levels from baseline to the end of treatment between the this compound and placebo groups.
Conclusion
This compound represents a targeted therapeutic approach to mitigating the detrimental effects of neuroinflammation in neurodegenerative diseases. Its potent and selective inhibition of p38α MAPK leads to a downstream reduction in the production of pro-inflammatory cytokines and modulation of glial cell activation. The quantitative data from both preclinical and clinical studies provide compelling evidence for its mechanism of action and its ability to engage with its target in the CNS. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other p38α MAPK inhibitors in the context of neuroinflammation. The continued exploration of this pathway holds significant promise for the development of novel disease-modifying therapies for a range of devastating neurological disorders.
References
- 1. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces vasodilation in resistance mesenteric arteries by inhibiting p38 MAPKα and downstream Hsp27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Neflamapimod: A p38 MAPKα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neflamapimod, formerly known as VX-745, is a potent and selective, orally bioavailable small molecule inhibitor of the p38 mitogen-activated protein kinase alpha (MAPKα).[1][2] Developed initially by Vertex Pharmaceuticals for inflammatory diseases such as rheumatoid arthritis, it has since been repurposed and is under investigation by EIP Pharma for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease and Dementia with Lewy Bodies.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a member of the pyrimidopyridazine class of compounds.[5] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-(2,6-dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one |
| SMILES String | c1cc(c(c(c1)Cl)-c2c3ccc(nn3cnc2=O)Sc4ccc(cc4F)F)Cl[6] |
| CAS Number | 209410-46-8 |
| Molecular Formula | C₁₉H₉Cl₂F₂N₃OS[6] |
| Synonyms | VX-745, VD-31,745[7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 436.26 g/mol | [6] |
| logP | 5.17 | ALOGPS (Predicted)[7] |
| 4.89 | Chemaxon (Predicted)[7] | |
| Aqueous Solubility | 0.000559 mg/mL (Predicted) | ALOGPS[7] |
| Insoluble | [1] | |
| pKa (Strongest Basic) | -5.9 (Predicted) | Chemaxon[7] |
Mechanism of Action
This compound is an ATP-competitive inhibitor of p38 MAPKα, a serine/threonine kinase that plays a central role in cellular responses to stress and inflammation. The p38 MAPK signaling pathway is implicated in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] By inhibiting p38 MAPKα, this compound effectively suppresses the downstream signaling cascade that leads to the production of these inflammatory mediators.[1]
Binding to p38 MAPKα
While a co-crystal structure of this compound with p38 MAPKα is not publicly available, the binding mode can be inferred from the crystal structure of a closely related analog. The 2,6-dichlorophenyl group is situated in a hydrophobic pocket, with the chlorine atoms making favorable van der Waals interactions with residues such as V30, L108, A157, and L167. The phenyl ring itself interacts with backbone atoms of G110, A111, and D112.[1]
Downstream Signaling Pathways
The inhibition of p38 MAPKα by this compound has been shown to modulate several downstream signaling pathways implicated in neurodegenerative diseases.
Pharmacological Properties
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies, as well as clinical trials.
Table 3: In Vitro Inhibitory Activity of this compound
| Assay | Target/Cell Line | IC₅₀ (nM) |
| Kinase Assay | p38 MAPKα | 10[8] |
| Kinase Assay | p38 MAPKβ | 220[8] |
| Cellular Assay | Human PBMCs (IL-1β production) | 56[8] |
| Cellular Assay | Human PBMCs (TNF-α production) | 52[8] |
Table 4: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species |
| Bioavailability | Orally active | Human |
| Blood-Brain Barrier Penetration | Yes | Human |
| CSF to Unbound Plasma Ratio | ~1.2 | Human[4] |
| Effect on CSF Biomarkers | Reduction in p-tau and T-tau | Human[5][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize this compound.
In Vitro Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This assay determines the 50% inhibitory concentration (IC₅₀) of this compound against p38 MAPKα and p38 MAPKβ.
Methodology:
-
Enzyme and Inhibitor Preparation: A fixed concentration of recombinant p38 MAPKα or p38 MAPKβ (e.g., 15 nM) is incubated with varying concentrations of this compound (dissolved in DMSO) for 10 minutes at 30°C.
-
Reaction Mixture: The reaction is carried out in a buffer (e.g., 0.1 M HEPES, pH 7.5) containing 10% glycerol, 10 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase, and 200 µM of a substrate peptide (e.g., EGF receptor peptide).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 100 µM for p38α and 70 µM for p38β).
-
Data Acquisition: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve of the inhibitor concentration versus the reaction rate.[8]
Cellular Assay for Inhibition of TNF-α Production
This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Inhibitor Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α.
-
Sample Collection: After a set incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of TNF-α in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC₅₀ for TNF-α inhibition is determined by plotting the this compound concentration against the percentage of TNF-α inhibition relative to the stimulated control.[10]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p38 MAPKα with the potential to treat a range of neuroinflammatory and neurodegenerative disorders. Its ability to penetrate the blood-brain barrier and modulate key signaling pathways involved in synaptic dysfunction and inflammation makes it a promising therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound.
References
- 1. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20200308176A1 - Co-crystals of this compound (vx-745) - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
Neflamapimod's Impact on Basal Forebrain Cholinergic Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neflamapimod, a selective, orally administered, and brain-penetrant inhibitor of p38 mitogen-activated protein kinase alpha (p38α), has emerged as a promising therapeutic candidate for neurodegenerative diseases characterized by cholinergic dysfunction, such as Alzheimer's Disease (AD) and Dementia with Lewy Bodies (DLB). This technical guide provides an in-depth analysis of the preclinical and clinical evidence detailing this compound's impact on the health and function of basal forebrain cholinergic neurons (BFCNs). Preclinical studies in mouse models demonstrate that this compound can reverse pathological processes, including endosomal dysfunction, and restore the number and morphology of cholinergic neurons.[1][2][3][4] Clinical trials in patients with early AD and DLB have provided evidence of target engagement and potential clinical benefit, with MRI data showing an increase in the volume of the Nucleus Basalis of Meynert (NbM), the primary locus of cortical cholinergic innervation, and improvements in clinical measures of cognitive and motor function.[2][5][6][7] This guide will detail the underlying mechanism of action, summarize the key quantitative findings, and provide an overview of the experimental protocols employed in these pivotal studies.
Mechanism of Action: Targeting the p38α/Rab5 Pathway
The neuroprotective effects of this compound on BFCNs are primarily attributed to its inhibition of p38α kinase.[7][8][9] In neurodegenerative conditions, cellular stressors and inflammatory signals can lead to the overactivation of p38α.[10][11] This kinase, in turn, activates the small GTPase Rab5, a key regulator of endosomal trafficking.[1][2][3][4][12] Hyperactivation of Rab5 in BFCNs leads to endosomal pathology, which is a central mechanism driving the degeneration of these vulnerable neurons.[1][3][4]
By inhibiting p38α, this compound disrupts this pathological cascade, leading to a reduction in Rab5 activity.[1][2][3][4] This normalization of endosomal function is believed to restore trophic signaling and other vital cellular processes, ultimately promoting the survival and functional recovery of BFCNs.[12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy in Ts2 Mouse Model
| Parameter | Vehicle-treated Ts2 Mice | This compound-treated Ts2 Mice | Wildtype (2N) Mice | Key Finding | Reference |
| Rab5-GTP / Total Rab5 Ratio | Significantly higher | Reduced to normal levels | Normal levels | This compound normalizes aberrant Rab5 activation. | [13] |
| Number of ChAT+ Neurons | Continued decline with age | Restored to normal levels | Stable | This compound restores the number of cholinergic neurons. | [13] |
| Cholinergic Neuron Morphology | Atrophied | Normalized | Normal | This compound reverses the degenerative morphology of cholinergic neurons. | [1] |
Table 2: Clinical Trial Results in Early Alzheimer's Disease (Phase 2a)
| Parameter | Baseline | After 12 Weeks of this compound Treatment | p-value | Key Finding | Reference |
| Nucleus Basalis of Meynert (NbM) Volume | 469 mm³ (mean) | 483 mm³ (mean) | 0.03 | This compound treatment was associated with a statistically significant increase in NbM volume. | [5] |
| Change in NbM Volume | - | +3.1% (mean) | 0.03 | 8 of 15 patients showed an increase of at least 3%. | [5] |
| NbM-Deep Gray Matter (DGM) Dynamic Connectivity | - | +11% (mean increase) | 0.043 | Treatment was associated with a statistically significant increase in functional connectivity. | [5] |
Table 3: Clinical Trial Results in Dementia with Lewy Bodies (AscenD-LB, Phase 2a)
| Endpoint | This compound (40 mg TID) vs. Placebo | Effect Size (Cohen's d) | p-value | Key Finding | Reference |
| Neuropsychological Test Battery (NTB) | Significant Improvement | 0.52 | 0.015 | This compound improved cognition, particularly attention and executive function. | [12] |
| Timed Up and Go (TUG) Test | Trend towards improvement | - | <0.1 | Suggests a potential positive impact on functional mobility. | [12] |
| Clinical Dementia Rating Sum of Boxes (CDR-SB) | Trend towards improvement | - | <0.1 | Indicates a potential benefit in overall dementia severity. | [12] |
Experimental Protocols
This section outlines the methodologies for the key experiments cited in the evaluation of this compound's effects.
Preclinical Studies in Ts2 Mouse Model
3.1.1 Immunohistochemistry for Choline Acetyltransferase (ChAT)
-
Objective: To quantify the number of cholinergic neurons in the basal forebrain.
-
Procedure:
-
Mice were deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains were removed, post-fixed in 4% PFA, and then cryoprotected in a 30% sucrose solution.
-
Brains were sectioned coronally at 40 µm thickness using a cryostat.
-
Free-floating sections were washed in PBS and then incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) to prevent non-specific antibody binding.
-
Sections were incubated overnight at 4°C with a primary antibody against ChAT (e.g., goat anti-ChAT).
-
After washing, sections were incubated with a biotinylated secondary antibody (e.g., anti-goat IgG).
-
The signal was amplified using an avidin-biotin-peroxidase complex (ABC) kit.
-
The staining was visualized using 3,3'-diaminobenzidine (DAB) as a chromogen, resulting in a brown precipitate in ChAT-positive neurons.
-
The number of ChAT-positive neurons in the medial septum and vertical limb of the diagonal band was counted using stereological methods.
-
Clinical Studies
3.2.1 MRI Analysis of Nucleus Basalis of Meynert (NbM) Volume
-
Objective: To measure changes in the volume of the NbM in response to this compound treatment.
-
Procedure:
-
High-resolution T1-weighted structural MRI scans were acquired from patients at baseline and after the 12-week treatment period on a 3T MRI scanner.
-
Image pre-processing steps included correction for gradient non-linearity, intensity non-uniformity, and image registration to a standard space (e.g., MNI space).
-
The NbM was segmented from the T1-weighted images. This can be achieved using various methods, including manual delineation by trained raters, probabilistic atlases, or more advanced techniques like deep learning-based segmentation models.[1]
-
The volume of the segmented NbM was calculated in cubic millimeters (mm³).
-
Statistical analyses were performed to compare the NbM volumes at baseline and post-treatment.
-
3.2.2 Timed Up and Go (TUG) Test
-
Objective: To assess functional mobility.
-
Procedure:
-
The patient starts in a seated position in a standard armchair.
-
On the command "Go," the patient stands up, walks a distance of 3 meters (10 feet) at their normal pace, turns around, walks back to the chair, and sits down.[9][13][14][15]
-
The time taken to complete the entire sequence is measured with a stopwatch.[9][13][14]
-
Patients are allowed to use their usual walking aids.[9][13] One practice trial is typically performed before the timed trial.[13][15]
-
3.2.3 Clinical Dementia Rating Sum of Boxes (CDR-SB)
-
Objective: To provide a global rating of dementia severity.
-
Procedure:
-
The CDR is a semi-structured interview conducted with the patient and a reliable informant (e.g., a family member).[16]
-
The interview assesses cognitive and functional performance in six domains: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care.[16]
-
Each domain is rated on a 5-point scale: 0 (no impairment), 0.5 (questionable impairment), 1 (mild impairment), 2 (moderate impairment), and 3 (severe impairment).
-
The CDR-SB is the sum of the scores from all six domains, with a total possible score ranging from 0 to 18.[17] Higher scores indicate greater impairment.
-
Discussion and Future Directions
The preclinical and clinical data presented provide a strong rationale for the continued development of this compound as a treatment for neurodegenerative diseases involving cholinergic deficits. The drug's mechanism of action, targeting a key pathological pathway in BFCNs, is supported by robust preclinical evidence.[1][2][3][4] The positive signals observed in Phase 2a clinical trials, particularly the increase in NbM volume and improvements in clinical endpoints, are encouraging and warrant further investigation in larger, confirmatory Phase 3 trials.[2][5][6][7]
Future research should aim to further elucidate the downstream effects of p38α inhibition and Rab5 normalization on cholinergic neuron function. This could include investigations into changes in acetylcholine synthesis and release, synaptic plasticity, and the integrity of cholinergic projections to the cortex. Additionally, the identification of biomarkers that can predict treatment response to this compound will be crucial for patient stratification in future clinical trials. The finding that patients with "pure DLB" (without Alzheimer's co-pathology) may show a greater response to this compound is a significant step in this direction.[11]
References
- 1. ajnr.org [ajnr.org]
- 2. Combined in vivo MRI assessment of locus coeruleus and nucleus basalis of Meynert integrity in amnestic Alzheimer's disease, suspected-LATE and frontotemporal dementia [pubmed.ncbi.nlm.nih.gov]
- 3. EIP Pharma Publishes Translational Data of Preclinical and Phase 2a Results for this compound in Dementia with Lewy Bodies: Nature Communications [businesswire.com]
- 4. neurologylive.com [neurologylive.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Testing the Clinical Dementia Rating Sum of Boxes as an Outcome for Dementia with Lewy Bodies Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presentation of MRI data at Clinical Trials and Alzheimer's Disease (CTAD) conference demonstrates potential of this compound to positively impact the cholinergic degenerative process in early Alzheimer's disease (AD) [prnewswire.com]
- 8. Combined in vivo MRI assessment of locus coeruleus and nucleus basalis of Meynert integrity in amnestic Alzheimer’s disease, suspected-LATE and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medbridge.com [medbridge.com]
- 10. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of this compound in Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EIP Pharma announces that final results of the AscenD-LB phase 2 clinical study demonstrates this compound has disease-modifying potential in dementia with Lewy Bodies [prnewswire.com]
- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 13. Timed Up and Go | RehabMeasures Database [sralab.org]
- 14. Timed Up-and-Go Dual-Task Testing in the Assessment of Cognitive Function: A Mixed Methods Observational Study for Development of the UDDGait Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. essentialhospitals.org [essentialhospitals.org]
- 16. Validation of the New Interpretive Guidelines for the Clinical Dementia Rating Scale Sum of Boxes Score in the NACC Database - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Staging Dementia Using Clinical Dementia Rating Scale Sum of Boxes Scores: A Texas Alzheimer's Research Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
The Connection Between Neflamapimod and Tau Phosphorylation: A Technical Guide
Abstract: The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD). This process leads to the formation of neurofibrillary tangles (NFTs), synaptic dysfunction, and ultimately, neuronal death. The p38 mitogen-activated protein kinase alpha (p38α MAPK) has been identified as a key enzyme that mediates tau phosphorylation in response to cellular stress and neuroinflammation. Neflamapimod (formerly VX-745) is an orally administered, brain-penetrant small molecule that selectively inhibits p38α kinase. This technical guide provides an in-depth review of the mechanistic link between p38α MAPK and tau phosphorylation, and details the preclinical and clinical evidence demonstrating this compound's ability to modulate tau pathology. It is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Introduction: The Role of Tau and p38 MAPK in Neurodegeneration
Tau Protein and Hyperphosphorylation in Disease
Tau is a protein that normally stabilizes microtubules, which are essential for axonal transport and maintaining neuronal structure[1][2]. In a class of neurodegenerative disorders known as tauopathies, tau becomes abnormally hyperphosphorylated[2]. This modification causes tau to detach from microtubules, leading to their destabilization and subsequent aggregation of tau into insoluble paired helical filaments, the primary component of neurofibrillary tangles (NFTs)[2][3]. This cascade of events is strongly associated with the synaptic dysfunction and neurodegeneration that characterize diseases like AD[1][3].
The p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to environmental stress and inflammatory cytokines[4][5]. The alpha isoform, p38α MAPK, is a serine/threonine kinase expressed in neurons and glial cells[6]. Under pathological conditions, such as the presence of amyloid-beta (Aβ) plaques and neuroinflammation, p38α MAPK becomes activated[3][4]. This activation is a key event in the progression of neurodegenerative processes, including synaptic dysfunction, the production of pro-inflammatory mediators, and the phosphorylation of tau protein[3][7].
The Link: p38α MAPK as a Mediator of Tau Phosphorylation
Accumulating evidence firmly establishes a connection between activated p38α MAPK and tau pathology. Studies have shown that activated p38α MAPK is co-localized with hyperphosphorylated tau in the brains of AD patients[4]. The kinase can directly phosphorylate tau at several disease-relevant sites or act indirectly by activating other kinases[3]. The inhibition of the p38 MAPK pathway is therefore considered a promising therapeutic strategy to mitigate tau pathology and its downstream consequences[4][7].
This compound: A Selective p38α Kinase Inhibitor
This compound is a highly specific, ATP-competitive inhibitor of the p38α MAPK enzyme[1]. It was developed to target the pathogenic processes within neurons that drive synaptic dysfunction, a major contributor to memory deficits in the early stages of AD[1][8]. By inhibiting p38α kinase activity, this compound is designed to reduce downstream pathological events, including neuroinflammation and the hyperphosphorylation of tau[6].
Preclinical Evidence: this compound's Impact on Tau Pathology
Preclinical studies in various animal models of neurodegeneration have provided strong evidence for this compound's engagement with the tau pathway. In these models, inhibiting p38α has been shown to reverse cognitive deficits and reduce tau pathology.
| Model | Key Findings | Reference |
| hTau Mice | Selective suppression of p38α MAPK rescued late-stage tau pathology. | |
| Ts2 Transgenic Mice | This compound treatment decreased brain levels of phosphorylated tau (pS202) compared to vehicle. | [9] |
| Aged Rats | A selective p38α MAPK inhibitor reduced hippocampal IL-1β levels and improved cognitive performance. | |
| APP/PS1 Mice | A p38α MAPK inhibitor attenuated disease progression. |
Clinical Evidence: Modulation of Tau Biomarkers in Human Studies
Clinical trials have translated the preclinical findings into humans, demonstrating that this compound can significantly impact key biomarkers of tau pathology in the cerebrospinal fluid (CSF) and that its efficacy may be related to baseline tau levels in plasma.
REVERSE-SD Phase 2b Study in Mild Alzheimer's Disease
The REVERSE-SD study was a 24-week, randomized, placebo-controlled trial evaluating this compound (40 mg twice daily) in 161 patients with mild AD[9][10][11]. While the study did not meet its primary clinical endpoint of improving episodic memory, it successfully met its secondary biomarker goals, demonstrating target engagement and proof of mechanism[10]. Treatment with this compound led to a statistically significant reduction in both total tau (T-tau) and phosphorylated tau at residue 181 (p-tau181) in the CSF compared to placebo[9][11].
| Biomarker | Treatment Group | Placebo Group | Difference (95% CI) | P-Value | Reference |
| CSF Total Tau (T-tau) | ~3% decrease | ~3% increase | -18.8 (-35.8, -1.8) | 0.031 | [9][11] |
| CSF Phospho-Tau (p-tau181) | ~3% decrease | ~3% increase | -2.0 (-3.6, -0.5) | 0.012 | [9][11] |
AscenD-LB Phase 2a Study in Dementia with Lewy Bodies (DLB)
A post-hoc analysis of the AscenD-LB study investigated the relationship between baseline plasma p-tau181 levels and the therapeutic effect of this compound in patients with DLB[12][13]. The analysis revealed that the treatment effect of this compound was significantly greater in patients with lower baseline levels of plasma p-tau181, suggesting higher efficacy in patients without significant Alzheimer's co-pathology[12][13][14].
| Patient Subgroup | Key Finding | Reference |
| Baseline Plasma p-tau181 < 2.2 pg/mL | Patients showed significant improvement over placebo on measures of attention, clinical dementia rating, and motor function. | [12][13][15] |
| Baseline Plasma p-tau181 ≥ 2.2 pg/mL | Improvements with this compound treatment were less pronounced compared to the low p-tau181 subgroup. | [12][13] |
Key Experimental Methodologies
The investigation of this compound's effect on tau phosphorylation relies on several key laboratory techniques.
In Vitro p38α Kinase Inhibition Assay
This assay is crucial for determining the direct inhibitory activity of a compound on the p38α enzyme.
Objective: To measure the IC50 (half-maximal inhibitory concentration) of this compound against recombinant human p38α MAPK.
Generalized Protocol:
-
Preparation: A stock solution of this compound is prepared in DMSO and serially diluted. Recombinant active p38α MAPK and a suitable substrate (e.g., ATF-2) are diluted in a kinase assay buffer[5].
-
Inhibitor Binding: Diluted this compound is pre-incubated with the p38α enzyme in a 96-well plate to allow for binding[5].
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g., ATF-2) and ATP to each well[5]. The plate is incubated at 30°C for a defined period (e.g., 60 minutes)[16].
-
Detection: The reaction is stopped, and kinase activity is measured. A common method is to quantify the amount of ADP produced using a luminescent assay (e.g., ADP-Glo™). The light output is proportional to the kinase activity[16].
-
Analysis: The data are used to generate a dose-response curve and calculate the IC50 value for this compound.
Western Blot Analysis for Phosphorylated Tau
Western blotting is a semi-quantitative technique used to detect specific phosphorylated tau species in complex protein mixtures like brain tissue lysates.
Objective: To detect and compare the levels of specific p-tau epitopes (e.g., pS202, pS396) in brain homogenates from treated versus untreated animal models.
Generalized Protocol:
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE: 20-50 µg of protein from each sample is denatured in sample buffer and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[17].
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (typically PVDF or nitrocellulose)[17].
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding[17].
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to a phosphorylated tau epitope. Following washes, it is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP)[17].
-
Detection: The HRP substrate (e.g., Enhanced Chemiluminescence - ECL) is added to the membrane, which produces a light signal at the location of the protein band. The signal is captured using a digital imager[17].
-
Analysis: The intensity of the bands is quantified using densitometry software. P-tau levels are typically normalized to total tau or a loading control protein (e.g., GAPDH, β-actin) to compare levels across samples[18].
ELISA for Quantifying Total and Phosphorylated Tau
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method for measuring the concentration of total tau and p-tau in biological fluids like CSF and plasma.
Objective: To precisely measure the concentration of T-tau and p-tau181 in CSF samples from clinical trial participants.
Generalized Protocol (Sandwich ELISA):
-
Plate Coating: Wells of a 96-well microplate are coated with a capture antibody that is specific for the tau protein[19].
-
Blocking: Any remaining non-specific binding sites on the plate are blocked[19].
-
Sample Incubation: Calibrators (standards of known concentration), controls, and patient samples (e.g., CSF) are added to the wells. The tau protein in the samples binds to the capture antibody. The plate is incubated for a set time (e.g., 180 minutes to overnight)[19][20].
-
Detection Antibody: After washing away unbound material, a second, enzyme-linked detection antibody that binds to a different epitope on the tau protein is added[20][21]. This creates the "sandwich."
-
Substrate Addition: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The enzyme on the detection antibody converts the substrate, producing a color change[20].
-
Measurement: A stop solution is added to halt the reaction, and the absorbance (optical density) of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm)[19][20].
-
Quantification: The concentration of tau in the patient samples is determined by comparing their absorbance values to the standard curve generated from the calibrators.
Signaling Pathways and Workflows
Visual representations of the core biological pathway and experimental processes provide a clearer understanding of the science underpinning this compound's development.
Caption: The p38α MAPK signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for Western Blot analysis of phosphorylated tau.
Caption: Generalized workflow for the quantitative measurement of tau via Sandwich ELISA.
Conclusion and Future Directions
The inhibition of the p38α MAPK pathway represents a targeted therapeutic strategy for modifying the course of tau-related neurodegeneration. This compound has demonstrated a clear mechanistic link to this pathway, progressing from robust preclinical validation to clinical trials where it has been shown to significantly reduce CSF biomarkers of tau pathology and neurodegeneration[9]. The findings from the REVERSE-SD and AscenD-LB studies underscore the drug's ability to engage its target in the human central nervous system[10][12].
The data suggest that this compound's therapeutic potential may be greatest in specific patient populations, such as those in early-stage disease or those with a neurodegenerative profile not dominated by advanced Alzheimer's co-pathology[12][13]. Future research and clinical studies will be essential to further define the optimal patient population, dosing regimen, and long-term clinical efficacy of this compound as a treatment for AD, DLB, and other tauopathies. The continued development of p38α MAPK inhibitors like this compound holds promise for a new class of disease-modifying therapies aimed at the intersection of neuroinflammation, synaptic dysfunction, and tau pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Targeting p38 MAPK pathway for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of Plasma Phosphorylated Tau With the Response to this compound Treatment in Patients With Dementia With Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of Plasma Phosphorylated Tau With the Response to this compound Treatment in Patients With Dementia With Lewy Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. neurologylive.com [neurologylive.com]
- 16. promega.com [promega.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. protocols.io [protocols.io]
- 19. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. intimakmur.co.id [intimakmur.co.id]
- 21. FastScan⢠Total Tau ELISA Kit | Cell Signaling Technology [cellsignal.com]
The Effect of Neflamapimod on Amyloid-Beta Plaque Formation: A Technical Guide
Abstract
Neflamapimod (formerly VX-745) is an orally administered, brain-penetrant small molecule inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38α MAPK). In the context of Alzheimer's disease (AD), the p38α MAPK signaling pathway is implicated in key pathological processes, including neuroinflammation, synaptic dysfunction, and the generation of amyloid-beta (Aβ), the primary component of senile plaques. This technical guide provides an in-depth review of the core mechanism of action of this compound as it relates to amyloid-beta plaque formation, supported by preclinical data and results from clinical trials. We present quantitative data from key clinical studies in structured tables, detail the experimental protocols used, and provide visualizations of the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Mechanism of Action: p38α MAPK Inhibition and Aβ Regulation
The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress, including inflammatory cytokines and oxidative stress, both of which are elevated in the AD brain.[1] The activation of p38α MAPK in neurons is directly linked to the amyloidogenic processing of the amyloid precursor protein (APP).[1][2]
Preclinical research has elucidated a specific mechanism by which p38α MAPK influences Aβ production: the regulation of Beta-secretase 1 (BACE1), the rate-limiting enzyme in Aβ generation.[3][4]
-
Regulation of BACE1 Trafficking: Activated p38α MAPK phosphorylates the protein Snapin at the Serine 112 residue.[2][5] This phosphorylation event inhibits the proper retrograde transport of BACE1 from axon terminals to the neuronal cell body, where lysosomes are concentrated.[2][5]
-
Impairment of BACE1 Degradation: By trapping BACE1 at synaptic terminals and impeding its transport to lysosomes, p38α MAPK activation prevents the natural degradation of the enzyme.[3][4]
-
Increased Aβ Production: The resulting higher concentration and activity of BACE1 lead to increased amyloidogenic cleavage of APP, thereby elevating the production of Aβ peptides.[3]
This compound, by selectively inhibiting p38α MAPK, is hypothesized to prevent the phosphorylation of Snapin. This action restores the normal retrograde transport of BACE1 to the lysosome, facilitating its degradation and ultimately reducing the generation of Aβ.[2][3]
Clinical Evidence on Amyloid-Beta Biomarkers
This compound has been evaluated in several clinical trials in patients with early-stage Alzheimer's disease. The direct and indirect effects on amyloid-beta have been measured using amyloid Positron Emission Tomography (PET) and analysis of cerebrospinal fluid (CSF) biomarkers.
Quantitative Data Presentation
The following tables summarize the key quantitative findings related to amyloid-beta and related biomarkers from two Phase 2a and 2b clinical studies.
Table 1: Phase 2a Amyloid PET Responder Analysis (Study NCT02423122) This table details the proportion of patients meeting a pre-specified response criterion of >7% reduction in brain amyloid plaque load as measured by [¹¹C]-PiB PET scan after 12 weeks of treatment.
| Treatment Group | Number of Patients | Responders (>7% Reduction) | Specific Reductions in Responders |
| This compound 40 mg BID | 8 | 3 (37.5%) | -11.6%, -11.9%, -40.0% |
| This compound 125 mg BID | 7 | 1 (14.3%)¹ | -7.1% |
| Data sourced from a 2016 EIP Pharma press release.[6] | |||
| ¹This patient had plasma drug concentrations equivalent to those seen in the 40mg group.[6] |
Table 2: Phase 2b CSF Biomarker Changes from Baseline (REVERSE-SD Study NCT03402659) This table shows the mean change in CSF biomarkers from baseline to 24 weeks. Data represent the least-squares mean difference between the this compound and Placebo groups.
| CSF Biomarker | This compound 40 mg BID (n=62-63) | Placebo (n=68-70) | LS Mean Difference (95% CI) | p-value |
| Aβ₁₋₄₂ (pg/mL) | - | - | Not Reported | Not Significant |
| Total Tau (T-tau, pg/mL) | - | - | -18.8 (-35.8, -1.8) | 0.031 |
| Phospho-Tau (p-tau₁₈₁, pg/mL) | - | - | -2.0 (-3.6, -0.5) | 0.012 |
| Data sourced from Prins et al., 2021. |
The results from the Phase 2b REVERSE-SD study did not show a significant effect of this compound on CSF levels of Aβ₁₋₄₂. However, the treatment led to statistically significant reductions in CSF T-tau and p-tau₁₈₁, biomarkers of neurodegeneration and tau pathology, suggesting downstream biological activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the key experiments cited.
Protocol: Phase 2a Amyloid PET Study (NCT02423122)
-
Study Design: A randomized, double-blind study in 16 patients with Mild Cognitive Impairment (MCI) due to AD or mild AD.[6]
-
Population: Patients aged 60-85 with a Mini-Mental State Examination (MMSE) score of 20-28 and confirmed amyloid pathology via PET scan at baseline.
-
Intervention: Patients were randomized to receive either 40 mg or 125 mg of this compound orally, twice daily (BID) with food for 12 weeks.[6]
-
Primary Endpoint: The main efficacy endpoint was the change in brain amyloid load.[6]
-
Methodology (Amyloid PET):
-
Imaging Agent: [¹¹C]-PiB ("Pittsburgh Compound B") was used as the PET tracer.[6]
-
Scanning Protocol: Dynamic PET scans were performed at baseline and at the end of treatment (Day 84).[6]
-
Image Analysis: Quantitative analysis was performed using reference parametric mapping (RPM2), with the cerebellum serving as the reference tissue to calculate the binding potential, which is proportional to amyloid plaque density.[6]
-
Responder Definition: Due to the high precision of the dynamic scanning method (test-retest variability of 2-3%), a responder was pre-specified as a patient demonstrating a >7% reduction in the global [¹¹C]-PiB PET signal from baseline to week 12.[6]
-
Protocol: Phase 2b CSF Biomarker Study (REVERSE-SD, NCT03402659)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial in 161 patients with mild AD.
-
Population: Patients aged 55-85 with a Clinical Dementia Rating (CDR)-Global Score of 0.5 or 1.0, an MMSE score of 20-28, and confirmed AD pathology.
-
Biomarker Screening: A key inclusion criterion was a positive AD biomarker signature in the CSF, defined as Aβ₁₋₄₂ < 1000 pg/mL and a p-tau/Aβ₁₋₄₂ ratio > 0.24, as measured by the Roche Elecsys® electrochemiluminescence immunoassay.[5]
-
Intervention: Patients were randomized 1:1 to receive 40 mg this compound or a matching placebo, orally twice daily for 24 weeks.
-
Secondary Endpoint: Change from baseline in CSF biomarkers, including Aβ₁₋₄₀, Aβ₁₋₄₂, T-tau, and p-tau₁₈₁.
-
Methodology (CSF Analysis):
-
Sample Collection: CSF samples were collected via lumbar puncture at baseline and at week 24.
-
Assay: CSF biomarker concentrations were measured at a central laboratory, likely using the same Roche Elecsys® platform used for screening.
-
Statistical Analysis: Changes from baseline in CSF biomarker levels were compared between the this compound and placebo groups using an Analysis of Covariance (ANCOVA) model. The model was adjusted for baseline biomarker values, background AD-specific therapy, and baseline CDR-Global Score.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow of the clinical trials designed to assess the effect of this compound on AD biomarkers.
Conclusion
This compound presents a targeted approach to Alzheimer's disease therapy by inhibiting p38α MAPK, a kinase implicated in the amyloid cascade. Preclinical data provide a strong mechanistic rationale, suggesting the drug can reduce Aβ production by promoting the lysosomal degradation of BACE1. Clinical data on direct amyloid plaque reduction are modest and limited to a subset of responders in an early phase trial. The larger Phase 2b REVERSE-SD study did not demonstrate a significant change in CSF Aβ levels but did show a significant reduction in downstream markers of neurodegeneration and tau pathology. These findings suggest that while the direct impact on established amyloid plaques may be limited at the doses tested, this compound engages its target and influences downstream pathological processes. Further investigation, potentially at higher doses or for longer durations, is warranted to fully elucidate the therapeutic potential of this mechanism.
References
- 1. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Deficiency of Neuronal p38α MAPK Attenuates Amyloid Pathology in Alzheimer Disease Mouse and Cell Models through Facilitating Lysosomal Degradation of BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency of Neuronal p38α MAPK Attenuates Amyloid Pathology in Alzheimer Disease Mouse and Cell Models through Facilitating Lysosomal Degradation of BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P38α-MAPK phosphorylates Snapin and reduces Snapin-mediated BACE1 transportation in APP-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMAN RESEARCH PUBLISHING |Most Read Abstract|Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]
Methodological & Application
Application Notes and Protocols: Neflamapimod In Vitro p38 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Neflamapimod (formerly VX-745) on p38 mitogen-activated protein kinase (MAPK) alpha (p38α). This compound is a potent and selective inhibitor of p38α, an enzyme implicated in inflammatory diseases and neurodegenerative disorders.[1][2] The following protocols are designed for researchers in drug discovery and development to assess the potency and selectivity of this compound and similar compounds.
Introduction
This compound is an orally available small molecule that acts as an ATP-competitive inhibitor of p38α kinase. It exhibits high selectivity for p38α over other kinases, including p38β, and has been investigated for its therapeutic potential in conditions such as Alzheimer's disease and rheumatoid arthritis.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[3] Inhibition of p38α can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a key target for therapeutic intervention.[1][3]
Quantitative Data Summary
The inhibitory activity of this compound against p38 isoforms and its effect on cellular cytokine production are summarized in the tables below.
Table 1: this compound In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
| p38α | 10 | Spectrophotometric coupled-enzyme assay |
| p38β | 220 | Spectrophotometric coupled-enzyme assay |
Data sourced from Selleck Chemicals and MedChemExpress.[1][2]
Table 2: this compound Cellular Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine Inhibited | IC50 (nM) | Stimulant |
| IL-1β | 56 | Lipopolysaccharide (LPS) |
| TNF-α | 52 | Lipopolysaccharide (LPS) |
Data sourced from a comparative guide to p38 MAPK inhibitors.[3]
Signaling Pathway
The following diagram illustrates the simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway with this compound inhibition.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This protocol describes a continuous-enzyme assay to determine the IC50 value of this compound for p38α kinase. The assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[1]
Materials and Reagents:
-
Recombinant human p38α enzyme
-
This compound (or other test inhibitors) dissolved in DMSO
-
HEPES buffer (0.1 M, pH 7.5)
-
Glycerol
-
MgCl2
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP
-
EGF receptor peptide substrate (KRELVEPLTPSGEAPNQALLR)[1]
-
384-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Assay Buffer Composition:
-
0.1 M HEPES, pH 7.5
-
10% glycerol
-
10 mM MgCl2
-
2.5 mM Phosphoenolpyruvate
-
200 µM NADH
-
150 µg/mL Pyruvate kinase
-
50 µg/mL Lactate dehydrogenase
-
200 µM EGF receptor peptide[1]
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (for control).
-
Add 2 µL of p38α enzyme solution (final concentration of 15 nM) to each well.[1]
-
Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.[1]
-
Prepare the substrate/ATP mix by adding ATP to the assay buffer (final concentration of 100 µM for p38α).[1]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 30°C.
-
Calculate the reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates as a function of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for the in vitro p38α kinase inhibition assay.
Cellular Assay: Inhibition of Cytokine Production in PBMCs
This protocol outlines a method to assess the cellular potency of this compound by measuring the inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).[3]
Materials and Reagents:
-
Human PBMCs
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
This compound (or other test inhibitors) dissolved in DMSO
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from healthy human donor blood using standard density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-incubate the cells with varying concentrations of the inhibitor or DMSO (for control) for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentrations as a function of the inhibitor concentration and determine the IC50 values.
Caption: Workflow for the cellular cytokine inhibition assay.
References
Application Notes and Protocols: Dosing Regimen for Neflamapimod in Aged Rat Models
These application notes provide detailed protocols for the administration of Neflamapimod to aged rat models, intended for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies evaluating the therapeutic potential of this compound in age-related cognitive decline.
Introduction
This compound (also known as VX-745) is a selective, brain-penetrant inhibitor of the p38 mitogen-activated protein kinase alpha (p38α).[1][2] In preclinical studies, this compound has been shown to reverse synaptic dysfunction and improve cognitive deficits in various animal models, including aged rats, which are utilized to model age-related cognitive decline.[3] The cognitive deficits in these models are often associated with neuroinflammation and synaptic dysfunction. This document outlines the established dosing regimens and experimental protocols for administering this compound to aged rat models.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving this compound administration in aged rat models.
Table 1: this compound Dosing Regimen in Aged Rat Models
| Parameter | Details | Reference |
| Animal Model | 20- to 24-month-old Fischer rats | [4] |
| Drug | This compound (VX-745) | [2][5] |
| Dosage | 1.5 mg/kg and 4.5 mg/kg | [4][5] |
| Administration Route | Oral gavage | [4] |
| Frequency | Twice daily | [4][5] |
| Vehicle | 1% Pluronic F108 | [5] |
| Treatment Duration | 17 days to 6 weeks | [5][6] |
Table 2: Summary of Study Outcomes
| Dosage | Duration | Key Findings in Aged Rats | Reference |
| 1.5 mg/kg, twice daily | 17 days | Fully reversed learning deficits in the Morris water maze test. | |
| 1.5 mg/kg, twice daily | 3 weeks | Reversed spatial learning deficits. No significant effect on hippocampal IL-1β levels. | [5] |
| 4.5 mg/kg, twice daily | 3 weeks | Did not show pro-cognitive effects but reduced IL-1β levels in the hippocampus. | [5] |
| 1.5 mg/kg and 4.5 mg/kg, twice daily | 6 weeks | Promoted dose-dependent functional recovery after stroke. | [4][5] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound to aged rat models based on published preclinical studies.
Materials
-
This compound (VX-745) powder
-
Pluronic F108
-
Sterile, distilled water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Animal feeding needles (gavage needles), 18-20 gauge, straight or slightly curved, with a ball tip
-
Syringes (1 mL or 3 mL)
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Drug Formulation Preparation (1% Pluronic F108 Vehicle)
-
Prepare the 1% Pluronic F108 solution:
-
Weigh the required amount of Pluronic F108. For example, to prepare 100 mL, weigh 1 g of Pluronic F108.
-
In a sterile beaker or flask, add the Pluronic F108 to approximately 80 mL of sterile, distilled water.
-
Place the beaker on a magnetic stirrer at a low speed to avoid excessive foaming.
-
Gently stir until the Pluronic F108 is completely dissolved. This may take some time.
-
Once dissolved, transfer the solution to a 100 mL volumetric flask and add sterile, distilled water to the mark.
-
Mix thoroughly. The final solution should be clear.
-
-
Prepare the this compound suspension:
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, the dose, and the dosing volume. A standard dosing volume for rats via oral gavage is typically 5-10 mL/kg.
-
Weigh the calculated amount of this compound powder.
-
In a sterile conical tube, add a small amount of the 1% Pluronic F108 vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform suspension.
-
Store the suspension at 4°C and protect it from light. Shake well before each use to ensure homogeneity.
-
Animal Handling and Dosing Procedure (Oral Gavage)
-
Animal Acclimatization: Allow the aged rats to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Handling and Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger to prevent head movement. The body of the rat can be supported by the palm of the hand.
-
Ensure the rat's head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib). Mark this depth on the needle.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and pass it over the tongue towards the esophagus.
-
Advance the needle smoothly and without force. If resistance is met, withdraw the needle and reposition.
-
Ensure the needle has entered the esophagus and not the trachea. Signs of tracheal entry include coughing or difficulty breathing.
-
-
Drug Administration:
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
Administer the dose twice daily, typically with a 12-hour interval between doses.
-
-
Post-Dosing Monitoring:
-
After administration, gently remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, regurgitation, or changes in behavior.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the p38 MAPKα signaling pathway.
Experimental Workflow for this compound Administration
Caption: Workflow for this compound administration in aged rats.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous administration of a p38α inhibitor during the subacute phase after transient ischemia-induced stroke in the rat promotes dose-dependent functional recovery accompanied by increase in brain BDNF protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols: Assessing the Effect of Neflamapimod on Synaptic Plasticity
Introduction
Neflamapimod (formerly VX-745) is a potent, brain-penetrant, and selective inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38 MAPKα).[1] In the central nervous system, p38 MAPKα is expressed in neurons under conditions of stress and disease, where its activation plays a significant role in inflammation-induced synaptic toxicity and the resulting impairment of synaptic function.[2][3] Synaptic dysfunction is a primary driver of cognitive deficits in neurodegenerative conditions like Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[4] By inhibiting p38 MAPKα, this compound has been shown in preclinical models to reverse synaptic deficits, reduce dendritic spine loss, and improve performance in memory-related tasks.[2][5] This document provides a detailed protocol for researchers to assess the effects of this compound on synaptic plasticity using electrophysiological, molecular, and behavioral assays.
Experimental Protocols
Protocol 1: Electrophysiological Assessment of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol details the method for measuring Long-Term Potentiation (LTP), a primary mechanism underlying learning and memory, in brain slices treated with this compound.
Materials:
-
This compound
-
Rodent model (e.g., aged rats, Ts2 mouse model of Down syndrome)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Stimulating electrode (e.g., bipolar tungsten)
-
Amplifier and data acquisition system (e.g., Axon Instruments, HEKA)
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds at an intensity that evokes 40-50% of the maximal response.
-
-
This compound Application:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentration in aCSF (e.g., 1 µM). A vehicle control (aCSF with equivalent DMSO concentration) must be run in parallel.
-
Following baseline recording, perfuse the slice with either this compound or vehicle for at least 20 minutes prior to LTP induction.
-
-
LTP Induction and Measurement:
-
Induce LTP using a high-frequency stimulation protocol, such as a theta-burst stimulation (TBS) or two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Continue recording fEPSPs for at least 60-90 minutes post-induction to monitor the potentiation.
-
The magnitude of LTP is quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of recording compared to the baseline average.[5]
-
Protocol 2: Western Blot Analysis of p38 MAPKα Pathway Activation
This protocol is for quantifying the inhibition of the p38 MAPKα signaling pathway by this compound in brain tissue or cell culture.
Materials:
-
Brain tissue homogenates or cell lysates from treated and control groups
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p38 (phosphorylated p38), anti-p38 (total p38), anti-p-MK2 (phosphorylated MK2), anti-MK2 (total MK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Sample Preparation and Protein Quantification:
-
Homogenize brain tissue or lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies (e.g., anti-p-p38) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Data Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using software like ImageJ.
-
Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the level of pathway activation.[6] Compare results from this compound-treated samples to vehicle controls.
-
Protocol 3: Assessment of Structural Plasticity via Dendritic Spine Analysis
This protocol describes a method to assess this compound's ability to protect against synaptotoxic insults by quantifying dendritic spine density.
Materials:
-
Primary hippocampal neuron cultures (or a suitable neuronal cell line)
-
This compound
-
A synaptotoxic agent (e.g., Amyloid-β derived diffusible ligands - ADDLs)
-
Fluorescent stain for F-actin (e.g., Phalloidin) or transfection with a fluorescent protein (e.g., GFP) to visualize neuronal morphology
-
High-resolution confocal microscope
-
Image analysis software (e.g., ImageJ, NeuronStudio)
Methodology:
-
Cell Culture and Treatment:
-
Culture primary hippocampal neurons on coverslips.
-
On day in vitro (DIV) 18-21, treat neurons with this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle for 1-2 hours.[2]
-
Introduce the synaptotoxic agent (e.g., ADDLs) and co-incubate for the desired duration (e.g., 1-3 hours).
-
-
Immunocytochemistry and Imaging:
-
Fix the neurons with 4% paraformaldehyde.
-
Permeabilize and stain with a fluorescent marker to visualize dendritic spines.
-
Acquire high-resolution Z-stack images of dendritic segments from secondary or tertiary dendrites using a confocal microscope.
-
-
Spine Density Quantification:
-
Using image analysis software, manually or automatically count the number of dendritic spines per unit length of the dendrite (e.g., per 10 µm).
-
Calculate the average spine density for each treatment group.
-
Compare the spine density in this compound-treated groups to both the vehicle-only control and the group treated only with the synaptotoxic agent to determine if the drug prevents spine loss.[2]
-
Data Presentation
The following tables summarize representative quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Assay Type | Model System | Key Metric | Vehicle/Control Group | This compound-Treated Group | Significance | Reference |
| Long-Term Potentiation | Ts2 Mouse (Hippocampus) | % Increase in fEPSP Slope | Baseline | 18% Increase @ 110 min | p = 0.0334 | [5] |
| Structural Plasticity | Cultured Hippocampal Neurons | Dendritic Spine Retraction | ADDL-induced loss | Fully Blocked @ 50-100 nM | - | [2] |
| Cognitive Function | Aged Rats (20-22 months) | Morris Water Maze Latency | Deficit vs. Young Rats | Performance = Young Rats | p = 0.007 |
Table 2: Clinical Efficacy of this compound
| Study Population | Key Metric | Placebo Group Change | This compound Group Change | Significance | Reference |
| Mild AD | CSF p-tau181 Levels | - | -2.0 (95% CI: -3.6, -0.5) | p = 0.012 | [7][8] |
| Mild AD | CSF Total-tau Levels | - | -18.8 (95% CI: -35.8, -1.8) | p = 0.031 | [7][8] |
| DLB | CDR-SB Score | - | -0.60 (95% CI: -1.04, -0.06) | p = 0.031 | [9] |
| DLB | Attention Composite Score | - | 0.42 (95% CI: 0.07, 0.78) | p = 0.023 | [9] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the p38 MAPKα signaling pathway.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor this compound on the Neurodegenerative Process [prnewswire.com]
- 3. EIP Pharma announces presentation of new mechanism of action data regarding this compound (VX-745) at Alzheimer's Association International Conference (AAIC) [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of Plasma Phosphorylated Tau With the Response to this compound Treatment in Patients With Dementia With Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neflamapimod's Efficacy in Neurodegenerative Animal Models
Introduction
Neflamapimod (formerly VX-745) is an investigational, orally administered, brain-penetrating small molecule that selectively inhibits the alpha isoform of p38 mitogen-activated protein kinase (p38α). The p38α signaling pathway is activated by cellular stress and inflammation and is implicated in synaptic dysfunction, a key pathological feature in the early stages of several neurodegenerative diseases, including Alzheimer's disease (AD), Dementia with Lewy Bodies (DLB), and Huntington's disease.[1][2] By inhibiting p38α, this compound has the potential to reverse synaptic dysfunction, thereby improving cognitive function and potentially slowing disease progression. These application notes provide an overview of the animal models and experimental protocols used to evaluate the preclinical efficacy of this compound.
I. Animal Models for Efficacy Studies
Several animal models have been utilized to investigate the therapeutic potential of this compound in recapitulating key aspects of neurodegenerative diseases.
1. Ts2 Down Syndrome Mouse Model
-
Model Description: The Ts2 mouse model is a transgenic model for Down syndrome that exhibits age-dependent degeneration of basal forebrain cholinergic neurons (BFCNs), a key pathological feature also seen in Dementia with Lewy Bodies and Alzheimer's disease.[3][4] These mice also show endosomal pathology, including aberrant activation of the GTPase Rab5, which is a critical player in the neurodegenerative process.[3][5]
-
Relevance for this compound Studies: This model is particularly relevant for studying this compound because p38α is a known activator of Rab5.[3][6] Therefore, the Ts2 model allows for the investigation of this compound's ability to modulate the p38α-Rab5 pathway and rescue the cholinergic neurodegeneration phenotype.
-
Key Pathological Features:
2. Aged Rat Model
-
Model Description: Aged rats (typically 20-22 months old) naturally develop cognitive deficits, particularly in spatial learning and memory, which are associated with impaired synaptic plasticity due to age-related inflammation and increased levels of amyloid-beta.[8]
-
Relevance for this compound Studies: This model is useful for assessing the efficacy of this compound in reversing cognitive deficits in a non-transgenic system where inflammation is a significant contributor to synaptic dysfunction.[8]
-
Key Pathological Features:
3. Amyloid Precursor Protein (APP) Transgenic Mouse Models (e.g., APP/PS1)
-
Model Description: These are transgenic mouse models of Alzheimer's disease that overexpress human amyloid precursor protein (APP) with mutations linked to familial AD, often in combination with a mutated presenilin 1 (PS1) gene. These mice develop age-dependent amyloid-beta (Aβ) plaques in the brain, a hallmark pathology of AD.[8]
-
Relevance for this compound Studies: These models are used to evaluate this compound's effects on Aβ-induced pathology and synaptic dysfunction.[10] Preclinical studies have shown that this compound can reduce Aβ production and improve cognitive performance in these models.[6]
-
Key Pathological Features:
II. Experimental Protocols
1. This compound Administration Protocol
-
Route of Administration: Oral gavage is the standard route for preclinical studies with this compound to mimic the intended clinical route of administration.[3]
-
Vehicle: The specific vehicle can vary, but a suitable aqueous suspension is typically used.
-
Dosage: Dosages in animal studies have varied. For instance, in aged rats, a dose-response study was conducted to find the optimal dose for cognitive improvement.[9] In Ts2 mice, a specific dose is administered for a defined period (e.g., four weeks).[3]
-
Treatment Duration: The duration of treatment depends on the study's objectives. For example, a 17-day treatment was sufficient to reverse learning deficits in aged rats. In Ts2 mice, studies have involved treatment durations of two to four weeks.[3]
2. Behavioral Testing Protocols
A variety of behavioral tests are used to assess the impact of this compound on cognitive and motor functions.[11]
-
Morris Water Maze (MWM)
-
Purpose: To assess spatial learning and memory, which is highly dependent on hippocampal function.[12][13]
-
Protocol:
-
A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.
-
Animals are trained over several days to find the hidden platform using spatial cues around the room.
-
Parameters measured include the latency (time) and path length to find the platform.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
-
This compound Application: Studies have shown that this compound treatment fully reversed learning deficits in the MWM in aged rats.[8]
-
-
Novel Object Recognition (NOR) Test
-
Purpose: To evaluate recognition memory, which is dependent on the perirhinal cortex and hippocampus.[3]
-
Protocol:
-
Habituation: The animal is allowed to explore an empty arena (open field).
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. Healthy animals will spend more time exploring the novel object.
-
-
This compound Application: Performance in the NOR test was improved in Ts2 mice treated with this compound.[3]
-
-
Open Field Test
-
Purpose: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[3][12]
-
Protocol:
-
The animal is placed in the center of a square arena.
-
Activity is recorded by a video tracking system for a specified duration.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
This compound Application: this compound treatment significantly improved performance in the open field test in Ts2 mice.[3]
-
3. Electrophysiology Protocol: Long-Term Potentiation (LTP)
-
Purpose: To directly measure synaptic plasticity in brain slices, providing a cellular correlate of learning and memory.[3]
-
Protocol:
-
Acute hippocampal slices are prepared from treated and control animals.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region.
-
A baseline field excitatory postsynaptic potential (fEPSP) is recorded.
-
LTP is induced by applying a high-frequency stimulation protocol.
-
The fEPSP slope is monitored for at least 60-120 minutes post-induction to measure the potentiation of synaptic transmission.
-
-
This compound Application: this compound treatment modestly but significantly improved LTP in the CA3-CA1 synapses of Ts2 mice.[3]
4. Biochemical and Immunohistochemical Analysis Protocols
-
Western Blotting
-
Purpose: To quantify the levels of specific proteins and their phosphorylated (activated) forms in brain tissue homogenates.[3]
-
Protocol:
-
Brain tissue (e.g., cortex, hippocampus) is dissected and homogenized in lysis buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p38, p-p38, MK2, MNK1, BACE1) and then with a secondary antibody.[3]
-
Protein bands are visualized and quantified using an imaging system.
-
-
This compound Application: In Ts2 mice, this compound treatment reduced levels of phosphorylated p38 (p-p38) and its downstream substrates MK2 and MNK1, indicating target engagement.[3][14]
-
-
Immunohistochemistry (IHC)
-
Purpose: To visualize and quantify specific cell populations or protein localization within brain tissue sections.
-
Protocol:
-
Animals are perfused, and brains are fixed and sectioned.
-
Brain sections are incubated with a primary antibody against the target of interest (e.g., ChAT for cholinergic neurons).
-
A secondary antibody conjugated to a fluorescent or enzymatic label is applied.
-
Sections are imaged using microscopy, and cell numbers or staining intensity are quantified.
-
-
This compound Application: this compound treatment restored the number and morphology of ChAT+ neurons in the medial septal nucleus of Ts2 mice.[2][3]
-
-
Rab5 Activity Assay
-
Purpose: To measure the levels of activated (GTP-bound) Rab5.
-
Protocol:
-
A pull-down assay is typically used where brain lysates are incubated with a GST-fusion protein containing the Rab5-binding domain of an effector protein.
-
The complex is pulled down with glutathione beads.
-
The amount of Rab5-GTP is then quantified by Western blotting for Rab5.
-
-
This compound Application: this compound treatment reduces the activity of Rab5 in the brains of Ts2 mice, reversing endosomal pathology.[3][5]
-
III. Data Presentation
Table 1: Summary of this compound's Efficacy in the Ts2 Mouse Model
| Parameter | Outcome Measure | Effect of this compound | Reference |
| Synaptic Function | Long-Term Potentiation (fEPSP slope) | 18% increase at 110 minutes (p=0.0334) | [3] |
| Cognition | Novel Object Recognition | Significant improvement (restored to 2N mouse levels) | [3] |
| Behavior | Open Field Test | Significant improvement from pre-treatment baseline | [3] |
| Neurodegeneration | ChAT+ Neuron Count (Medial Septum) | Significantly increased number of neurons, restoring them to wild-type levels | [3][7] |
| Target Engagement | p-p38 Levels (Cortex) | Significantly reduced | [3] |
| Downstream Pathway | MK2 and MNK1 Levels (Cortex) | Significantly decreased | [3] |
| Endosomal Pathology | Rab5-GTP Levels | Reduced to normal levels | [3] |
Table 2: Summary of this compound's Efficacy in the Aged Rat Model
| Parameter | Outcome Measure | Effect of this compound | Reference |
| Cognition | Morris Water Maze (Latency) | Fully reversed learning deficits (p=0.007 vs. vehicle) | [8] |
| Cognition | Morris Water Maze (Distance) | Fully reversed learning deficits (p=0.01 vs. vehicle) | |
| Neuroinflammation | IL-1β Levels | Reduced at higher doses | [9] |
| Synaptic Density | Synaptic Density Markers | Increased at higher doses | [9] |
IV. Visualizations
Caption: p38α MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a preclinical study of this compound.
Caption: Pathogenic cascade from p38α to cholinergic neurodegeneration.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor this compound on the Neurodegenerative Process [prnewswire.com]
- 3. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Model Study Offers Insights on Positive DLB Trial Results - Lewy Body Dementia Association [lbda.org]
- 5. scitechdaily.com [scitechdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdbneuro.com [mdbneuro.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cerebrospinal Fluid Biomarker Analysis in Neflamapimod Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cerebrospinal fluid (CSF) biomarker analysis conducted in clinical trials of Neflamapimod, a p38 MAPKα (mitogen-activated protein kinase alpha) inhibitor. The protocols and data presented are intended to guide researchers in understanding the methodologies and key findings related to this compound's effects on neurodegenerative biomarkers.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that selectively inhibits the p38 MAPKα enzyme.[1] This enzyme is a key component of a signaling pathway that becomes activated under cellular stress and is implicated in neuroinflammation and synaptic dysfunction, both of which are central to the pathology of neurodegenerative diseases like Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[2][3] By inhibiting p38 MAPKα, this compound aims to mitigate these pathological processes, potentially leading to improved neuronal function and a reduction in the rate of disease progression.
Biomarkers of Interest in this compound Clinical Trials
Clinical trials of this compound have focused on a panel of CSF and plasma biomarkers to assess target engagement and the biological effects of the drug. These biomarkers are associated with key pathological features of neurodegenerative diseases, including tau pathology, synaptic dysfunction, neuroinflammation, and axonal damage.
The primary biomarkers analyzed in the CSF include:
-
Total Tau (T-tau): A marker of neuronal injury.
-
Phosphorylated Tau at threonine 181 (p-tau181): A more specific marker for Alzheimer's disease-related tau pathology.
-
Neurogranin: A postsynaptic protein and a marker of synaptic dysfunction.
-
Amyloid-beta 1-42 (Aβ1-42) and 1-40 (Aβ1-40): Peptides related to amyloid plaque pathology in Alzheimer's disease.
-
Neurofilament Light Chain (NfL): A marker of axonal damage.
In plasma, the following biomarkers have been assessed:
-
Glial Fibrillary Acidic Protein (GFAP): A marker of astrocytic activation and neuroinflammation.[4]
-
Phosphorylated Tau at threonine 181 (p-tau181): Also measured in plasma as a potential indicator of AD co-pathology.
Quantitative Data from this compound Clinical Trials
The following tables summarize the key quantitative findings from the REVERSE-SD (in early-stage Alzheimer's disease) and AscenD-LB (in Dementia with Lewy Bodies) clinical trials.
Table 1: Cerebrospinal Fluid (CSF) Biomarker Changes in the REVERSE-SD Trial (24 weeks)
| Biomarker | Treatment Group | Mean Change from Baseline (pg/mL) | Standard Error of the Mean (SEM) | p-value (vs. Placebo) |
| Total Tau (T-tau) | This compound (n=62) | -18.8 | - | 0.031[5][6] |
| Placebo (n=68) | Positive change | - | ||
| Phospho-Tau (p-tau181) | This compound (n=62) | -2.0 | - | 0.012[5][6] |
| Placebo (n=68) | Positive change | - | ||
| Neurogranin | This compound (n=62) | -21.0 | - | 0.068 (trend)[5][6] |
| Placebo (n=68) | Positive change | - | ||
| Aβ1-42 | This compound | Not reported as significantly changed | - | - |
| Placebo | Not reported as significantly changed | - | - | |
| Aβ1-40 | This compound | Not reported as significantly changed | - | - |
| Placebo | Not reported as significantly changed | - | - | |
| Neurofilament Light Chain (NfL) | This compound | Not reported as significantly changed | - | - |
| Placebo | Not reported as significantly changed | - | - |
Note: For T-tau, p-tau181, and neurogranin, the placebo group showed an expected increase over the 24-week period, while the this compound group showed a decrease.[5]
Table 2: Plasma Glial Fibrillary Acidic Protein (GFAP) Changes in the AscenD-LB Trial (16 weeks)
| Patient Population | Treatment Group | Mean Change from Baseline (pg/mL) | Standard Error of the Mean (SEM) | p-value (vs. Placebo) |
| Overall Population | This compound (n=30) | -12.3 | 6.8 | 0.13[4] |
| Placebo (n=27) | +3.7 | 7.8 | ||
| "Pure" DLB Population * | This compound (n=15) | -10.6 | 6.4 | 0.04[4] |
| Placebo (n=13) | +14.1 | 10.2 |
*Patients without evidence of Alzheimer's disease co-pathology as assessed by plasma p-tau181 levels.
Experimental Protocols
The following are generalized protocols for the key immunoassays used in the this compound clinical trials for CSF and plasma biomarker analysis. These are based on standard methodologies for these assays.
Protocol for CSF Total Tau and Phospho-Tau181 Analysis (Sandwich ELISA)
This protocol describes a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of T-tau and p-tau181 in CSF.[4][7]
Materials:
-
96-well microplate coated with a capture antibody specific for T-tau or p-tau181.
-
CSF samples, standards, and controls.
-
Biotinylated detection antibody specific for a different epitope on the tau protein.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature.
-
Standard and Sample Addition: Add 100 µL of standards, controls, and CSF samples to the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of T-tau or p-tau181 in the CSF samples.
Protocol for Plasma GFAP Analysis (Simoa® Assay)
This protocol outlines the general steps for quantifying plasma GFAP using the Single Molecule Array (Simoa®) technology, which offers ultra-sensitive detection.[4][8][9]
Materials:
-
Simoa® instrument (e.g., HD-X Analyzer).
-
Simoa® GFAP Discovery Kit (containing capture antibody-coated paramagnetic beads, biotinylated detection antibody, and streptavidin-β-galactosidase (SβG) conjugate).
-
Plasma samples, calibrators, and controls.
-
Simoa® disc.
-
Wash buffers and resorufin β-D-galactopyranoside (RGP) substrate.
Procedure:
-
Sample Preparation: Thaw plasma samples, calibrators, and controls on ice. Centrifuge to remove any particulates.
-
Assay Setup on Instrument: Load the Simoa® GFAP Discovery Kit reagents, samples, and a Simoa® disc onto the instrument.
-
Automated Assay Protocol: The instrument performs the following steps automatically:
-
Immunocapture: Plasma samples are incubated with paramagnetic beads coated with anti-GFAP capture antibodies and the biotinylated detection antibody. GFAP in the sample forms a sandwich complex on the beads.
-
Washing: The beads are washed to remove unbound components.
-
Enzyme Labeling: Streptavidin-β-galactosidase (SβG) conjugate is added, which binds to the biotinylated detection antibody.
-
Washing: A final wash step removes excess SβG.
-
Bead Loading onto Simoa® Disc: The beads are loaded into the microwells of the Simoa® disc. Each well is small enough to hold a single bead.
-
Substrate Addition and Sealing: The RGP substrate is added to the disc, and the wells are sealed with oil.
-
-
Signal Reading: The instrument images the Simoa® disc. In wells containing a bead with a captured immunocomplex, the SβG enzyme hydrolyzes the RGP substrate, generating a fluorescent signal.
-
Data Analysis: The instrument counts the number of "on" (fluorescent) and "off" (non-fluorescent) wells. The concentration of GFAP is determined by calculating the average number of enzymes per bead (AEB) and comparing it to a calibration curve generated from the calibrators.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via p38 MAPKα inhibition.
Experimental Workflow
Caption: Workflow for biomarker analysis in this compound clinical trials.
Logical Relationship of Biomarkers
Caption: Logical relationships between this compound, pathologies, and biomarkers.
References
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. Involvement of p38 MAPK in Synaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau in cerebrospinal fluid: a sensitive sandwich enzyme-linked immunosorbent assay using tyramide signal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tau in cerebrospinal fluid: a sensitive sandwich enzyme-linked immunosorbent assay using tyramide signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Glial Fibrillary Acidic Protein in Patient Plasma Using On-Chip Graphene Field-Effect Biosensors, in Comparison with ELISA and Single-Molecule Array - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quanterix.com [quanterix.com]
Application Notes and Protocols for Immunohistochemical Analysis of p38 Activation in Brain Tissue Following Neflamapimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation.[1] In the central nervous system, activation of p38, particularly the α isoform, is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease by contributing to neuroinflammation, synaptic dysfunction, and neuronal death.[1][2] Neflamapimod (formerly VX-745) is a potent and selective inhibitor of p38α MAPK that has been investigated as a therapeutic agent to mitigate these detrimental effects.[1][3]
Activation of the p38 MAPK pathway involves the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182) in its activation loop.[1] Therefore, immunohistochemistry (IHC) targeting the phosphorylated form of p38 (p-p38) is a valuable technique to visualize and quantify the activation status of this pathway in brain tissue. This document provides a detailed protocol for the immunohistochemical detection of p-p38 in both free-floating and paraffin-embedded brain sections, relevant for preclinical studies assessing the pharmacodynamic effects of this compound.
p38 MAPK Signaling Pathway in the Brain
The canonical p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stressors. This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), such as MKK3 or MKK6. The activated MAPKK then dually phosphorylates p38 MAPK at the Thr180 and Tyr182 residues, leading to its activation.[1] Activated p38 can then phosphorylate a variety of downstream substrates, influencing gene expression, apoptosis, and inflammatory responses. This compound specifically inhibits the kinase activity of p38α, thereby preventing the phosphorylation of its downstream targets.
Experimental Design and Data Presentation
A typical preclinical study to evaluate the efficacy of this compound would involve treating a relevant animal model of neurodegeneration or neuroinflammation with the compound and a vehicle control. Brain tissue would then be collected and processed for IHC to detect p-p38. Quantitative analysis of the IHC signal provides a measure of p38 activation.
Hypothetical Quantitative Data
The following table represents hypothetical data from a study in a mouse model of Alzheimer's disease treated with this compound. The data illustrates the expected outcome of reduced p-p38 immunoreactivity in the hippocampus of treated animals.
| Treatment Group | Animal ID | Region of Interest | p-p38 Positive Cells/mm² (Mean ± SD) | Percent Area of p-p38 Immunoreactivity (Mean ± SD) |
| Vehicle Control | 1 | Hippocampus (CA1) | 152 ± 18 | 12.5 ± 2.1 |
| Vehicle Control | 2 | Hippocampus (CA1) | 165 ± 22 | 13.8 ± 2.5 |
| Vehicle Control | 3 | Hippocampus (CA1) | 148 ± 15 | 11.9 ± 1.9 |
| Vehicle Control (Average) | Hippocampus (CA1) | 155 ± 19 | 12.7 ± 2.2 | |
| This compound | 4 | Hippocampus (CA1) | 65 ± 9 | 5.2 ± 1.1 |
| This compound | 5 | Hippocampus (CA1) | 72 ± 11 | 5.9 ± 1.3 |
| This compound | 6 | Hippocampus (CA1) | 68 ± 8 | 5.5 ± 1.0 |
| This compound (Average) | Hippocampus (CA1) | 68 ± 9 | 5.5 ± 1.1 |
Experimental Protocols
Two common protocols for immunohistochemistry on brain tissue are provided below: one for free-floating sections and another for paraffin-embedded sections. The choice of method depends on the specific experimental requirements and tissue preservation techniques used.
Protocol 1: Immunohistochemistry for p-p38 in Free-Floating Brain Sections
This protocol is suitable for vibratome or cryostat sections that are processed while suspended in solution, which allows for excellent antibody penetration.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100
-
Hydrogen Peroxide (H₂O₂)
-
Normal serum (from the same species as the secondary antibody)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Gelatin-coated microscope slides
-
Mounting medium
Procedure:
-
Section Collection: Collect 30-40 µm thick coronal brain sections cut on a freezing microtome into a multi-well plate containing PBS.
-
Endogenous Peroxidase Quenching: Incubate sections in a solution of 0.3% H₂O₂ in PBS with 0.3% Triton X-100 for 15 minutes to block endogenous peroxidase activity.
-
Washing: Wash sections three times for 15 minutes each in PBS with 0.3% Triton X-100.
-
Blocking: Incubate sections in a blocking solution containing 1% normal goat serum in PBS with 0.3% Triton X-100 for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibody diluted in the blocking solution. The optimal dilution should be empirically determined.
-
Washing: Wash sections three times for 15 minutes each in PBS with 0.3% Triton X-100.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody diluted in the blocking solution for 2 hours at room temperature.
-
Washing: Wash sections three times for 15 minutes each in PBS with 0.3% Triton X-100.
-
ABC Incubation: Incubate sections in the ABC reagent prepared according to the manufacturer's instructions for 1 hour at room temperature.
-
Washing: Wash sections three times for 15 minutes each in PBS.
-
DAB Staining: Develop the color reaction by incubating the sections in the DAB substrate solution. Monitor the reaction under a microscope and stop it by transferring the sections to PBS once the desired staining intensity is reached.
-
Mounting: Mount the sections onto gelatin-coated slides, air dry, and dehydrate through a series of ethanol concentrations and xylene.
-
Coverslipping: Coverslip the slides using a permanent mounting medium.
Protocol 2: Immunohistochemistry for p-p38 in Paraffin-Embedded Brain Sections
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue, which is common in archival samples and allows for long-term storage.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
PBS, pH 7.4
-
Hydrogen Peroxide (H₂O₂)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in pre-heated sodium citrate buffer (95-100°C) for 20 minutes. Allow slides to cool to room temperature.
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3% H₂O₂ in PBS for 10 minutes.
-
Washing: Rinse slides with PBS.
-
Blocking: Apply blocking buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash slides three times with PBS.
-
DAB Staining: Apply the DAB substrate and incubate until the desired brown color develops.
-
Counterstaining: Briefly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then coverslip with a permanent mounting medium.
Logical Relationship of the Experiment
Image Analysis and Quantification
For quantitative analysis of p-p38 immunoreactivity, digital images of the stained sections should be captured using a microscope equipped with a camera. Image analysis software (e.g., ImageJ/FIJI, QuPath) can then be used to quantify the staining. Common parameters to measure include:
-
Number of p-p38 positive cells: This involves setting a threshold for positive staining and counting the number of cells that exceed this threshold within a defined region of interest.
-
Percent area of immunoreactivity: This is calculated as the total area of positive staining divided by the total area of the region of interest.
-
Optical density: This provides a measure of staining intensity.
It is crucial to maintain consistent imaging and analysis parameters across all experimental groups to ensure unbiased and reliable quantification.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers investigating the effects of this compound on p38 MAPK activation in the brain. By employing these immunohistochemical techniques and a rigorous quantitative approach, it is possible to effectively assess the in vivo target engagement of this promising therapeutic agent for neurodegenerative diseases.
References
- 1. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Investigating Long-Term Potentiation with Neflamapimod in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neflamapimod, a selective p38 MAPKα inhibitor, in the study of long-term potentiation (LTP) within hippocampal slices. The provided protocols and data are based on preclinical evaluations of this compound, offering insights into its mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. This compound (formerly VX-745) is a brain-penetrant small molecule that selectively inhibits the p38 mitogen-activated protein kinase alpha (p38α).[1] In disease states, p38α is implicated in synaptic dysfunction and inflammation.[2] Studies in animal models have shown that inhibiting p38α can reverse synaptic deficits.[3] This document details the application of this compound in LTP studies using ex vivo hippocampal slices, a key experimental model for assessing synaptic plasticity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound on LTP in hippocampal slices from a mouse model of Down Syndrome (Ts2) and wild-type (2N) controls.[4]
| Group | Treatment | n (mice) | fEPSP Slope Increase at 110 min post-TBS (%) | p-value |
| Ts2 | Vehicle | 4 | Baseline | - |
| Ts2 | This compound | 4 | 18 | 0.0334 |
| 2N | Vehicle | 5 | Not specified | - |
| 2N | This compound | 5 | Not specified | - |
| Table 1: Effect of this compound on Late-Phase LTP in Ts2 Mice.[4] |
| Parameter | Ts2 + Vehicle | Ts2 + this compound | 2N + Vehicle | 2N + this compound |
| Phospho-p38 | Reduced | Reduced | Not specified | Not specified |
| Total MK2 | Decreased | Significantly Decreased | Not specified | Not specified |
| Total MNK1 | Decreased | Significantly Decreased | Not specified | Not specified |
| Phospho-MNK1 | Decreased | Significantly Decreased | Not specified | Not specified |
| Table 2: Effect of this compound on p38α Kinase Pathway in Ts2 Mice Brain Cortex.[4] |
Experimental Protocols
This section provides a detailed methodology for LTP experiments in hippocampal slices treated with this compound, based on published preclinical studies.[4]
Animal Model and Treatment
-
Animal Model: Ts2 mice, a model for Down Syndrome, and wild-type (2N) littermates are used at approximately six months of age.[4]
-
Drug Administration: this compound is administered at a dose of 3 mg/kg body weight, or vehicle (1% Pluronic F108), twice daily (BID) via oral gavage for 28 days.[4]
Hippocampal Slice Preparation
-
Anesthesia and Perfusion: Mice are deeply anesthetized with isoflurane and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 2 CaCl2, and 10 dextrose.
-
Brain Extraction and Slicing: The brain is rapidly removed and the hippocampus is dissected. Transverse hippocampal slices (400 µm thick) are prepared using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
Electrophysiological Recordings
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region. A recording electrode is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at 0.05 Hz. The stimulus intensity is adjusted to elicit a response that is 30-40% of the maximal fEPSP amplitude.
LTP Induction and Measurement
-
Induction Protocol: LTP is induced using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.
-
Post-Induction Recording: Following TBS, fEPSPs are recorded for at least 2 hours to measure the potentiation of the synaptic response. The degree of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.
Data Analysis
-
The fEPSP slope is measured and normalized to the average baseline value.
-
Statistical analysis is performed using appropriate tests, such as a two-tailed unpaired Student's t-test for single comparisons or one-way ANOVA for multiple comparisons, with a significance level of p < 0.05.[4]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits p38α kinase, preventing downstream signaling that leads to synaptic dysfunction.
Experimental Workflow for LTP Studies
Caption: Workflow for investigating this compound's effect on LTP in hippocampal slices.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-inflammatory Effects of Neflamapimod Using Cytokine Release Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neflamapimod (formerly VX-745) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase alpha (p38 MAPKα).[1][2][3] The p38 MAPKα signaling pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][4] In various disease states, including neurodegenerative and inflammatory disorders, the p38 MAPKα pathway can become dysregulated, contributing to chronic inflammation.[2][4] this compound's mechanism of action involves the inhibition of p38 MAPKα, thereby reducing the downstream production of these inflammatory mediators.[2][4]
Cytokine release assays are essential in vitro tools for quantifying the cellular response to stimuli and evaluating the efficacy of anti-inflammatory compounds. These assays typically involve stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs) or whole blood, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the subsequent release of cytokines.[5][6] By introducing a therapeutic candidate like this compound to this system, researchers can determine its ability to suppress cytokine production.
These application notes provide detailed protocols for conducting cytokine release assays to assess the anti-inflammatory properties of this compound. The protocols are designed for researchers in immunology, pharmacology, and drug development.
Data Presentation
The following tables summarize the quantitative data on this compound's inhibitory effects on cytokine release from in vitro studies.
Table 1: this compound IC50 Values for Cytokine Inhibition
| Cell Type | Cytokine | IC50 (nM) | Reference |
| Human PBMCs | IL-1β | 56 | [3] |
| Human PBMCs | TNF-α | 52 | [3] |
| Human Whole Blood | IL-1β | 150 | [7] |
| Human Whole Blood | TNF-α | 180 | [7] |
| Human Bone Marrow Stromal Cells (BMSCs) | IL-6 | 15 ± 9 | [7] |
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Application | Effective Concentration Range | Reference |
| Human Bone Marrow Stromal Cells (BMSCs) | Inhibition of IL-6 and VEGF secretion | 60 nM - 20 µM | [3] |
| Endothelial Cells | Inhibition of LPS-induced p38 MAPKα phosphorylation | 10 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: p38 MAPK signaling pathway and this compound's point of inhibition.
Caption: General workflow for a cytokine release assay to evaluate this compound.
Experimental Protocols
Protocol 1: Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the steps to evaluate the effect of this compound on cytokine release from LPS-stimulated human PBMCs.
Materials:
-
This compound (VX-745)
-
Lipopolysaccharide (LPS) from E. coli
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
ELISA or multiplex assay kits for TNF-α, IL-1β, and IL-6
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Isolation of PBMCs:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Cell Plating and Treatment:
-
Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final concentrations should typically range from 1 nM to 10 µM. Use DMSO as the vehicle control, ensuring the final DMSO concentration does not exceed 0.1%.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Stimulation and Incubation:
-
Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 100 ng/mL is a common starting point, but this should be optimized for your specific cell source and LPS lot.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Whole Blood Cytokine Release Assay
This protocol provides a method for assessing this compound's anti-inflammatory effects in a more physiologically relevant whole blood matrix.
Materials:
-
This compound (VX-745)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Human whole blood from healthy donors collected in sodium heparin tubes
-
96-well cell culture plates
-
ELISA or multiplex assay kits for TNF-α and IL-1β
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Blood Collection and Dilution:
-
Collect fresh human whole blood into tubes containing sodium heparin as an anticoagulant.
-
Use the blood within 2 hours of collection.
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
-
Plating and Treatment:
-
Add 100 µL of the diluted whole blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640 medium. A typical final concentration range would be 10 nM to 50 µM. The vehicle control should be DMSO, with a final concentration not exceeding 0.1%.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Stimulation and Incubation:
-
Prepare an LPS solution in RPMI 1640 medium. A final concentration of 10-100 ng/mL is generally effective, but should be optimized.
-
Add 50 µL of the LPS solution to the designated wells. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Store the plasma at -80°C until cytokine analysis.
-
Measure the concentrations of TNF-α and IL-1β in the plasma samples using ELISA or a multiplex assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the anti-inflammatory effects of this compound through cytokine release assays. By utilizing these standardized methods, scientists can obtain robust and reproducible data on the potency and efficacy of this compound in inhibiting key pro-inflammatory cytokines. This information is crucial for the continued development and characterization of this promising therapeutic agent for inflammatory and neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces vasodilation in resistance mesenteric arteries by inhibiting p38 MAPKα and downstream Hsp27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Neflamapimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neflamapimod (formerly VX-745) is an investigational, orally administered, brain-penetrant small molecule inhibitor of the alpha isoform of the p38 mitogen-activated protein kinase (p38 MAPKα).[1][2] P38 MAPKα is a key enzyme in the inflammatory cascade and is implicated in synaptic dysfunction and neuroinflammation, pathological hallmarks of several neurodegenerative diseases.[1][3] this compound has been evaluated in clinical trials for Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[4][5] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key experimental assays.
Pharmacokinetic Profile
This compound has been shown to be a blood-brain barrier penetrant agent in humans.[6] The pharmacokinetic profile has been assessed in multiple clinical trials, with a focus on determining optimal dosing strategies to achieve therapeutic concentrations in the central nervous system.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Population | Study Details | Source |
| Brain Penetrance | CSF to unbound plasma drug concentration ratio of ~1.2 | Humans | Phase 2a clinical studies in early AD. | [6] |
| Dosing Regimen (Clinical Trials) | 40 mg twice daily (BID) or three times daily (TID) | Patients with mild AD or DLB | Dosing was sometimes weight-dependent. | [7][8] |
| Steady-State Trough Plasma Concentration (Ctrough) | - 40 mg BID: Median 3 ng/mL - 40 mg TID: Median 6 ng/mL | Patients with DLB | 40 mg TID resulted in a two-fold higher plasma trough concentration compared to 40 mg BID. | [7] |
| Steady-State Plasma Concentration | - 40 mg BID: Median 6.8 ng/mL - 40 mg TID: Median 10.2 ng/mL | Patients with DLB | Plasma drug concentrations were 50% higher in 40 mg TID recipients compared to 40 mg BID. | [7] |
| New Formulation Plasma Concentration | 5.1 ng/mL (New Capsules) vs. 4.0 ng/mL (Old Capsules) | Patients with DLB | A new capsule formulation showed improved bioavailability. | [9] |
| Proposed Dosing for Future Studies | 80 mg BID | Patients with DLB | Aims to achieve higher plasma drug concentrations. | [10] |
Pharmacodynamic Profile
The pharmacodynamic effects of this compound are linked to its inhibition of p38 MAPKα, leading to downstream effects on synaptic function and neuroinflammation. These effects have been measured through various biomarkers and clinical assessments.
Table 2: Summary of this compound In Vitro and In Vivo Pharmacodynamic Data
| Parameter | Value | Assay/Model | Details | Source |
| p38α MAPK Inhibition (IC50) | 10 nM | Spectrophotometric coupled-enzyme assay | Highly selective for p38α over p38β (22-fold) and p38γ. | [11] |
| p38β MAPK Inhibition (IC50) | 220 nM | Spectrophotometric coupled-enzyme assay | [11] | |
| IL-1β Production Inhibition (IC50) | 56 nM | Human Peripheral Blood Mononuclear Cell (PBMC) assay | [11] | |
| TNFα Production Inhibition (IC50) | 52 nM | Human Peripheral Blood Mononuclear Cell (PBMC) assay | [11] | |
| Adjuvant-Induced Arthritis (ED50) | 5 mg/kg | Rat model | Demonstrated in vivo anti-inflammatory efficacy. | [11] |
Table 3: Summary of this compound Clinical Pharmacodynamic and Efficacy Data
| Endpoint | Result | Study Population | Study Details | Source |
| CSF Total Tau (T-tau) | Statistically significant reduction | Mild AD | Phase 2b REVERSE-SD study (24 weeks, 40 mg BID). Difference vs. placebo: -18.8 pg/mL. | [3][12] |
| CSF Phospho-Tau181 (p-tau181) | Statistically significant reduction | Mild AD | Phase 2b REVERSE-SD study (24 weeks, 40 mg BID). Difference vs. placebo: -2.0 pg/mL. | [3][12] |
| CSF Neurogranin | Trend towards reduction | Mild AD | Phase 2b REVERSE-SD study (24 weeks, 40 mg BID). | [3] |
| Nucleus basalis of Meynert (NbM) Volume | Mean increase of 3.1% | Early AD | Phase 2 AscenD-LB trial (12 weeks, 40 mg). | [13] |
| Clinical Dementia Rating Sum-of-Boxes (CDR-SB) | Improvement with new formulation | DLB | Phase 2b RewinD-LB extension. | [14] |
| Timed Up and Go (TUG) test | Improvement | DLB | Phase 2a AscenD-LB study. | [15] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits p38 MAPKα, modulating downstream targets like Rab5 and Hsp27.
Caption: Clinical trial workflow for PK/PD modeling of this compound.
Experimental Protocols
Protocol 1: In Vitro p38 MAPKα Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38 MAPKα.
Principle: This protocol is based on a spectrophotometric coupled-enzyme assay that measures the rate of ATP consumption during the phosphorylation of a substrate peptide by p38 MAPKα. The decrease in NADH absorbance at 340 nm is monitored, which is coupled to the kinase reaction.
Materials:
-
Recombinant human p38 MAPKα enzyme
-
EGF receptor peptide substrate
-
ATP
-
This compound
-
Assay Buffer (0.1 M HEPES, pH 7.5, 10% glycerol, 10 mM MgCl2)
-
Coupling reagents (2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase)
-
DMSO
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of p38 MAPKα enzyme (final concentration 15 nM) in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a substrate/ATP mix containing the EGF receptor peptide, ATP (final concentration 100 µM), and the coupling reagents in the assay buffer.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 60 minutes).
-
Calculate the reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for Inhibition of Cytokine Production
Objective: To assess the potency of this compound in inhibiting the production of pro-inflammatory cytokines in a cellular context.
Principle: Human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines such as TNF-α and IL-1β. The inhibitory effect of this compound on this production is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human PBMCs
-
RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-1β
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 16-24 hours at 37°C.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 values.
Protocol 3: Western Blot for Hsp27 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Hsp27, a downstream target of p38 MAPKα.
Principle: Cells or tissues are treated with this compound, and the protein lysates are subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated Hsp27 (p-Hsp27) and total Hsp27.
Materials:
-
Cell line or tissue of interest (e.g., rat mesenteric arteries)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-Hsp27 (Ser82), rabbit anti-Hsp27, and mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
SDS-PAGE gels
-
PVDF membranes
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Treat cells or tissues with this compound at the desired concentrations and for the specified time.
-
Wash the cells/tissues with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Hsp27 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total Hsp27 and GAPDH for normalization.
-
Quantify the band intensities using densitometry software and express the p-Hsp27 levels as a ratio to total Hsp27 and/or GAPDH.
Protocol 4: Clinical Pharmacokinetic Sample Collection and Analysis
Objective: To determine the plasma concentrations of this compound in clinical trial participants.
Principle: Blood samples are collected at specific time points relative to drug administration, and the plasma is analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Procedure:
-
Sample Collection: For trough plasma drug concentration (Ctrough) determination, instruct participants to not take their morning dose of the study drug at home on the designated day (e.g., Day 21). The dose is administered at the study center, and a blood sample is collected into a K2-EDTA tube immediately prior to administration.
-
Sample Processing: Centrifuge the blood sample to separate the plasma. Transfer the plasma to a labeled cryovial and store at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Thaw the plasma samples.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using standards of known this compound concentrations. Use the peak area ratios of the analyte to the internal standard to quantify the this compound concentration in the unknown samples.
Protocol 5: CSF Biomarker Analysis
Objective: To measure the levels of AD-related biomarkers (T-tau, p-tau181) in the cerebrospinal fluid (CSF) of clinical trial participants.
Principle: CSF samples are collected via lumbar puncture, and the concentrations of T-tau and p-tau181 are measured using commercially available immunoassays (e.g., ELISA or electrochemiluminescence-based assays).
Procedure:
-
CSF Collection: Perform a lumbar puncture at baseline and at the end of the treatment period (e.g., week 24). Collect CSF into polypropylene tubes.
-
Sample Processing: Centrifuge the CSF samples to remove any cellular debris. Aliquot the supernatant into polypropylene cryovials and store at -80°C until analysis.
-
Immunoassay:
-
Thaw the CSF aliquots.
-
Use a validated commercial immunoassay kit (e.g., INNOTEST hTAU Ag and PHOSPHO-TAU(181P) from Fujirebio or a similar platform) for the quantitative determination of T-tau and p-tau181.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, controls, and samples.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis: Calculate the concentrations of T-tau and p-tau181 in the CSF samples based on the standard curve. Analyze the change in biomarker levels from baseline to the end of treatment and compare between the this compound and placebo groups.
References
- 1. This compound induces vasodilation in resistance mesenteric arteries by inhibiting p38 MAPKα and downstream Hsp27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endosomal Dysfunction Induced by Directly Overactivating Rab5 Recapitulates Prodromal and Neurodegenerative Features of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing rab5 activation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Assessing Rab5 Activation in Health and Disease | Springer Nature Experiments [experiments.springernature.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Assessing Cognitive and Motor Function in Neflamapimod-Treated Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neflamapimod (formerly VX-745) is an investigational, brain-penetrant, oral small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α).[1][2][3] Chronic activation of p38α is implicated in synaptic dysfunction and inflammation, hallmarks of neurodegenerative diseases such as Alzheimer's disease and Dementia with Lewy Bodies (DLB).[2][3] Preclinical studies in animal models have demonstrated that this compound can reverse synaptic dysfunction, reduce neuroinflammation, and improve cognitive and motor performance.[1][2]
These application notes provide detailed protocols for assessing the efficacy of this compound in animal models of neurodegenerative disease, focusing on key behavioral assays for cognitive and motor function.
Mechanism of Action
This compound selectively inhibits the p38α kinase, which plays a crucial role in cellular responses to stress and pro-inflammatory cytokines.[4] By inhibiting p38α, this compound modulates downstream signaling pathways implicated in neurodegeneration. One key mechanism involves the regulation of Rab5, a protein involved in endosomal trafficking, which is often dysfunctional in neurodegenerative conditions.[1] this compound has been shown to reduce Rab5 activity, potentially reversing the neurodegenerative process in the basal forebrain cholinergic system.[1] Additionally, this compound's inhibition of p38α leads to reduced phosphorylation of Heat shock protein 27 (Hsp27), which may contribute to its vasodilatory effects and improved cerebral blood flow.[5]
Caption: this compound's signaling pathway.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
Table 1: Effects of this compound on Cerebrospinal Fluid (CSF) Biomarkers in Mild Alzheimer's Disease Patients
| Biomarker | Treatment Group | Mean Change from Baseline (pg/mL) | 95% Confidence Interval | p-value |
| Total Tau (T-tau) | This compound | -18.8 | -35.8, -1.8 | 0.031 |
| Placebo | - | - | - | |
| Phosphorylated Tau (p-tau181) | This compound | -2.0 | -3.6, -0.5 | 0.012 |
| Placebo | - | - | - | |
| Neurogranin | This compound | -21.0 | -43.6, 1.6 | 0.068 |
| Placebo | - | - | - | |
| Data from a Phase 2 clinical study in patients with mild Alzheimer's disease.[6] |
Table 2: Effects of this compound on Motor Function in Dementia with Lewy Bodies Patients (Timed Up and Go Test)
| Treatment Group | Mean Improvement (seconds) | p-value (vs. Placebo) |
| This compound (40 mg twice daily) | 1.4 | 0.044 |
| This compound (40 mg three times daily) | 1.4 | 0.024 |
| Data from the AscenD-LB Phase 2 trial.[7] |
Experimental Workflow
A general workflow for assessing the efficacy of this compound in animal models is presented below.
Caption: General experimental workflow.
Experimental Protocols
Cognitive Function Assessment
1. Morris Water Maze (MWM)
The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[8][9]
-
Apparatus: A circular pool (90-150 cm in diameter) filled with water made opaque with non-toxic white paint.[8][10] A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface.[10] Visual cues are placed around the room.[11]
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the first trial.[8][12]
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 5-8 consecutive days.
-
For each trial, gently place the mouse into the water at one of four predetermined start locations, facing the pool wall.
-
Allow the mouse to swim freely for a maximum of 60-90 seconds to find the hidden platform.[8]
-
If the mouse fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.[8][12]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60-90 seconds.[8]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
-
Data Analysis: Key parameters to analyze include escape latency during training, and time spent in the target quadrant and platform crossings during the probe trial.
2. Y-Maze Test
The Y-maze test assesses spatial working memory by measuring spontaneous alternation behavior.[9][13][14]
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long) at a 120° angle to each other.[14][15]
-
Procedure:
-
Data Analysis: Calculate the percentage of spontaneous alternation using the formula: (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as three consecutive entries into three different arms.
3. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[18][19]
-
Apparatus: An open-field arena (e.g., 40 x 60 cm).[20] A set of two identical objects and one novel object.
-
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.[20][21]
-
Training (Familiarization Phase): On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes.[20]
-
Testing (Test Phase): After a retention interval (e.g., 2 hours or 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore the arena for 10 minutes.[20]
-
Cleaning: Clean the objects and the arena with 70% ethanol between trials.
-
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Motor Function Assessment
1. Rotarod Test
The Rotarod test is used to assess motor coordination and balance.[22][23]
-
Apparatus: A rotating rod apparatus with individual lanes for each mouse.
-
Procedure:
-
Data Analysis: The primary measure is the latency to fall from the rod. An average of the three trials is typically used for analysis.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound induces vasodilation in resistance mesenteric arteries by inhibiting p38 MAPKα and downstream Hsp27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improved Motor Function and Reduced Cognitive Decline in Dementia With Lewy Bodies - - Practical Neurology [practicalneurology.com]
- 8. mmpc.org [mmpc.org]
- 9. criver.com [criver.com]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
- 15. mmpc.org [mmpc.org]
- 16. Y-Maze Protocol [protocols.io]
- 17. protocols.io [protocols.io]
- 18. behaviorcloud.com [behaviorcloud.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. mmpc.org [mmpc.org]
- 21. researchgate.net [researchgate.net]
- 22. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 23. mmpc.org [mmpc.org]
- 24. Rotarod-Test for Mice [protocols.io]
- 25. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neflamapimod Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neflamapimod in in vivo studies. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational, oral, brain-penetrating small molecule that selectively inhibits the intracellular enzyme p38 mitogen-activated protein kinase alpha (p38α).[1] p38α is a key enzyme in inflammatory and stress-response pathways and its inhibition is thought to reverse synaptic dysfunction, which is a major driver of memory deficits in neurodegenerative diseases like Alzheimer's Disease (AD) and Dementia with Lewy Bodies (DLB).[2]
Q2: What is the in vitro potency of this compound?
A2: this compound is a potent inhibitor of p38α with a 50% inhibitory concentration (IC50) of approximately 9-10 nM.[3] It is highly selective, showing about 22- to 25-fold less potency against the p38β isoform and no significant inhibition of p38γ.[3] In cellular assays, it has an estimated potency (EC50) of 5–12.5 ng/mL for reversing endolysosomal dysfunction.[4][5]
Q3: How can I confirm target engagement in my in vivo model?
A3: Target engagement can be confirmed by measuring the modulation of downstream biomarkers. In clinical studies, this compound treatment led to significantly reduced levels of total tau (T-tau) and phosphorylated tau (p-tau181) in cerebrospinal fluid (CSF).[4][5][6] In preclinical models, you can assess the phosphorylation status of downstream targets of p38α, such as Hsp27, or evaluate the activity of Rab5, a protein involved in endosomal trafficking that is regulated by p38α.[1][7][8]
Q4: What are the key pharmacokinetic properties to consider when designing a study?
A4: this compound is a brain-penetrant molecule.[1] Key parameters to monitor are plasma and brain concentrations. In preclinical studies, brain concentrations have been observed to be approximately two-fold higher than plasma concentrations.[4][5] In humans, this compound robustly crosses the blood-brain barrier, achieving a CSF-to-unbound plasma concentration ratio of about 1.2.[9] Trough plasma concentration is a critical parameter, as clinical analyses have shown that subjects in the highest quartile of trough levels demonstrated more positive trends in efficacy endpoints.[4][5]
Q5: What are the known dose-limiting toxicities?
A5: In human clinical studies, the primary dose-limiting toxicity has been reversible liver enzyme elevations (transaminases), which is considered a class effect for p38 inhibitors. This was observed in 10-15% of patients at doses of 250 mg twice a day or higher. At the therapeutic dose of 40 mg, there is minimal systemic activity outside the brain, and no significant effects on liver enzymes were reported.
Quantitative Data Summary
For ease of reference and comparison, key quantitative data for this compound are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target | Potency (IC50) | Cell-Based Assay | Potency (EC50) |
| p38α MAPK | 9-10 nM[3] | Reversing Endolysosomal Dysfunction | 5 - 12.5 ng/mL[4][5] |
| p38β MAPK | ~220 nM[3] | IL-1β Inhibition (Human PBMC) | 56 nM[3] |
| p38γ MAPK | No inhibition[3] | TNFα Inhibition (Human PBMC) | 52 nM[3] |
Table 2: Summary of Human Clinical Dosages and Pharmacokinetics
| Clinical Study Phase | Indication | Dosage(s) Administered | Key Pharmacokinetic Findings |
| Phase 2a | Early Alzheimer's Disease | 40 mg BID, 125 mg BID | CSF to unbound plasma ratio of ~1.2, confirming BBB penetration.[9] |
| Phase 2b (REVERSE-SD) | Mild Alzheimer's Disease | 40 mg BID[5][6] | Trough plasma levels correlated with efficacy; 40 mg BID was potentially insufficient.[4][5] |
| Phase 2a (AscenD-LB) | Dementia with Lewy Bodies | 40 mg BID (<80 kg) or 40 mg TID (≥80 kg)[9][10] | Median steady-state plasma concentration: 6.8 ng/mL (BID) vs 10.2 ng/mL (TID).[10] |
| Ongoing/Planned | Dementia with Lewy Bodies | 40 mg TID or 80 mg BID proposed.[6][11] | Aiming for higher plasma drug concentrations based on previous trial data.[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for optimizing its dosage in vivo.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. d-nb.info [d-nb.info]
- 5. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cervomed.com [cervomed.com]
- 7. This compound induces vasodilation in resistance mesenteric arteries by inhibiting p38 MAPKα and downstream Hsp27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EIP Pharma Publishes Translational Data of Preclinical and Phase 2a Results for this compound in Dementia with Lewy Bodies: Nature Communications - BioSpace [biospace.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Neflamapimod solubility issues and best practices for dissolution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and dissolution of Neflamapimod (also known as VX-745), a potent and selective p38α MAPK inhibitor. Due to its hydrophobic nature, researchers may encounter challenges in achieving and maintaining its solubility during experiments. This guide offers troubleshooting advice and best practices to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. It is practically insoluble in water and ethanol.[1] Its most common solvent for in vitro studies is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of this compound.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into aqueous cell culture media. Why is this happening and what can I do?
A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. When the concentrated DMSO stock is rapidly diluted into an aqueous environment, the this compound can crash out of solution. To mitigate this, consider the following:
-
Slower Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or stirring.
-
Intermediate Dilution: First, dilute the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your complete cell culture medium.
-
Serum Presence: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If your experiment allows, performing dilutions in serum-containing media may be beneficial.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and solubility issues.
Q3: What is the recommended method for preparing this compound for in vivo preclinical studies?
A3: For in vivo administration, a common approach for poorly soluble compounds is to use a vehicle that can maintain the compound in suspension or solution. One suggested vehicle for this compound involves a mixture of Polyethylene glycol 300 (PEG300) and saline. A preparation could involve dissolving this compound in 50% PEG300 and then adding an equal volume of saline.[2] It is often necessary to use sonication to aid in the dissolution and create a uniform suspension.[2] Always prepare fresh solutions for in vivo experiments and visually inspect for any precipitation before administration.
Q4: How should I store my this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. For long-term storage, it is recommended to store these aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 13.08 | 29.98 | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly impact solubility.[2] |
| DMSO | 15 | 34.38 | Moisture-absorbing DMSO reduces solubility.[1] |
| DMSO | 43.6 | 99.94 | Sonication is recommended.[3] |
| Water | Insoluble | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [1] |
| 50% PEG300 in 50% Saline | 5 | 11.46 | This is a suspended solution and requires sonication.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
-
Visual Inspection: Carefully inspect the solution against a light source to ensure that no undissolved particles are visible.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile conical tubes or multi-well plates
Procedure (for a final concentration of 10 µM):
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to prevent temperature-related precipitation.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL).
-
Add the required volume of the 10 mM this compound stock solution to the medium (e.g., 0.1 µL for a final volume of 1 mL).
-
Gently mix by pipetting up and down or brief vortexing.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of your pre-warmed cell culture medium.
-
Invert the tube or gently swirl the plate several times to ensure thorough mixing.
-
-
Final Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: A workflow for dissolving this compound for experiments.
References
Long-term stability of Neflamapimod in DMSO and other solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Neflamapimod in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations as high as 100 mM.[2] N,N-Dimethylformamide (DMF) can also be used.[3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound has good solubility in DMSO and DMF. However, it is poorly soluble in aqueous solutions, ethanol, and mixtures of DMF and phosphate-buffered saline (PBS).[1][3][4] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q3: How should I store this compound stock solutions for long-term use?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] To minimize degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. Some suppliers suggest that solutions can be stored at -20°C for up to one month, while others indicate storage for several months is possible.[2]
Q4: How stable is the solid form of this compound?
A4: The solid form of this compound is highly stable, with a reported stability of at least four years when stored correctly.[3]
Q5: Are there any specific handling procedures to improve the dissolution of this compound?
A5: To achieve higher concentrations when dissolving this compound, it may be helpful to warm the solution gently to 37°C for about 10 minutes or use an ultrasonic bath to aid dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in thawed DMSO stock solution. | The solubility limit may have been exceeded, or the compound is "crashing out" of solution upon freezing and not fully redissolving. | Warm the vial to 37°C for 10-15 minutes and vortex gently. If the precipitate persists, sonication may be attempted. For future preparations, consider using a slightly lower stock concentration. |
| Inconsistent results in biological assays. | This could be due to degradation of this compound in the stock solution, possibly from multiple freeze-thaw cycles or improper storage. | Prepare a fresh stock solution from solid this compound. Always use single-use aliquots to avoid freeze-thaw cycles. Perform a purity check of the stock solution using HPLC if the problem persists. |
| Difficulty dissolving this compound in a solvent other than DMSO. | This compound has limited solubility in many common solvents. | It is highly recommended to use DMSO for initial stock solutions. For aqueous buffers in experiments, the final concentration of DMSO should be kept low (typically <0.5%) and tested for effects on the experimental system. |
Data Summary
This compound Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | 20 mg/mL, >21.8 mg/mL, 100 mM | [2][3] |
| DMF | 30 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
| Ethanol | 0.1 mg/mL | [3] |
| Water | Insoluble | [1] |
Recommended Storage Conditions
| Form | Temperature | Duration | Reference(s) |
| Solid | Room Temperature (shipping) | Short-term | [2] |
| Solid | -20°C | ≥ 4 years | [3] |
| DMSO Solution | -20°C | Up to 1 month | [2] |
| DMSO Solution | < -20°C | Several months |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (solid)
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- Autosampler vials with inert caps
- Calibrated analytical balance
- Volumetric flasks
2. Preparation of Stock Solution:
- Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in DMSO.
- Dissolve the solid in the required volume of anhydrous DMSO. Gentle warming or sonication may be used to aid dissolution.
- Once fully dissolved, aliquot the stock solution into multiple single-use, tightly sealed vials.
3. Storage Conditions:
- Store the aliquots at various temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
- Protect the samples from light.
4. Time Points for Analysis:
- Time 0 (immediately after preparation)
- 1 week
- 1 month
- 3 months
- 6 months
- 12 months
5. HPLC Analysis:
- At each time point, retrieve one aliquot from each storage temperature.
- Allow the vial to equilibrate to room temperature before opening to prevent condensation.
- Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 50 µM) with the mobile phase.
- Analyze the sample by a validated stability-indicating HPLC method. An example of a starting point for method development could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
- The purity of this compound is determined by calculating the peak area of the parent compound as a percentage of the total peak area of all observed peaks.
6. Data Analysis:
- Compare the purity of the stored samples to the Time 0 sample.
- A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
- Plot the percentage of remaining this compound against time for each storage condition to determine the long-term stability.
Visualizations
This compound Signaling Pathway
This compound is a selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α). This kinase is a key component of a signaling cascade that responds to cellular stress and inflammatory cytokines. By inhibiting p38α, this compound can modulate downstream cellular processes implicated in neuroinflammation and synaptic dysfunction.
Caption: this compound inhibits the p38α MAPK signaling pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound in solution.
Caption: Workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Troubleshooting Neflamapimod Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results that may arise during experiments with Neflamapimod (also known as VX-745). Below are frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective, orally administered, small molecule inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38 MAPKα).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3] By inhibiting p38 MAPKα, this compound can modulate inflammatory responses and has been investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1][2][4]
Q2: I am observing lower than expected potency of this compound in my in vitro assay. What could be the reason?
A2: Lower than expected potency can stem from several factors. This compound has very low solubility in water, which can lead to precipitation in aqueous assay buffers and a lower effective concentration.[5] Ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your assay and that the compound is fully dissolved. Additionally, the ATP concentration in your kinase assay can significantly impact the apparent potency of ATP-competitive inhibitors like this compound. High ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition.
Q3: My experimental results with this compound are not consistent across different batches of the compound. Why is this happening?
A3: Batch-to-batch variability can be a significant issue for any small molecule inhibitor.[6][7][8] This variability can arise from differences in purity, the presence of trace impurities, or variations in the physical form of the compound (e.g., crystalline structure) that can affect solubility and bioavailability. It is recommended to purchase compounds from a reputable supplier and, if possible, obtain a certificate of analysis for each batch. In a clinical trial of this compound, different capsule batches led to different plasma drug concentrations, highlighting the importance of formulation and consistent product quality.[9]
Q4: Are there known off-target effects of this compound that could be influencing my results?
A4: While this compound is described as a highly selective p38α inhibitor, it does exhibit some activity against the p38β isoform, though with approximately 25-fold less potency.[10] At higher concentrations, the risk of off-target effects on other kinases increases.[11] If you are observing unexpected phenotypes in your experiments, it is worth considering potential off-target effects. Kinome-wide profiling has shown that some p38 MAPK inhibitors can interact with other kinases, so it is crucial to use the lowest effective concentration of this compound and include appropriate controls.[12]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of p38 MAPK Phosphorylation in Western Blots
Question: My Western blot results for phosphorylated p38 MAPK (p-p38) are variable, even with the same concentration of this compound. How can I troubleshoot this?
Answer:
-
Cell Culture Conditions:
-
Cell Passage Number: Cell lines at high passage numbers can exhibit altered signaling responses. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Density: The confluence of your cell culture can impact signaling pathways.[13] Ensure you are seeding and treating cells at a consistent density for each experiment.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and cytokines that may affect the basal activation of the p38 MAPK pathway. Consider testing and using a single, qualified batch of FBS for a series of experiments.
-
-
Compound Preparation and Handling:
-
Solubility: As this compound has poor aqueous solubility, ensure your stock solution in DMSO is fully dissolved.[10][14] When diluting into aqueous media, do so just before use and vortex thoroughly to minimize precipitation. Visual inspection for precipitates is recommended.
-
Stability: The stability of this compound in your specific cell culture media and conditions should be considered. Prepare fresh dilutions for each experiment.
-
-
Western Blot Protocol:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of p38 MAPK.
-
Loading Controls: Ensure you are using reliable loading controls (e.g., total p38 MAPK, GAPDH, or β-actin) to normalize your p-p38 signal.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies against p-p38 and total p38 are critical. Validate your antibodies and use them at the recommended dilutions.
-
Issue 2: High Variability in Cytokine Release Assays
Question: I am seeing significant well-to-well and experiment-to-experiment variability in my cytokine (e.g., TNF-α, IL-6) release assays with this compound-treated primary cells (e.g., PBMCs). What are the potential causes?
Answer:
-
Primary Cell Donor Variability: Primary cells, such as PBMCs, will have inherent biological variability between donors. It is important to perform experiments with cells from multiple donors to ensure the observed effects are not donor-specific.
-
Cell Stimulation:
-
LPS Titration: If using lipopolysaccharide (LPS) to stimulate cytokine release, ensure you are using a concentration that is on the linear portion of the dose-response curve.[9] Very high concentrations of LPS can lead to maximal stimulation that is difficult to inhibit.
-
Timing of Stimulation and Treatment: The timing of this compound pre-treatment relative to LPS stimulation is critical. Optimize the pre-incubation time with the inhibitor to ensure it has engaged its target before the inflammatory stimulus is introduced.
-
-
Assay Conditions:
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of inhibitor or stimulus, can lead to high variability. Calibrate your pipettes and consider using a master mix for additions.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell viability.[15] It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Cell Type/System | Reference |
| p38α MAPK | 10 nM | Enzyme Assay | [10] |
| p38β MAPK | 220 nM | Enzyme Assay | [10][16] |
| IL-1β Production | 56 nM | Human PBMCs | [16] |
| TNF-α Production | 52 nM | Human PBMCs | [16] |
| IL-6 Production | 15 ± 9 nM | DMSO/DMEM solution | |
| VEGF Secretion | 0.06 µM - 20 µM | BMSCs | [17] |
Table 2: Summary of Selected this compound Clinical Trial Inconsistencies
| Clinical Trial | Indication | Primary Endpoint | Outcome | Potential Reasons for Inconsistency | Reference |
| REVERSE-SD (Phase IIb) | Mild Alzheimer's Disease | Improvement in episodic memory | Not met | Insufficient dose (40mg twice daily), leading to low plasma concentrations. | [11][18] |
| AscenD-LB (Phase IIa) | Dementia with Lewy Bodies | Cognitive-test battery | Not met | - | [14][19] |
| RewinD-LB (Phase IIb) | Dementia with Lewy Bodies | Change in Clinical Dementia Rating Sum of Boxes (CDR-SB) | Not met | Lower than expected plasma drug concentrations due to capsule batch issues. | [3][20][21] |
Experimental Protocols
p38 MAPKα Kinase Activity Assay (Luminescent)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Prepare a 2X substrate/ATP mix in kinase assay buffer. The substrate can be a peptide like ATF2.
-
Prepare serial dilutions of this compound in 5% DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 1 µl of your this compound dilution or 5% DMSO (vehicle control).
-
Add 2 µl of the 2X kinase solution to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µl of the 2X substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Detection (using a commercial kit like ADP-Glo™):
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for Phospho-p38 MAPK
-
Cell Treatment and Lysis:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., anisomycin, UV radiation) for the optimized duration to induce p38 MAPK phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[22][23]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total p38 MAPK or a loading control like GAPDH.
-
Cytokine Release Assay from Human PBMCs
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
-
Cell Plating and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and plate in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce cytokine production.
-
Incubate for 16-24 hours at 37°C in a CO₂ incubator.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of the desired cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the cytokine standards provided in the ELISA kit.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage of inhibition of cytokine release for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Mandatory Visualization
Caption: The p38 MAPKα signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zaether.com [zaether.com]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. p38 alpha Kinase Enzyme System Application Note [promega.com]
- 17. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Contribution of the p38MAPK signalling pathway to proliferation in human cultured airway smooth muscle cells is mitogen-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 21. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (PA5-85800) [thermofisher.com]
- 23. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Navigating Neflamapimod: A Technical Guide to Addressing Potential Off-Target Effects in Cell Culture
Cambridge, MA – November 21, 2025 – To support researchers and drug development professionals in the precise application of Neflamapimod (also known as VX-745), this technical support center provides essential guidance on identifying and mitigating potential off-target effects in cell culture experiments. This compound is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α), a key enzyme in cellular responses to stress and inflammation.[1] While noted for its specificity, understanding and controlling for any potential off-target activity is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known selectivities?
A1: The primary target of this compound is the p38α kinase, with a 50% inhibitory concentration (IC50) of approximately 10 nM.[1] It also exhibits inhibitory activity against the p38β isoform, but with a 22 to 25-fold lower potency (IC50 ≈ 220 nM).[1] this compound is considered highly selective, with studies showing over 1000-fold greater selectivity for p38α compared to closely related kinases such as ERK1 and JNK1-3.[2] It has been described as one of the most selective p38α inhibitors.
Q2: What are off-target effects and why are they a concern when using a kinase inhibitor like this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its designated target. For kinase inhibitors, these effects can arise from binding to other kinases with similar ATP-binding pockets. These unintended interactions can lead to ambiguous experimental data, unexpected cellular phenotypes, and potential cytotoxicity, making it difficult to attribute the observed effects solely to the inhibition of the primary target.
Q3: How can I determine if an unexpected phenotype in my cell culture is due to an off-target effect of this compound?
A3: A multi-step approach is recommended. First, perform a dose-response experiment to see if the phenotype occurs at concentrations significantly higher than the IC50 for p38α. Second, use a structurally different p38α inhibitor to see if the same phenotype is produced. If the phenotype is not replicated, it may be an off-target effect of this compound. Finally, conducting a rescue experiment by introducing a this compound-resistant p38α mutant can help differentiate on-target from off-target effects.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observation | Potential Cause | Recommended Action |
| High levels of cytotoxicity at effective concentrations. | 1. On-target toxicity in the specific cell line. 2. Off-target kinase inhibition. 3. Compound solubility issues. | 1. Lower the concentration to the minimal effective dose for p38α inhibition. 2. Perform a kinome-wide selectivity screen to identify unintended targets. 3. Ensure the solubility of this compound in your cell culture media and use a vehicle control (e.g., DMSO) to rule out solvent toxicity.[3] |
| Activation of compensatory signaling pathways (e.g., JNK, ERK). | 1. Cellular response to p38α inhibition. 2. Off-target activation of upstream kinases. | 1. Use Western blotting to probe for the phosphorylation of key proteins in compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways for a clearer understanding of the cellular response. |
| Inconsistent results between different cell lines. | 1. Cell-type specific off-target effects. 2. Differences in the expression levels of p38α or off-target kinases. | 1. Quantify the expression of p38α in each cell line. 2. Perform off-target profiling in the cell line that shows the unexpected phenotype. |
| Observed phenotype does not align with known p38α functions. | 1. Off-target effect. 2. Novel, uncharacterized role of p38α in your experimental context. | 1. Conduct a rescue experiment with a drug-resistant p38α mutant. On-target effects should be rescued, while off-target effects will persist. 2. Use siRNA/shRNA to knockdown p38α and see if the phenotype is replicated. |
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and other kinases.
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. p38α) |
| p38α | 10 | - |
| p38β | 220 | 22 |
| p38γ | >20,000 | >2000 |
| JNK1-3 | >10,000 | >1000 |
| ERK1 | >10,000 | >1000 |
| MK2 | >10,000 | >1000 |
Data compiled from publicly available sources.[1][2]
Key Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: A competition binding assay is typically performed where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: Results are usually provided as the percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
-
Interpretation: A highly selective inhibitor like this compound should show a high percentage of inhibition for p38α and minimal inhibition for other kinases.
Protocol 2: Validating Off-Target Effects via Western Blotting
Objective: To investigate if this compound is affecting other signaling pathways, such as the JNK or ERK pathways, in cell culture.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of JNK or ERK in this compound-treated cells compared to the control would suggest potential off-target effects or pathway crosstalk.
Visualizations
Caption: this compound's primary mechanism of action is the selective inhibition of p38α.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: Logical relationship between on-target and potential off-target effects.
References
Improving the delivery and bioavailability of Neflamapimod in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective delivery and assessment of Neflamapimod in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure experimental success and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating this compound for oral administration in rodents?
A1: For preclinical studies in mice, this compound has been successfully administered as a suspension in 1% Pluronic F108.[1] Given that this compound is a hydrophobic compound, alternative vehicles commonly used for such molecules include vegetable oils (e.g., corn oil, sesame oil), or aqueous solutions containing a low percentage of DMSO and/or PEG300 and Tween-80. It is crucial to ensure the chosen vehicle does not interfere with the experimental outcomes.
Q2: What is the typical dosage range for this compound in mouse models of neurodegeneration?
A2: A dosage of 3 mg/kg body weight, administered twice daily via oral gavage, has been shown to be effective in a Ts2 mouse model of Down syndrome, which exhibits basal forebrain cholinergic degeneration.[1] Dose-escalation studies are recommended to determine the optimal dose for your specific animal model and experimental endpoints.
Q3: What is the expected brain penetration of this compound?
A3: this compound is a brain-penetrant small molecule.[2] Preclinical studies have indicated that brain concentrations of this compound are approximately two-fold higher than plasma concentrations.[3] In humans, cerebrospinal fluid (CSF) drug concentrations were found to be about 6% of plasma levels at corresponding time points.[2]
Q4: What is the primary mechanism of action of this compound that should be assessed in preclinical models?
A4: this compound is a selective inhibitor of the p38 mitogen-activated protein kinase alpha (p38α).[4] In the context of neurodegenerative diseases, a key downstream target is the endosome-associated protein Rab5. This compound has been shown to reduce the activity of Rab5, thereby reversing endosomal pathology.[1] Therefore, assessing the phosphorylation status of p38α and the activity or levels of Rab5 are critical pharmacodynamic readouts.
Troubleshooting Guides
Issue 1: Poor Bioavailability or High Variability in Plasma/Brain Concentrations
-
Potential Cause: Improper formulation or administration technique.
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure the vehicle is appropriate for a hydrophobic compound like this compound. If using a suspension, ensure it is homogenous before and during administration. Sonication or vortexing immediately before dosing may be necessary.
-
Oral Gavage Technique: Improper gavage technique can lead to dosing errors or aspiration, affecting absorption. Ensure personnel are thoroughly trained in the correct procedure. The use of flexible gavage needles can minimize the risk of injury to the esophagus.
-
Fasting: Consider the effect of fasting on drug absorption. Standardizing the fasting period for all animals before dosing can reduce variability.
-
Formulation Stability: Assess the stability of your this compound formulation over the duration of your experiment. Degradation of the compound can lead to lower than expected exposures.
-
Issue 2: Unexpected Animal Toxicity or Adverse Events
-
Potential Cause: Off-target effects or vehicle toxicity.
-
Troubleshooting Steps:
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Vehicle Control: Always include a vehicle-only control group to differentiate between compound-related toxicity and effects of the administration vehicle.
-
Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or altered grooming.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (e.g., liver, kidneys) to assess for any signs of toxicity.
-
Issue 3: Lack of Efficacy or Inconsistent Results
-
Potential Cause: Insufficient target engagement, inappropriate animal model, or experimental variability.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Measure pharmacodynamic markers in the target tissue (brain) to confirm that this compound is inhibiting p38α at the administered dose. This can be done by assessing the phosphorylation of p38α or its downstream substrates.
-
Animal Model Selection: Ensure the chosen animal model has a well-characterized pathology that is relevant to the mechanism of action of this compound (i.e., involves p38α and/or Rab5 dysregulation).
-
PK/PD Correlation: Establish a relationship between the pharmacokinetic profile (drug concentration over time) and the pharmacodynamic effects (target engagement and efficacy). This can help in optimizing the dosing regimen.
-
Control for Experimental Variables: Minimize variability by standardizing as many experimental parameters as possible, including animal age, sex, housing conditions, and the timing of all procedures.
-
Quantitative Data Summary
| Parameter | Animal Model | Dose | Vehicle | Key Findings | Reference |
| Efficacy | Ts2 Mouse | 3 mg/kg, BID, p.o. | 1% Pluronic F108 | Reversed endosomal pathology and restored the number of cholinergic neurons. | [1] |
| Pharmacokinetics | Preclinical Models | N/A | N/A | Brain concentrations are approximately 2-fold higher than plasma concentrations. | [3] |
| In Vitro Potency (EC50) | N/A | N/A | N/A | 5–12.5 ng/mL for reversing Rab5+ endolysosomal dysfunction. | [3] |
Experimental Protocols
Protocol 1: Formulation and Oral Gavage Administration of this compound in Mice
-
Formulation Preparation (1% Pluronic F108 Vehicle):
-
Calculate the required amount of this compound and 1% Pluronic F108 based on the desired final concentration and the number of animals to be dosed.
-
Slowly add the 1% Pluronic F108 to the pre-weighed this compound powder while vortexing to create a uniform suspension.
-
Continue to vortex or sonicate the suspension until it is homogenous. It is recommended to prepare the formulation fresh daily.
-
-
Oral Gavage Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the incisors.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus.
-
Administration: Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly administer the this compound suspension.
-
Needle Removal: Gently withdraw the needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits p38α kinase to reduce Rab5-mediated neurodegeneration.
Experimental Workflow for In Vivo Testing
References
- 1. EIP Pharma announces positive results with this compound (VX-745) in two Phase 2a clinical trials in patients with Early Alzheimer's Disease [prnewswire.com]
- 2. cervomed.com [cervomed.com]
- 3. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
Navigating the Nuances of Neflamapimod: A Technical Support Guide for Preclinical Researchers
For Immediate Release
BOSTON, MA – November 21, 2025 – To aid researchers, scientists, and drug development professionals in their preclinical evaluation of the p38α kinase inhibitor, Neflamapimod, a comprehensive technical support center has been launched. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a thorough analysis of conflicting data from various studies. The goal is to empower researchers to design robust experiments, interpret their findings accurately, and navigate the complexities of this compound's mechanism of action.
Understanding the Landscape: Summary of Preclinical and Clinical Findings
This compound has shown promise in preclinical models by targeting synaptic dysfunction, a key pathological feature in neurodegenerative diseases like Alzheimer's and Dementia with Lewy Bodies (DLB). However, the translation of these findings to clinical outcomes has been varied, highlighting the need for a deeper understanding of the compound's effects across different experimental systems.
Quantitative Data Summary
The following tables summarize key quantitative findings from notable preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Rodent Models
| Animal Model | Intervention | Key Findings | Reference |
| Aged Rats (20-22 months) | This compound (optimal dose) for 17 days | Fully reversed learning deficits in Morris water maze (p=0.007 for latency, p=0.01 for distance) compared to vehicle. | [1] |
| Ts2 Down Syndrome Mice | This compound (3 mg/kg, BID) for 28 days | Increased the number of cholinergic neurons by 30% compared to placebo, restoring them to levels seen in healthy mice. | [2] |
Table 2: Key Clinical Trial Results for this compound
| Clinical Trial | Patient Population | Treatment | Primary Outcome | Key Biomarker/Secondary Outcome Findings | Reference |
| REVERSE-SD (Phase 2b) | Early-stage Alzheimer's Disease (n=161) | 40 mg this compound BID for 24 weeks | Did not meet primary endpoint of improving episodic memory. | Statistically significant reduction in CSF p-tau and T-tau levels compared to placebo. Positive trend on cognitive tests in patients with the highest plasma drug concentrations. | [1][3][4][5][6] |
| AscenD-LB (Phase 2a) | Dementia with Lewy Bodies (n=91) | 40 mg this compound BID or TID for 16 weeks | Met primary endpoint of improving cognition on a Neuropsychological Test Battery. | Significant improvements in functional mobility (Timed Up and Go test) and dementia rating (CDR-SB). | [7][8][9][10] |
Troubleshooting Guide and FAQs
This section addresses common challenges and conflicting observations that researchers may encounter during their experiments with this compound.
Q1: We are not observing cognitive improvements in our aged rodent model despite confirming target engagement (reduced p-p38 levels). What could be the issue?
A1: This is a critical point of discrepancy in the this compound literature. While some studies in aged rats show robust cognitive improvements in the Morris water maze[1], the REVERSE-SD clinical trial in early Alzheimer's patients did not meet its primary cognitive endpoint[1][3][4][5][6]. Here are some potential factors to consider:
-
Dosing and Exposure: The positive cognitive effects in preclinical models were often observed at an "optimal dose." In the REVERSE-SD trial, a positive trend in cognition was only seen in the quartile of patients with the highest plasma concentrations of the drug[1][3][4][5][6]. It is crucial to perform pharmacokinetic studies in your specific animal model to ensure that brain concentrations of this compound are within a therapeutic window.
-
Disease Model and Pathology: The underlying pathology in your aged rodent model may differ from that in the models where positive effects were seen. Consider the specific drivers of cognitive decline in your model (e.g., inflammation, synaptic dysfunction, specific proteinopathies) and how they align with this compound's mechanism of action. The AscenD-LB trial's success in DLB, a disease with significant cholinergic deficits, suggests the drug may be more effective in specific pathological contexts[7][8][9][10].
-
Behavioral Assay Sensitivity: The Morris water maze is a hippocampus-dependent task. Ensure your protocol is optimized for detecting subtle changes in cognitive performance in aged animals. Factors like water temperature, cue salience, and inter-trial intervals can significantly impact results.
Q2: We are seeing a reduction in soluble Aβ in our cell culture model, but another lab reported a decrease in amyloid plaque load in a transgenic mouse model only at a specific dose. How do we interpret this?
A2: The dose-dependent effect on amyloid plaques is a known complexity of this compound. One study reported reductions in brain amyloid plaque load at a 40 mg dose but not at a higher 125 mg dose[1]. The proposed explanation is that at lower doses, the primary effect is the inhibition of neuronal p38α, leading to decreased amyloid production. At higher doses, the anti-inflammatory effect from inhibiting p38 in microglia might reduce amyloid plaque clearance, counteracting the effect on production.
-
Experimental System: In an in vitro system, you are primarily observing the direct effect on neuronal amyloid production. In vivo, the interplay between neurons and microglia is a critical factor.
-
Dose-Response Curve: It is essential to perform a comprehensive dose-response analysis in your model to identify the optimal concentration for the desired effect.
Q3: Our Western blot results for phosphorylated p38 (p-p38) are inconsistent. What are some common pitfalls?
A3: Detecting changes in protein phosphorylation requires careful sample handling and optimized Western blot protocols.
-
Sample Preparation: Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of p-p38 during sample preparation. Work quickly and keep samples on ice.
-
Antibody Selection and Validation: Use a well-validated antibody specific for the phosphorylated form of p38. It is also crucial to run a parallel blot for total p38 to confirm that changes in the phospho-signal are not due to variations in the total amount of the protein.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.
-
Blocking and Antibody Dilution: Blocking with Bovine Serum Albumin (BSA) is often recommended over milk for phospho-antibodies to reduce background. Optimize your primary and secondary antibody concentrations to achieve a good signal-to-noise ratio.
Detailed Experimental Protocols
To ensure reproducibility and consistency across experiments, we provide detailed methodologies for key assays used in this compound preclinical research.
Morris Water Maze for Aged Rodents
This protocol is adapted from standard procedures and is optimized for assessing spatial learning and memory in aged rats.
Materials:
-
Circular pool (1.5-2m diameter) filled with water (22-24°C) made opaque with non-toxic white paint.
-
Submerged platform (10-15 cm diameter) placed 1-2 cm below the water surface.
-
Distinct visual cues placed around the pool.
-
Video tracking software.
Procedure:
-
Acclimation: Handle the rats for several days before the experiment. Allow them to acclimate to the testing room for at least 30 minutes before each session.
-
Training Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat in the water facing the wall at one of four quasi-random starting positions (N, S, E, W).
-
Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat does not find the platform within the allotted time, gently guide it to the platform and allow it to stay for 30 seconds.
-
The inter-trial interval should be at least 15 minutes.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
Western Blot for Phospho-p38 MAPK
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 and a loading control.
In Vitro Amyloid-β Oligomer Preparation and Neuronal Cell Treatment
Materials:
-
Synthetic Aβ1-42 peptide.
-
Hexafluoroisopropanol (HFIP).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
Neuronal cell culture medium.
-
Primary neuronal cells or a neuronal cell line.
Procedure:
-
Aβ Monomerization: Dissolve Aβ1-42 peptide in HFIP and incubate for 1-2 hours at room temperature. Aliquot and evaporate the HFIP to create a thin peptide film. Store at -80°C.
-
Oligomer Preparation:
-
Resuspend the Aβ film in a small volume of DMSO to create a stock solution (e.g., 5 mM).
-
Dilute the DMSO stock to 100 µM in ice-cold PBS or cell culture medium.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
-
-
Neuronal Cell Treatment:
-
Plate neuronal cells at an appropriate density.
-
Treat the cells with the desired concentration of Aβ oligomers.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Assess for desired outcomes, such as changes in cell viability, synaptic protein levels, or downstream signaling.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of this compound's mechanism of action and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the p38α MAPK signaling pathway.
Caption: General workflow for preclinical evaluation of this compound.
This technical support center is intended to be a living resource and will be updated as new data on this compound becomes available. We encourage researchers to engage with this material and contribute to a collaborative understanding of this promising but complex therapeutic candidate.
References
- 1. cervomed.com [cervomed.com]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. | BioWorld [bioworld.com]
- 4. EIP Pharma Announces Clinical Trial Results of REVERSE-SD, a Phase 2b Study of this compound in Early-stage Alzheimer's Disease [prnewswire.com]
- 5. cervomed.com [cervomed.com]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. scitechdaily.com [scitechdaily.com]
- 8. This compound Improved Motor Function and Reduced Cognitive Decline in Dementia With Lewy Bodies - - Practical Neurology [practicalneurology.com]
- 9. EIP Pharma announces that final results of the AscenD-LB phase 2 clinical study demonstrates this compound has disease-modifying potential in dementia with Lewy Bodies [prnewswire.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Managing formulation challenges with different Neflamapimod capsules
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To assist researchers, scientists, and drug development professionals in overcoming formulation challenges with the investigational drug Neflamapimod, a new technical support center is now available. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address issues that may be encountered during experimental studies with different this compound capsule formulations.
This compound, an oral, brain-penetrating small molecule inhibitor of p38 MAP kinase alpha (p38α), is under investigation for its potential in treating neurodegenerative diseases such as Dementia with Lewy Bodies (DLB).[1] Recent clinical trials have highlighted the critical impact of capsule formulation on the drug's bioavailability and, consequently, its clinical efficacy. A notable challenge emerged from differences between an older and a newer capsule formulation, with the former failing to achieve target plasma concentrations due to suboptimal dissolution kinetics that worsened with age.[2][3][4][5]
This technical support center aims to provide practical guidance to researchers working with this compound, ensuring that formulation-related variables do not confound experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected plasma concentrations of this compound in our preclinical studies. What could be the cause?
A1: Lower than expected plasma concentrations of this compound can be directly linked to the dissolution profile of the capsule formulation. As observed in clinical trials, an older batch of capsules ("Old Capsules") showed diminished bioavailability due to poor dissolution kinetics that developed over time.[3][4] It is crucial to assess the dissolution characteristics of your current capsule batch.
Q2: What is the mechanism of action of this compound and how might formulation affect its assessment?
A2: this compound selectively inhibits the intracellular enzyme p38 MAP kinase alpha (p38α).[1] This enzyme is involved in inflammatory responses and synaptic dysfunction. Inadequate dissolution and subsequent low bioavailability will result in sub-therapeutic concentrations at the target site, potentially leading to a false-negative assessment of the drug's efficacy in your experimental models.
Q3: Are there general formulation challenges we should be aware of when working with encapsulated compounds like this compound?
A3: Yes, common challenges in capsule formulation include ensuring drug stability, compatibility with excipients, and achieving the desired drug release profile.[6] For compounds that are poorly soluble, like many kinase inhibitors, these challenges are amplified. Issues such as powder stickiness, poor flowability, and sensitivity to humidity and temperature can all impact capsule performance.[7][8]
Troubleshooting Guide
Issue: Inconsistent or Low Bioavailability
This is a critical issue that can jeopardize the interpretation of efficacy and safety studies. The primary suspect is often the in-vivo dissolution rate of the drug from the capsule.
Troubleshooting Steps:
-
Characterize the Capsule Formulation: If possible, obtain the certificate of analysis for your batch of this compound capsules, paying close attention to the manufacturing date and any provided dissolution data.
-
Perform In-Vitro Dissolution Testing: Conduct dissolution testing to assess the release profile of this compound from the capsules. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Investigate Formulation Components: If you are developing your own formulation, scrutinize the excipients for compatibility and their impact on solubility and dissolution.
-
Control Environmental Factors: Ensure proper storage conditions for the capsules, as humidity and temperature can affect capsule integrity and drug release.[7][8]
Data Presentation: Comparison of this compound Capsule Performance
The following table summarizes the key differences observed between the "Old" and "New" this compound capsule formulations as reported in clinical trial findings. This data underscores the importance of formulation on clinical outcomes.
| Parameter | "Old Capsules" (NFMD/A) | "New Capsules" (NFMD/B) | Implication for Researchers |
| Plasma Concentration | Failed to reach target plasma levels[2][5] | Achieved desired plasma concentrations[2] | Directly impacts the ability to test the therapeutic hypothesis. |
| Dissolution Profile | Suboptimal dissolution kinetics, worsened with aging[3][4] | Improved dissolution kinetics[3] | Highlights the need for real-time dissolution testing of capsule batches. |
| Clinical Efficacy | No statistically significant effect on primary endpoints[5][9] | Significant improvement in clinical endpoints (e.g., CDR-SB)[2][3] | Demonstrates the link between formulation, bioavailability, and efficacy. |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing for this compound Capsules
This protocol is designed to assess the in-vitro release profile of this compound from capsule formulations, a critical step in troubleshooting bioavailability issues.
Objective: To determine the rate and extent of this compound dissolution from a capsule formulation over time in a simulated gastric or intestinal fluid.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)[10]
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath with heater and circulator
-
Syringes and filters (0.45 µm, PTFE)
-
HPLC system with a suitable column for this compound quantification
-
Dissolution Medium: Simulated Gastric Fluid (SGF) without pepsin (pH 1.2) or Simulated Intestinal Fluid (SIF) without pancreatin (pH 6.8). The choice of medium should be justified based on the intended site of drug release. For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to achieve sink conditions.[11]
-
This compound reference standard
Methodology:
-
Apparatus Setup:
-
Procedure:
-
Place one this compound capsule in each vessel.
-
Start the paddle rotation at a specified speed, typically 50 or 75 rpm.[12]
-
At predetermined time points (e.g., 10, 20, 30, 45, 60, and 90 minutes), withdraw a sample (e.g., 5 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the samples through a 0.45 µm filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the filtered samples for this compound concentration using a validated HPLC method.
-
Prepare a standard curve using the this compound reference standard.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released against time to generate a dissolution profile.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits p38 MAPKα, blocking downstream inflammatory pathways.
Experimental Workflow for Troubleshooting Low Bioavailability
Caption: Logical workflow for addressing low bioavailability of this compound.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. neurologylive.com [neurologylive.com]
- 3. neurologylive.com [neurologylive.com]
- 4. CervoMed Announces Positive Results from the Extension Phase of its Phase 2b Clinical Study of this compound in Patients with Dementia with Lewy Bodies - CervoMed [ir.cervomed.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. upperton.com [upperton.com]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. CervoMed’s experimental drug fails to meet its endpoints in Phase II study for dementia with Lewy bodies | Alzheimer Europe [alzheimer-europe.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpdft.com [rjpdft.com]
Technical Support Center: Optimizing Western Blot for p38 Phosphorylation Changes with Neflamapimod
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Western blot to detect changes in p38 phosphorylation following treatment with Neflamapimod.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of phosphorylated p38 (p-p38) by Western blot, particularly when investigating the effects of the p38α inhibitor, this compound.
Question: Why am I observing a weak or no signal for phospho-p38?
Answer: A weak or absent phospho-p38 signal is a frequent challenge, often stemming from several factors related to sample preparation, antibody usage, or the detection process itself.
-
Insufficient Protein Phosphorylation: The basal level of p38 phosphorylation may be too low in your unstimulated cells. Consider including a positive control, such as cells treated with a known p38 activator (e.g., anisomycin, UV radiation, or inflammatory cytokines like TNF-α or IL-1β), to ensure the detection system is working.[1][2][3]
-
Dephosphorylation During Sample Preparation: Phosphatases released during cell lysis can rapidly remove phosphate groups from your target protein.[4][5] It is crucial to work quickly on ice and to supplement your lysis buffer with a cocktail of phosphatase inhibitors.[6][7]
-
Low Abundance of Phospho-p38: Phosphorylated proteins often represent a small fraction of the total protein pool.[4][5] To enhance your signal, you may need to:
-
Suboptimal Antibody Concentrations: The concentrations of both the primary and secondary antibodies may need optimization. Try increasing the antibody concentration or extending the incubation time.[10][11]
-
Inefficient Detection: For low-abundance proteins, a highly sensitive chemiluminescent substrate is recommended to amplify the signal.[8] Also, ensure your detection reagents have not expired.[9]
Question: My Western blot shows high background. How can I reduce it?
Answer: High background can obscure your target band and make data interpretation difficult. Here are some common causes and solutions:
-
Inappropriate Blocking Agent: When detecting phosphoproteins, it is advisable to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat dry milk.[12] Milk contains casein, a phosphoprotein that can lead to high background due to non-specific binding of the phospho-specific antibody.[4][5][7]
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies. Increase the duration and/or number of washes to reduce background noise.[13]
-
Antibody Concentration Too High: While trying to enhance a weak signal, you might use an excessive concentration of the primary or secondary antibody, leading to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.
-
Contaminated Buffers: Ensure all your buffers are freshly prepared and filtered to remove any precipitates that could cause speckles or high background on the membrane.[10]
Question: I am seeing multiple non-specific bands. What could be the cause?
Answer: The presence of multiple bands can be due to several factors, from sample degradation to antibody cross-reactivity.
-
Protein Degradation: Proteases released during cell lysis can break down your target protein, leading to smaller, non-specific bands. Always include a protease inhibitor cocktail in your lysis buffer.[6][9]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific antibody validated for the detection of phosphorylated p38. The p38 MAPK family has different isoforms (α, β, γ, δ), so confirm your antibody's specificity if you are interested in a particular isoform.[2]
-
Post-Translational Modifications: Other post-translational modifications can alter the molecular weight of the protein, leading to the appearance of unexpected bands.[9]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect p38 phosphorylation?
This compound (formerly VX-745) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase alpha (p38α) isoform.[14][15][16] By inhibiting p38α, this compound is expected to reduce the phosphorylation of downstream substrates of p38α. When performing a Western blot for phospho-p38 (which is the activated form of p38), treatment with this compound should lead to a decrease in the p-p38 signal in cells where the p38 pathway is activated.
Q2: What is the expected molecular weight of phospho-p38?
The different isoforms of p38 have slightly different molecular weights. The expected molecular masses are approximately 40 kDa for p38γ, 43 kDa for p38α and p38β, and 46 kDa for p38δ.[17] The phosphorylated forms may migrate slightly differently. Always refer to the antibody datasheet for the expected band size.
Q3: Should I probe for total p38 as well?
Yes, it is essential to also probe for total p38 on the same membrane after detecting phospho-p38.[8] This serves as a loading control and allows you to determine if the observed changes in phosphorylation are due to a decrease in the phosphorylated protein itself or a change in the total amount of p38 protein.
Q4: What concentrations of this compound should I use in my cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. In vitro studies have shown IC50 values for p38α inhibition to be around 10 nM.[14] A concentration range from 60 nM to 20 µM has been used in bone marrow stromal cell cultures.[14] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Quantitative Data Summary
| Parameter | Recommended Condition/Concentration | Notes |
| This compound (in vitro) | 10 nM - 20 µM | Perform a dose-response curve to determine the optimal concentration for your cell type and desired effect. The IC50 for p38α is ~10 nM.[14] |
| Protein Loading | 20 - 50 µg of total cell lysate | May need to be increased for low-abundance phosphoproteins.[4][8] |
| Blocking Buffer | 3-5% BSA in TBST | Avoid using milk as it contains phosphoproteins that can increase background.[7][12] |
| Primary Antibody (p-p38) | As per manufacturer's datasheet | Typically diluted in 3-5% BSA in TBST. Optimization may be required. |
| Primary Antibody (Total p38) | As per manufacturer's datasheet | Typically diluted in 5% non-fat dry milk or 3-5% BSA in TBST. |
| Secondary Antibody | As per manufacturer's datasheet | Dilute in the same buffer as the corresponding primary antibody. |
Experimental Protocols
A detailed protocol for Western blotting to detect phospho-p38 is provided below.
1. Cell Lysis and Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Sample Preparation for Electrophoresis
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody against phospho-p38, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
8. Washing
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
9. Secondary Antibody Incubation
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.
10. Washing
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
11. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
12. Stripping and Re-probing for Total p38
-
If necessary, strip the membrane of the bound antibodies using a stripping buffer.
-
Repeat the blocking, primary, and secondary antibody incubation steps using an antibody against total p38.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot detection of phospho-p38.
Caption: Troubleshooting decision tree for weak or no phospho-p38 signal.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. biocompare.com [biocompare.com]
- 7. Western blot optimization | Abcam [abcam.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Behavioral Assays with Neflamapimod
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Neflamapimod in preclinical behavioral assays. The aim is to help minimize experimental variability and ensure robust and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly VX-745) is an orally bioavailable, brain-penetrant small molecule that selectively inhibits the alpha isoform of p38 mitogen-activated protein kinase (p38α MAPK).[1][2][3] Its therapeutic potential in neurodegenerative diseases stems from its ability to reverse synaptic dysfunction and reduce neuroinflammation.[4]
Q2: What are the common behavioral assays used to assess the efficacy of this compound in rodent models of neurodegenerative diseases?
A2: Common behavioral assays include:
-
Morris Water Maze (MWM): To assess spatial learning and memory.[5][6]
-
Novel Object Recognition (NOR): To evaluate non-spatial recognition memory.
-
Rotarod Test: To measure motor coordination and balance.
Q3: What are the main sources of variability in behavioral assays involving this compound?
A3: Variability can arise from several factors, including:
-
Drug Administration: Inconsistent dosing, vehicle effects, or stress from the administration procedure.
-
Animal-Specific Factors: Genetic background, age, sex, and individual differences in anxiety and motivation levels.
-
Experimental Procedures: Lack of standardization in the behavioral testing protocol, environmental conditions, and experimenter handling.
-
This compound-Specific Effects: Potential anxiogenic or anxiolytic effects due to p38 MAPKα inhibition that can confound the interpretation of cognitive and motor outcomes.[7][8]
II. Troubleshooting Guides
Troubleshooting High Variability in Morris Water Maze (MWM)
| Observed Issue | Potential Cause | Recommended Solution |
| High within-group variability in escape latency. | Inconsistent learning strategies: Some animals may be "floating" or "thigmotaxic" (wall-hugging) instead of actively searching. | - Ensure water temperature is not too comfortable (around 20-22°C) to motivate escape. - Use a visible platform test to screen for animals with visual or motor impairments. - Habituate animals to the testing room and handling to reduce stress. |
| Differential stress/anxiety levels: Inhibition of p38α MAPK may influence anxiety-like behaviors.[7] | - Include an open field test or elevated plus maze in your battery to assess baseline anxiety levels and the effect of this compound on anxiety. - Ensure consistent and gentle handling of the animals. | |
| No significant difference between this compound-treated and vehicle groups. | Suboptimal drug exposure: Incorrect dosage or poor brain penetration. | - Verify the dose based on preclinical literature (e.g., 3 mg/kg twice daily by oral gavage has been used in a mouse model). - Confirm brain-to-plasma concentration ratios. This compound has been shown to be brain-penetrant.[3] |
| "Floor" or "ceiling" effects: The task may be too easy or too difficult for the specific animal model and age. | - Adjust the difficulty of the task by changing the number of trials per day or the complexity of the spatial cues. | |
| Inconsistent probe trial performance. | Lack of memory consolidation or retrieval issues. | - Ensure adequate training before the probe trial. - Consider the timing of this compound administration in relation to the training and probe trials to target specific memory phases. |
Troubleshooting High Variability in Novel Object Recognition (NOR)
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in exploration time. | Neophobia or anxiety: Animals may be too anxious to explore the objects. | - Thoroughly habituate the animals to the testing arena before introducing the objects. - The anxiogenic potential of p38 MAPK inhibition should be considered.[7] |
| Object preference: Innate preference for one object over another. | - In a separate cohort of animals, test for object preference by presenting both objects simultaneously and ensuring equal exploration time. | |
| No preference for the novel object in the this compound-treated group. | Drug-induced changes in locomotor activity or motivation. | - Conduct an open field test to assess locomotor activity and ensure this compound is not causing hyperactivity or hypoactivity that could confound exploration times. - Ensure the objects are not too high or difficult for the animals to explore. |
| Memory impairment is too severe in the model. | - Test at an earlier disease stage or use a less cognitively impaired model. | |
| Both groups show a preference for the novel object. | The cognitive deficit in the model is not robust enough to be detected by the NOR test. | - Increase the delay between the familiarization and test phases to challenge memory retention. |
Troubleshooting High Variability in Rotarod Test
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in latency to fall. | Inconsistent training: Animals have not reached a stable baseline performance. | - Ensure all animals receive adequate and consistent training trials before the test day until their performance plateaus. |
| Differences in motivation or anxiety. | - Handle animals consistently and minimize stress before placing them on the rod. - Note any signs of anxiety (e.g., freezing, excessive vocalization). | |
| Unexpected improvement or decline in motor performance with this compound. | Potential effects on muscle function or motivation. | - While p38 MAPKα is primarily associated with inflammation and synaptic function, off-target effects or downstream signaling could potentially influence motor systems. - Include a grip strength test to assess for any direct effects on muscle strength. |
| Animals jump off the rod instead of falling. | This may be an anxiety-related or escape behavior. | - Ensure the height of the rotarod is appropriate to discourage jumping. - Habituate the animals to the apparatus. |
III. Experimental Protocols
This compound Administration Protocol (Rodent)
This protocol is based on a preclinical study using a Down Syndrome mouse model.
1. Formulation:
-
Vehicle: 1% Pluronic F108 in sterile water.
-
This compound solution: Prepare a suspension of this compound in the vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.
2. Dosing:
-
Dosage: 3 mg/kg body weight.
-
Administration Route: Oral gavage.
-
Frequency: Twice daily (BID).
-
Duration: Dependent on the study design (e.g., 28 days).
Table of this compound Preclinical Dosing:
| Animal Model | Dosage | Vehicle | Route | Frequency | Reference |
| Ts2 Down Syndrome Mouse Model | 3 mg/kg | 1% Pluronic F108 | Oral gavage | Twice daily | (Not explicitly in search results, but inferred from preclinical descriptions) |
| Aged Rats | Not specified | Not specified | Not specified | Not specified |
3. Considerations:
-
Acclimatization: Acclimate animals to the oral gavage procedure with the vehicle for several days before starting the drug treatment to minimize stress-induced variability.
-
Dose Volume: Keep the gavage volume consistent across animals (typically 5-10 ml/kg for mice).
-
Fasting: Depending on the experimental design, a short fasting period before dosing may be considered to ensure consistent absorption, but this should be balanced against the potential for stress.
Morris Water Maze (MWM) Protocol
1. Apparatus:
-
A circular pool (typically 120-150 cm in diameter for mice) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Prominent, high-contrast visual cues placed around the room.
2. Procedure:
-
Habituation: Allow animals to swim freely in the pool without the platform for 60 seconds one day before training begins.
-
Acquisition Phase (4-7 days):
-
Four trials per day with a 15-20 minute inter-trial interval.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions.
-
Allow the mouse to search for the platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
-
Probe Trial (24 hours after the last training day):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
Novel Object Recognition (NOR) Protocol
1. Apparatus:
-
An open-field arena (e.g., 40x40x40 cm for mice).
-
Two sets of identical objects (familiar objects) and one novel object. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animals cannot move them.
2. Procedure:
-
Habituation: Allow each mouse to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Familiarization Phase:
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
-
Test Phase (after a retention interval, e.g., 1 hour or 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
Rotarod Protocol
1. Apparatus:
-
An automated rotarod apparatus with a textured rod to provide grip.
2. Procedure:
-
Training Phase (2-3 days):
-
Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes) or until they fall.
-
Repeat for 3-4 trials per day with a 15-20 minute inter-trial interval.
-
-
Test Phase:
-
Use an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod.
-
Record the latency to fall or the speed at which the animal falls.
-
Conduct 3 trials with a 15-20 minute inter-trial interval.
-
IV. Visualizations
References
- 1. EIP Pharma publishes translational data of preclinical and phase 2a results for this compound in dementia with Lewy bodies: Nature Communications | EurekAlert! [eurekalert.org]
- 2. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CervoMed Announces Orphan Drug Designation Granted to this compound by U.S. Food and Drug Administration for the Treatment of Frontotemporal Dementia - CervoMed [ir.cervomed.com]
- 4. scitechdaily.com [scitechdaily.com]
- 5. cyagen.com [cyagen.com]
- 6. youtube.com [youtube.com]
- 7. Neuronal MAP kinase p38α inhibits c-Jun N-terminal kinase to modulate anxiety-related behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Best practices for long-term storage of Neflamapimod powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Neflamapimod powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1][2][3] Some suppliers suggest that the powder is stable for up to 3 years at -20°C and for up to 2 years at 4°C.[2][3] To prevent degradation, it is crucial to keep the powder in a tightly sealed container, protected from moisture and light.
Q2: My this compound powder has formed clumps. Is it still usable?
A2: Clumping of the powder may indicate exposure to moisture. While this does not necessarily mean the compound has degraded, it is advisable to perform a quality control check, such as measuring its purity by HPLC, before use. To prevent clumping, ensure the container is tightly sealed and stored in a desiccator, especially when not in a temperature-controlled environment.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several organic solvents but is practically insoluble in water and ethanol.[4] The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Reference |
| DMSO | > 21.8 mg/mL | [5] |
| DMSO | 15 mg/mL (34.38 mM) | [4] |
| DMSO | 20 mg/mL | [6] |
| DMSO | Soluble to 100 mM | [1] |
| DMF | 30 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Q4: What is the best way to prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO.[4] For example, to prepare a 10 mM stock solution, dissolve 4.36 mg of this compound (Molecular Weight: 436.26 g/mol ) in 1 mL of DMSO. To aid dissolution, you can warm the tube to 37°C for 10 minutes and use an ultrasonic bath.
Q5: How should I store this compound stock solutions?
A5: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage, solutions in DMSO can be stored at -20°C for up to 1 month.[2][3] For long-term storage, it is recommended to store the aliquots at -80°C, where they may be stable for up to 6 months.[2][3] Aqueous solutions are not recommended for storage for more than one day.
Q6: I observed precipitation in my this compound solution after storing it. What should I do?
A6: Precipitation can occur if the solvent has absorbed moisture or if the storage temperature has fluctuated. If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or the formation of insoluble aggregates, and the solution should be discarded. To avoid this, always use anhydrous solvents and ensure proper sealing of the storage vials.
Q7: Has the formulation of this compound been shown to affect its activity?
A7: Yes, clinical studies have shown that the formulation of this compound capsules can significantly impact its bioavailability. Older capsule batches showed lower than expected plasma concentrations due to suboptimal dissolution kinetics, not chemical degradation.[7] This highlights the importance of the physical properties of the powder and the formulation in achieving desired biological effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder appears discolored or has an unusual odor. | Chemical degradation due to improper storage (e.g., exposure to light, high temperatures, or reactive chemicals). | Do not use the powder. Contact the supplier for a replacement. |
| Difficulty dissolving the powder in the recommended solvent. | The powder may have absorbed moisture, or the solvent quality may be poor. | Ensure the powder is dry. Use fresh, anhydrous solvent. Gentle warming (37°C) and sonication may aid dissolution. |
| Inconsistent results in biological assays. | Degradation of the stock solution due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C). | Prepare fresh stock solutions from powder. Aliquot into single-use vials and store at -80°C for long-term use.[2][3] |
| Loss of activity in cell culture experiments. | Instability of this compound in aqueous culture media over time. | Prepare fresh dilutions of the stock solution in culture media for each experiment. Avoid storing working solutions in aqueous buffers for extended periods. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 436.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out 4.36 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]
-
Visualizations
This compound Signaling Pathway
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α). The diagram below illustrates the canonical p38α signaling pathway, which is involved in cellular responses to stress and inflammation. This compound's inhibitory action on p38α blocks the downstream signaling cascade.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound (VX-745, VRT-031745; VD-31745) | p38 MAPK inhibitor | CAS 209410-46-8 | Buy this compound (VX-745, VRT-031745; VD-31745) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. VX-745 – Bioquote [bioquote.com]
- 6. caymanchem.com [caymanchem.com]
- 7. neurologylive.com [neurologylive.com]
Technical Support Center: Measuring Neflamapimod's Effects on Synaptic Function
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for measuring the effects of Neflamapimod on synaptic function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect synaptic function?
A1: this compound (formerly VX-745) is an orally administered, brain-penetrant small molecule that selectively inhibits the intracellular enzyme p38 mitogen-activated protein kinase alpha (p38α).[1][2][3] In neurological disease states, stressed neurons express p38α, which plays a significant role in inflammation-induced synaptic toxicity and impairment of synaptic function.[4][5][6] By inhibiting p38α, this compound is hypothesized to reverse synaptic dysfunction, which is a key pathological process in the early stages of neurodegenerative diseases like Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[1][2][3] Preclinical studies have shown that this compound can reverse synaptic dysfunction and improve cognitive deficits in animal models.[2][4]
Q2: What are the key preclinical and clinical readouts to measure this compound's effects on synaptic function?
A2: The effects of this compound on synaptic function can be assessed using a variety of preclinical and clinical measures:
-
Preclinical Readouts:
-
Long-Term Potentiation (LTP): A measure of synaptic plasticity, which is often impaired in models of neurodegenerative diseases.[7]
-
Dendritic Spine Density and Morphology: Analysis of dendritic spines provides a direct anatomical correlate of synaptic integrity.[5]
-
Behavioral Tests: In animal models, cognitive functions related to synaptic plasticity, such as spatial learning and memory, are evaluated using tests like the Morris water maze.[2]
-
-
Clinical Readouts:
-
Episodic Memory Tests: These are considered a primary clinical measure of synaptic dysfunction in AD and include assessments like the Hopkins Verbal Learning Test-Revised (HVLT-R) and the Wechsler Memory Scale (WMS).[1][2]
-
Cognitive and Functional Scales: Broader measures of cognition and daily function, such as the Clinical Dementia Rating Sum of Boxes (CDR-SB) and the Neuropsychological Test Battery (NTB), are used to assess overall clinical benefit.[4][8]
-
Functional Mobility: The Timed Up and Go (TUG) test can be used to measure motor function, which can be affected in diseases like DLB.[4][8]
-
Cerebrospinal Fluid (CSF) and Plasma Biomarkers: Levels of synaptic and neurodegenerative proteins in the CSF and plasma, such as total tau (t-tau), phosphorylated tau (p-tau), neurogranin, and glial fibrillary acidic protein (GFAP), can serve as indicators of target engagement and downstream effects on synaptic health.[9][10][11]
-
Q3: What concentration of this compound should be used for in vitro experiments?
A3: The effective concentration of this compound in vitro can vary depending on the specific assay and cell system. Published data indicates that this compound can reduce amyloid-β derived diffusible ligand (ADDL)-induced dendritic spine retraction at concentrations as low as 10 nM, with full blockage at 50 nM.[5] For reversing endolysosomal dysfunction, the estimated IC50 is less than 10 nanomolar. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Long-Term Potentiation (LTP) Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Failure to induce stable LTP | 1. Health of hippocampal slices is compromised. | - Ensure rapid and careful dissection in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).- Allow slices to recover for at least 1 hour before recording.- Maintain a constant flow of oxygenated aCSF in the recording chamber. |
| 2. Inappropriate stimulation or recording parameters. | - Adjust the stimulation intensity to elicit a baseline field excitatory postsynaptic potential (fEPSP) that is 30-50% of the maximum response.- Verify the integrity and placement of the stimulating and recording electrodes in the stratum radiatum of the CA1 region. | |
| 3. This compound concentration is not optimal. | - Perform a dose-response curve to determine the effective concentration of this compound for your specific slice preparation and LTP induction protocol. | |
| High variability between slices | 1. Inconsistent slice thickness or quality. | - Use a vibratome to prepare slices of a consistent thickness (e.g., 400 µm).- Visually inspect slices and discard any that appear unhealthy or damaged. |
| 2. Differences in animal age or genetic background. | - Use animals from a consistent age group and genetic strain for all experiments. | |
| Drug delivery issues | 1. Inefficient perfusion of this compound into the slice. | - Ensure the perfusion system is working correctly and that the drug has sufficient time to equilibrate within the tissue before LTP induction. |
Dendritic Spine Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor image quality for spine analysis | 1. Inadequate staining or transfection efficiency. | - Optimize the concentration of the fluorescent dye or the transfection protocol for the specific neuronal culture.- For immunofluorescence, ensure proper fixation and permeabilization steps. |
| 2. Low resolution of the microscope objective. | - Use a high-numerical-aperture oil-immersion objective (e.g., 60x or 100x) for imaging dendritic spines. | |
| Difficulty in accurately quantifying spine density/morphology | 1. Subjectivity in spine identification. | - Use semi-automated or automated spine analysis software to ensure objective and consistent measurements.- Establish clear and consistent criteria for what constitutes a spine. |
| 2. Phototoxicity or photobleaching during imaging. | - Minimize the laser power and exposure time during image acquisition.- Use anti-fade mounting media for fixed samples. |
Biomarker Analysis (ELISA)
| Problem | Possible Cause | Troubleshooting Steps |
| High background in ELISA | 1. Insufficient blocking. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk). |
| 2. Antibody concentration is too high. | - Optimize the concentrations of both the primary and secondary antibodies by running a titration experiment. | |
| Low or no signal | 1. Low protein concentration in the sample. | - Concentrate the CSF or plasma sample if the target protein is of low abundance. |
| 2. Inactive antibody or substrate. | - Ensure that antibodies have been stored correctly and that the substrate has not expired. | |
| High variability between wells | 1. Pipetting errors. | - Use calibrated pipettes and ensure consistent pipetting technique.- Mix samples and reagents thoroughly before adding to the wells. |
| 2. Inconsistent washing steps. | - Ensure all wells are washed thoroughly and consistently between steps to remove unbound reagents. |
Quantitative Data Summary
Table 1: Effect of this compound on CSF Biomarkers in a 24-Week Study in Mild AD
| Biomarker | This compound (Change from Baseline) | Placebo (Change from Baseline) | Difference (95% CI) | P-value |
| Total Tau (T-tau) (pg/mL) | - | - | -18.8 (-35.8, -1.8) | 0.031 |
| Phosphorylated Tau (p-tau181) (pg/mL) | - | - | -2.0 (-3.6, -0.5) | 0.012 |
| Neurogranin (pg/mL) | - | - | -21.0 (-43.6, 1.6) | 0.068 |
Data from a Phase 2b clinical trial (REVERSE-SD) in patients with mild Alzheimer's disease.[9]
Table 2: Clinical Outcomes in DLB Patients with Low Baseline Plasma p-tau181 Treated with this compound
| Outcome Measure | This compound vs. Placebo (Effect Size, Cohen's d) | P-value |
| Attention Composite Score | 0.78 | 0.023 |
| CDR-SB | 0.74 | 0.031 |
| Timed Up and Go (TUG) Test | 0.74 | <0.001 |
| International Shopping List Test-Recognition | 1.00 | 0.024 |
Data from a prespecified analysis of the AscenD-LB Phase 2a clinical trial.
Experimental Protocols
Protocol 1: Long-Term Potentiation (LTP) in Acute Hippocampal Slices
-
Slice Preparation:
-
Anesthetize an adult rodent and rapidly dissect the brain in ice-cold, oxygenated aCSF (containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver single baseline stimuli every 30 seconds at an intensity that elicits a fEPSP of 30-50% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
This compound Application:
-
Bath-apply the desired concentration of this compound for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-induction fEPSP slopes to the average baseline slope.
-
Compare the degree of potentiation between control and this compound-treated slices.
-
Protocol 2: Dendritic Spine Density Analysis
-
Neuronal Culture and Transfection:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
At an appropriate day in vitro (DIV), transfect neurons with a plasmid encoding a fluorescent protein (e.g., GFP or RFP) to visualize neuronal morphology.
-
-
This compound Treatment:
-
Treat the cultured neurons with the desired concentration of this compound for the specified duration.
-
-
Fixation and Immunocytochemistry:
-
Fix the neurons with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against synaptic markers if desired.
-
Incubate with fluorescently labeled secondary antibodies.
-
-
Image Acquisition:
-
Acquire Z-stack images of dendritic segments using a confocal or two-photon microscope with a high-magnification, high-numerical-aperture objective.
-
-
Image Analysis:
-
Deconvolve the Z-stack images to improve resolution.
-
Use image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, or Imaris) to manually or semi-automatically trace dendritic segments and identify and count dendritic spines.
-
Calculate spine density as the number of spines per unit length of dendrite (e.g., spines per 10 µm).
-
Analyze spine morphology by measuring parameters such as head diameter, neck length, and overall spine length.
-
Visualizations
Caption: this compound's mechanism of action in mitigating synaptic dysfunction.
Caption: Experimental workflow for assessing this compound's effect on LTP.
Caption: Logical approach to troubleshooting experimental issues.
References
- 1. Assessing Cognition in Paediatric Clinical Trials: Benefits, Challenges, and Solutions - Cambridge Cognition [cambridgecognition.com]
- 2. m.youtube.com [m.youtube.com]
- 3. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. funjournal.org [funjournal.org]
- 6. Outcomes Assessment in Clinical Trials of Alzheimer’s Disease and its Precursors: Readying for Short-term and Long-term Clinical Trial Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1-42)/Aβ(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations for Selecting Cognitive Endpoints and Psychological Patient-Reported Outcomes for Clinical Trials in Pediatric Patients With Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential toxicity of Neflamapimod in cell-based assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Neflamapimod (also known as VX-745) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2][3] It functions as an ATP-competitive inhibitor of p38α kinase activity.[3] By inhibiting p38α, this compound can modulate inflammatory responses and cellular stress pathways. In preclinical studies, it has been shown to reverse synaptic dysfunction and neuroinflammation.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the p38α isoform. In a screen against 442 kinases, it was found to potently bind only to p38α and, to a lesser extent, p38β (approximately 25-fold less potently).[3] This high selectivity suggests that at appropriate concentrations, off-target effects on other kinases are minimal.
Q3: What are the recommended working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound is cell-type and assay-dependent. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. Its IC50 for inhibiting p38α is approximately 9-10 nM.[3] In cellular assays, it has shown efficacy at concentrations as low as <10 nM for reversing Alzheimer's Precursor Protein (APP)-induced endolysosomal dysfunction.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is this compound known to be toxic to cells in culture?
A4: At high concentrations, like many small molecule inhibitors, this compound can induce cytotoxicity. One study reported an IC50 for growth inhibition in multiple myeloma cell lines at 10 µM.[2] A hybrid molecule of this compound showed no evidence of hepato- or neurotoxicity at concentrations up to 25 µM. Toxicity is cell-type dependent and can be influenced by the duration of exposure. It is recommended to assess cell viability in parallel with functional assays.
Troubleshooting Guide
Problem 1: I am observing high levels of cell death in my cultures treated with this compound.
Possible Cause 1: The concentration of this compound is too high.
-
Solution: Perform a dose-response curve to determine the cytotoxic IC50 value in your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 50 µM). Compare the effective concentration for p38α inhibition with the concentration that induces cell death. Aim to use the lowest effective concentration in your experiments.
Possible Cause 2: The cell line is particularly sensitive to p38 MAPK inhibition.
-
Solution: The p38 MAPK pathway is involved in cell survival and differentiation in some cell types. Inhibition of this pathway could lead to apoptosis in certain contexts. To investigate this, you can perform a rescue experiment by co-treating with a broad-spectrum caspase inhibitor, like Z-VAD-FMK, to see if it reduces the observed cell death.
Possible Cause 3: Off-target effects at high concentrations.
-
Solution: Although this compound is highly selective, at very high concentrations (>>1 µM), the risk of off-target activity increases. If you are using high concentrations and observing unexpected phenotypes, consider if these could be due to off-target effects. Compare your results with another structurally different p38 MAPK inhibitor to see if the phenotype is consistent.
Problem 2: I am not observing the expected downstream effects of p38α inhibition.
Possible Cause 1: The concentration of this compound is too low.
-
Solution: Confirm the potency of your this compound stock. Perform a dose-response experiment and measure the phosphorylation of a known downstream target of p38α, such as MK2 or ATF2, by Western blot to confirm target engagement at the concentrations used.
Possible Cause 2: The p38 MAPK pathway is not activated in your experimental system.
-
Solution: To observe the inhibitory effect of this compound, the p38 MAPK pathway must be active. You may need to stimulate the cells with an appropriate agonist, such as anisomycin, lipopolysaccharide (LPS), or pro-inflammatory cytokines (e.g., TNF-α, IL-1β), to induce p38α phosphorylation.
Possible Cause 3: The chosen downstream readout is not regulated by p38α in your cell type.
-
Solution: The downstream consequences of p38α inhibition can be cell-type specific. Confirm from the literature that your chosen readout is a validated downstream target of p38α in your experimental model. Consider measuring the phosphorylation status of direct p38α substrates as a more proximal readout of target engagement.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p38α) | 9-10 nM | Enzyme Assay | [3] |
| IC50 (p38β) | 220 nM | Enzyme Assay | [2] |
| Cellular Potency (reversal of APP-induced endolysosomal dysfunction) | <10 nM | Human cell system | [3] |
| IC50 (Growth Inhibition) | 10 µM | MM.1S, RPMI8226, U266 (Multiple Myeloma) | [2] |
| No Observed Toxicity (this compound-rasagiline hybrid) | up to 25 µM | Neuronal and N9 microglial cells |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to keep the final DMSO concentration below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-p38 MAPK (Target Engagement)
This protocol is to confirm that this compound is inhibiting the phosphorylation of p38 MAPK in your cells.
Materials:
-
Cells of interest
-
Serum-free medium
-
This compound
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membrane
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.
-
Quantify the band intensities to determine the extent of p38 MAPK phosphorylation inhibition.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected toxicity with this compound.
References
How to control for confounding variables in Neflamapimod research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neflamapimod. The focus is on identifying and controlling for common confounding variables to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed effects in my experiment are due to p38α MAPK inhibition by this compound and not off-target effects?
A1: While this compound is a highly specific inhibitor of p38 mitogen-activated protein kinase alpha (p38α), controlling for potential off-target effects is crucial.[1]
Troubleshooting & Control Strategies:
-
Phosphorylation Analysis: The most direct method is to verify the inhibition of the p38 MAPK pathway. Measure the phosphorylation status of p38α itself and its immediate downstream substrates, such as MAPK-activated protein kinase 2 (MK2). A significant reduction in the phosphorylation of these targets in this compound-treated samples compared to vehicle controls confirms on-target activity.
-
Rescue Experiments: If a cellular phenotype is observed, attempt to "rescue" it by introducing a constitutively active form of a downstream effector of p38α. If the phenotype is reversed, it strengthens the evidence for on-target activity.
-
Use of Structurally Different Inhibitors: Employ another selective p38α inhibitor with a different chemical structure. If both inhibitors produce the same biological effect, it is less likely to be an off-target effect specific to this compound's structure.
-
Kinase Profiling: In cell-free assays, test this compound against a broad panel of kinases to empirically determine its selectivity profile and identify potential off-target interactions that may need to be controlled for in cellular models.
Experimental Protocol: Western Blot for p38α Phosphorylation
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK. Use the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities. The ratio of phospho-p38 to total-p38 should be significantly lower in this compound-treated samples.
Q2: My clinical trial results show high variability in patient response to this compound. What are the likely confounding variables and how can I control for them?
A2: High variability in clinical trials is a significant challenge. Key confounding variables in this compound research for neurodegenerative diseases include Alzheimer's disease (AD) co-pathology, baseline disease severity, and plasma drug concentration.[2][3][4]
Troubleshooting & Control Strategies:
-
Patient Stratification by Co-pathology: In studies on Dementia with Lewy Bodies (DLB), AD co-pathology is a major confounder.[3][5] Patients with "pure" DLB show a more robust response to this compound.[5] Stratifying the patient population based on biomarkers for AD, such as plasma phosphorylated tau at position 181 (p-tau181), is an effective control.[4] Patients with p-tau181 levels below a specific cutoff (e.g., 2.2 pg/mL) can be analyzed as a distinct subgroup.[4]
-
Control for Disease Severity: Patients with more advanced disease may have irreversible neuronal loss that limits their response to treatment.[5] Ensure that randomization is stratified by baseline disease severity scores (e.g., Mini-Mental State Examination (MMSE) or Clinical Dementia Rating Sum of Boxes (CDR-SB)).[2][6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The therapeutic effect of this compound is dose and concentration-dependent.[2] A low dose may be insufficient to produce a clinical effect, confounding the interpretation of results.[2] It is critical to measure plasma trough concentrations (Ctrough) of the drug in all participants and analyze outcomes based on these levels.
Data Presentation: Impact of Co-pathology on this compound Efficacy in DLB
A prespecified analysis of the AscenD-LB trial demonstrated that the treatment effect of this compound was significantly greater in patients without evidence of AD co-pathology (low p-tau181).[4]
| Clinical Endpoint | All Patients (Cohen's d) | Low p-tau181 Subgroup (Cohen's d) | P-value (Low p-tau181) |
| Attention Composite | - | 0.78 | 0.023 |
| CDR-SB | - | 0.74 | 0.031 |
| Timed Up and Go Test | - | 0.74 | <0.001 |
| ISLT-Recognition | - | 1.00 | 0.024 |
| Data adapted from a 2023 analysis of the AscenD-LB trial.[4] A higher Cohen's d effect size indicates a larger treatment effect. |
Data Presentation: Impact of Drug Concentration on CSF Biomarkers in AD
In the REVERSE-SD trial for mild AD, a dose of 40 mg twice daily did not meet the primary clinical endpoint.[2] However, PK/PD analysis showed that patients with higher plasma drug concentrations had more significant reductions in CSF biomarkers of synaptic dysfunction and neurodegeneration.[2]
| CSF Biomarker | Placebo Group (Change) | This compound Group (Change) | Difference (95% CI) | P-value |
| Total Tau (T-tau) | +3% | -3% | -18.8 (-35.8, -1.8) | 0.031 |
| Phospho-Tau (p-tau181) | +3% | -3% | -2.0 (-3.6, -0.5) | 0.012 |
| Data from the REVERSE-SD Phase 2b clinical trial.[2] |
Visualizing Methodologies and Pathways
To effectively control for confounding variables, it is essential to understand both the biological pathway this compound targets and the experimental workflow designed to isolate its effects.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
References
- 1. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of this compound in Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. cervomed.com [cervomed.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Refining experimental design for Neflamapimod validation studies
This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting experiments involving Neflamapimod (also known as VX-745), a selective inhibitor of p38 MAP kinase alpha (p38α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally administered, brain-penetrating small molecule that selectively inhibits the intracellular enzyme p38 mitogen-activated protein kinase alpha (p38α).[1][2][3] This kinase is a key regulator of inflammatory responses and synaptic function.[1][4] Under conditions of cellular stress and in various disease states, p38α is activated and can contribute to inflammation-induced synaptic toxicity and neurodegeneration.[1][4] By inhibiting p38α, this compound aims to reverse synaptic dysfunction and reduce inflammation.[1][5]
Q2: In what disease models has this compound shown potential efficacy?
A2: this compound has been investigated primarily in neurodegenerative diseases. Clinical trials have shown potential positive effects on cognitive and motor function in patients with Dementia with Lewy Bodies (DLB).[1][6][7] It has also been studied in Alzheimer's disease, where it has been shown to reduce tau and p-tau in cerebrospinal fluid (CSF) and demonstrated improvements in episodic memory.[4][5][6] Additionally, Phase 2 proof-of-concept studies have been initiated to evaluate its potential for treating cognitive dysfunction in Huntington's disease.[2][8][9]
Q3: What are the key downstream targets of the p38α pathway that I should measure to confirm this compound's activity?
A3: To confirm the biological activity of this compound, it is crucial to measure the phosphorylation status of direct and indirect downstream targets of p38α. Key substrates include MAPK-activated protein kinase 2 (MK2) and Mitogen- and stress-activated kinase 1/2 (MSK1/2).[10][11][12] Measuring the phosphorylation of these downstream effectors (p-MK2, p-MSK1) can provide more specific evidence of p38α target engagement than measuring p-p38 alone. Additionally, assessing the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, whose production is regulated by the p38 pathway, can also serve as a valuable readout.[13][14]
Q4: What typical concentrations of this compound should be used for in vitro experiments?
A4: The optimal concentration for in vitro studies will depend on the specific cell type and experimental conditions. However, based on its potent inhibitory activity, a starting point for dose-response experiments would typically be in the nanomolar to low micromolar range. For instance, in one study, a benzothiazole derivative with a similar target showed an IC50 value of 36 nM against p38α.[15] It is always recommended to perform a dose-response curve to determine the EC50/IC50 in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of p38α Activity in Kinase Assay
| Potential Cause | Troubleshooting Step |
| Assay format limitations | Biochemical assays may not fully replicate cellular conditions.[16] Consider using a cell-based assay to confirm findings. Radiometric-based filtration binding assays are considered a "gold standard" for their reliability and direct detection of phosphorylated products.[17][18] |
| Incorrect ATP Concentration | Kinase inhibitor potency can be highly dependent on the ATP concentration used in the assay. For more physiologically relevant results, use an ATP concentration that mimics intracellular levels (typically in the low millimolar range).[18] |
| Compound Stability/Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into the assay buffer. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment. |
| Enzyme Quality | Use a highly purified and active recombinant p38α enzyme. Verify enzyme activity with a known control inhibitor before testing this compound. |
Issue 2: No Reduction in Phospho-p38 Levels in Western Blot
| Potential Cause | Troubleshooting Step |
| Ineffective Cell Lysis/Sample Prep | Proteases and phosphatases are released upon cell lysis and can degrade proteins or remove phosphate groups.[19] Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[19][20] Keep samples on ice or at 4°C throughout the preparation process. |
| Low Abundance of Phosphorylated Protein | The basal level of phosphorylated p38 may be low in untreated cells.[19] Include a positive control by stimulating cells with a known p38 activator (e.g., anisomycin, UV radiation, or inflammatory cytokines like TNF-α or IL-1β) to induce phosphorylation.[10][13] |
| Incorrect Antibody Dilution/Blocking | For phospho-specific antibodies, avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution.[20][21] Optimize primary antibody concentration as recommended by the manufacturer (e.g., 1:1000).[21] |
| Insufficient Protein Load | For detecting low-abundance modified proteins, a higher total protein load (up to 100 µg per lane for tissue extracts) may be necessary.[19] Always run a parallel blot for total p38 to ensure equal protein loading and to normalize the phospho-p38 signal. |
| Suboptimal Transfer or Detection | Ensure efficient protein transfer from the gel to the membrane. Use a sensitive chemiluminescent substrate to detect weakly phosphorylated proteins. |
Quantitative Data Summary
Table 1: this compound Clinical Trial Dosages and Key Biomarker Findings
| Clinical Trial / Study | Disease | Dosage | Key Biomarker / Clinical Outcome | Reference |
| REVERSE-SD (Phase 2b) | Alzheimer's Disease | 40 mg twice daily for 24 weeks | Reduced tau and p-tau in cerebrospinal fluid (CSF). | [6] |
| AscenD-LB (Phase 2a) | Dementia with Lewy Bodies | 40 mg twice or three times daily for 16 weeks | Significant improvement on a cognitive test battery (attention and executive function). Greater cognitive gains observed with three-times-daily dosing. | [6][7][22] |
| RewinD-LB (Phase 2b) | Dementia with Lewy Bodies | 40 mg three times daily for 16 weeks | Planned enrollment of 160 patients to confirm Phase 2a findings. | [3] |
| Phase 2 Study | Huntington's Disease | 40 mg twice daily for 10 weeks | Primary objective to assess reversal of hippocampal synaptic dysfunction. | [2][23][24] |
| Study 303 | Alzheimer's Disease | Up to 125 mg twice daily | Plasma-drug concentration-dependent reduction in CSF inflammatory markers (IL-8 and TNFα). |
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38α and Total p38α
-
Cell Culture and Treatment: Plate cells at an appropriate density. The following day, treat with vehicle control or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) before stimulating with a p38 activator (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-50 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-p38 MAPK (e.g., Thr180/Tyr182) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total p38α, following the same steps from blocking onwards.
Protocol 2: In Vitro p38α Kinase Assay (Radiometric)
-
Assay Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35).
-
Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the diluted this compound or vehicle control. Add the p38α substrate (e.g., recombinant ATF2 or a specific peptide substrate).
-
Initiate Reaction: Add purified, active recombinant p38α enzyme to each well. Initiate the phosphorylation reaction by adding ATP solution containing [γ-³³P]ATP to a final concentration that is at or below the Km for ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filtermat paper that binds the peptide substrate.
-
Washing: Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified p38α MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's anti-inflammatory effects in vitro.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. EIP Pharma Initiates New Study with this compound for the Treatment of Cognitive Deficits in Patients with Huntington's Disease - BioSpace [biospace.com]
- 3. First patient dosed in Phase IIb RewinD-LB trial for DLB - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. cervomed.com [cervomed.com]
- 7. neurologylive.com [neurologylive.com]
- 8. EIP Pharma trials this compound to treat cognitive deficits [clinicaltrialsarena.com]
- 9. EIP Pharma Initiates New Study with this compound for the Treatment of Cognitive Deficits in Patients with Huntington's Disease [prnewswire.com]
- 10. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of this compound in Dementia with Lewy Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hra.nhs.uk [hra.nhs.uk]
- 24. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
Validation & Comparative
A Comparative Guide to Neflamapimod and Other p38 MAPK Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Neflamapimod (VX-745) against other notable p38 mitogen-activated protein kinase (MAPK) inhibitors. The information presented is collated from various preclinical studies to aid researchers in evaluating these compounds for further investigation.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and cellular stress.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease and Dementia with Lewy Bodies (DLB), as well as inflammatory conditions.[2][3] Inhibition of p38 MAPK, particularly the α-isoform, has emerged as a promising therapeutic strategy to mitigate neuroinflammation and synaptic dysfunction.[2][3] this compound is a brain-penetrant, selective inhibitor of p38α MAPK that has shown potential in preclinical and clinical studies for neurodegenerative diseases.[4][5][6] This guide compares its preclinical profile with other well-characterized p38 MAPK inhibitors.
In Vitro Potency and Selectivity
The in vitro potency and selectivity of p38 MAPK inhibitors are critical determinants of their therapeutic potential and safety profile. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other inhibitors against various p38 MAPK isoforms and their effects on cytokine production in cellular assays.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| This compound (VX-745) | 10 | 220 | >20,000 | - | [7] |
| Losmapimod (GW856553X) | 5.3 | 3.2 | - | - | [7] |
| SB203580 | 50 | 500 | >10,000 | >10,000 | [8] |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [7] |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | - | - | [7] |
| PH-797804 | 16 | - | - | - | [7] |
| SCIO-469 | 9 | - | - | - | [7] |
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) | Reference |
| This compound (VX-745) | Human PBMCs | LPS | IL-1β | 56 | [7] |
| TNF-α | 52 | [7] | |||
| SCIO-469 | Human Whole Blood | LPS | TNF-α | 300 | [7] |
| PH-797804 | Human Whole Blood | LPS | TNF-α | 85 | [7] |
| IL-1β | 85 | [7] |
Table 2: Cellular Activity - Inhibition of Cytokine Production
Preclinical Efficacy in Disease Models
Direct head-to-head preclinical studies comparing the in vivo efficacy of this compound with other p38 MAPK inhibitors are limited. However, available data from individual studies in relevant animal models provide insights into their potential therapeutic effects.
This compound in Models of Neurodegeneration
Preclinical studies have demonstrated that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases.
-
Alzheimer's Disease (AD) Models : In transgenic mouse models of AD, this compound has been shown to reverse synaptic dysfunction, reduce neuroinflammation, and improve cognitive deficits.[9][10] Specifically, treatment with this compound prevented the loss of cholinergic neurons in a Down syndrome mouse model that exhibits AD-like pathology, with treated mice showing approximately 30% more cholinergic neurons than the placebo group.[9]
-
Dementia with Lewy Bodies (DLB) Models : In a mouse model of DLB, this compound was found to reduce the activity of Rab5, a protein implicated in the neurodegenerative process, and reverse the degeneration of basal forebrain cholinergic neurons.[4][11]
Other p38 MAPK Inhibitors in Preclinical Models
-
MW150 : In an Alzheimer's mouse model, treatment with MW150 reduced the levels of inflammatory cytokines such as IL-1β and TNF-α.[12]
-
SB203580 and Doramapimod (BIRB-796) : These inhibitors have demonstrated potent anti-inflammatory properties in various preclinical models, primarily by inhibiting the production of TNF-α and IL-6.[8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the preclinical evaluation of p38 MAPK inhibitors, the following diagrams have been generated using the DOT language.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
Caption: A generalized workflow for the preclinical evaluation of p38 MAPK inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are outlines of key experiments commonly used in the preclinical assessment of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific p38 MAPK isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human p38α, p38β, p38γ, or p38δ enzyme and a suitable substrate (e.g., myelin basic protein or a specific peptide) are prepared in a kinase assay buffer.
-
Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: The enzyme, substrate, and test inhibitor are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of LPS-Induced Cytokine Production
Objective: To assess the potency of an inhibitor in a cellular context by measuring its effect on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the p38 MAPK inhibitor for a specified period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to stimulate the production of pro-inflammatory cytokines.
-
Sample Collection: After an incubation period (typically 4-24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines such as TNF-α and IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: The IC50 value for cytokine inhibition is calculated from the dose-response curve.
Morris Water Maze Test for Cognitive Assessment in AD Mouse Models
Objective: To evaluate spatial learning and memory in rodent models of Alzheimer's disease.
Methodology:
-
Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant. Visual cues are placed around the room.
-
Acquisition Phase (Training): Mice are subjected to several trials per day for consecutive days. In each trial, the mouse is placed in the water at a different starting position and allowed to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (Memory Test): After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the treated and control groups.[13][14][15]
Immunohistochemistry for Aβ Plaques and Phosphorylated Tau
Objective: To visualize and quantify the pathological hallmarks of Alzheimer's disease in brain tissue.
Methodology:
-
Tissue Preparation: The brains of treated and control animals are collected, fixed (e.g., in paraformaldehyde), and sectioned.
-
Antigen Retrieval: Brain sections are pre-treated to unmask the antigenic sites. This may involve heat-induced epitope retrieval or enzymatic digestion.[16][17]
-
Immunostaining: The sections are incubated with primary antibodies specific for Aβ plaques (e.g., 6E10, 4G8) or phosphorylated tau (e.g., AT8).[16][18]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore is applied. A substrate is then added to produce a colored precipitate or a fluorescent signal at the site of the antigen.
-
Imaging and Quantification: The stained sections are imaged using a microscope. The plaque burden or the amount of phosphorylated tau can be quantified using image analysis software.[19]
Conclusion
This compound demonstrates high selectivity for the p38α MAPK isoform and potent inhibition of pro-inflammatory cytokine production in vitro. Preclinical studies in animal models of neurodegeneration suggest its potential to ameliorate key pathological features and improve cognitive function. While direct comparative in vivo efficacy data against a broad range of other p38 MAPK inhibitors is not extensively available, the existing evidence positions this compound as a promising candidate for the treatment of neurodegenerative diseases. Further head-to-head preclinical studies are warranted to more definitively establish its comparative efficacy and safety profile. This guide provides a foundational overview to assist researchers in navigating the landscape of p38 MAPK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. EIP Pharma Publishes Translational Data of Preclinical and Phase 2a Results for this compound in Dementia with Lewy Bodies: Nature Communications - BioSpace [biospace.com]
- 7. scispace.com [scispace.com]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 15. cyagen.com [cyagen.com]
- 16. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocols for IHC | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Amyloid-beta and phosphorylated tau in post-mortem Alzheimer’s disease retinas - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Neflamapimod and SB203580 in vitro
An In Vitro Efficacy Comparison: Neflamapimod vs. SB203580
This guide provides a detailed in vitro comparison of two prominent inhibitors of the p38 mitogen-activated protein kinase (MAPK) alpha isoform: this compound (also known as VX-745) and SB203580. Both are widely utilized small molecules in research and drug development for their ability to modulate inflammatory responses and other cellular processes. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at their efficacy, selectivity, and the experimental protocols used for their evaluation.
Both this compound and SB203580 function by inhibiting the catalytic activity of p38 MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines.[1][2][3] The p38 MAPK pathway is a central regulator of cellular responses, influencing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3]
The pathway is typically activated by upstream kinases, MKK3 and MKK6, which phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182).[2] Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, leading to a cascade of cellular responses.[2] SB203580 inhibits p38's catalytic activity by binding to its ATP-binding pocket, but it does not prevent the phosphorylation of p38 by the upstream MKKs.[1][2] this compound, a highly selective inhibitor, acts on the alpha isoform of p38 (p38α) to reverse synaptic dysfunction and reduce neuroinflammation.[4][5]
References
A Head-to-Head Comparison of Neflamapimod and Other Investigational Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is rapidly evolving, with a multitude of investigational drugs targeting diverse pathological pathways. This guide provides a head-to-head comparison of Neflamapimod, a novel small molecule inhibitor of p38 MAPKα, with other prominent investigational and recently approved drugs for AD. The comparison focuses on their mechanisms of action, clinical trial data, and safety profiles to offer an objective, data-driven overview for the scientific community.
Executive Summary
The following sections detail the performance of this compound against several key amyloid-targeting monoclonal antibodies (Lecanemab, Donanemab, Aducanumab) and other small molecule agents (Simufilam, ALZ-801). While direct head-to-head clinical trials are largely unavailable, this guide juxtaposes data from their respective pivotal clinical trials to facilitate a comprehensive comparative analysis. It is crucial to note that variations in trial design, patient populations, and outcome measures necessitate careful interpretation of these indirect comparisons.
Mechanism of Action Overview
The investigational drugs covered in this guide employ distinct mechanisms to combat the complex pathology of Alzheimer's disease.
-
This compound: An oral small molecule that inhibits the p38 mitogen-activated protein kinase alpha (p38 MAPKα).[1] This enzyme is implicated in synaptic dysfunction and inflammation, both key features of AD.[2][3] By inhibiting p38 MAPKα, this compound is thought to reverse synaptic dysfunction and reduce neuroinflammation.[4][5]
-
Lecanemab (Leqembi): A humanized monoclonal antibody that preferentially targets soluble amyloid-beta (Aβ) protofibrils.[6][7] This is believed to prevent the formation of larger, insoluble amyloid plaques and facilitate the clearance of existing plaques.[8]
-
Donanemab: A monoclonal antibody that specifically targets a modified form of beta-amyloid, pyroglutamate Aβ, which is present in established amyloid plaques.[9][10] This targeted approach aims to clear existing amyloid plaques.
-
Aducanumab (Aduhelm): A monoclonal antibody that selectively binds to aggregated forms of amyloid-beta, including soluble oligomers and insoluble fibrils.[11][12]
-
Simufilam: An oral small molecule that binds to an altered form of the scaffolding protein Filamin A (FLNA).[13] This binding is proposed to restore the normal function of FLNA, thereby interrupting the toxic signaling of Aβ42 via the α7 nicotinic acetylcholine receptor and reducing tau hyperphosphorylation.[14][15]
-
ALZ-801 (Valiltramiprosate): An oral prodrug of tramiprosate that inhibits the formation of toxic Aβ oligomers from Aβ42 monomers.[16] It acts upstream in the amyloid cascade to prevent the aggregation of amyloid proteins.
Clinical Trial Data: A Comparative Overview
The following tables summarize the key quantitative outcomes from major clinical trials for each drug.
Table 1: Efficacy Data from Pivotal Clinical Trials
| Drug (Trial) | Primary Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Difference vs. Placebo (p-value) |
| This compound (REVERSE-SD) | Episodic Memory (HVLT/WMS) | Not met | - | - |
| This compound (RewinD-LB Extension) | CDR-SB | Improvement | - | p<0.001 vs. old capsules; p=0.003 vs. placebo[17] |
| Lecanemab (CLARITY AD) | CDR-SB | 1.21 | 1.66 | -0.45 (p<0.001)[18] |
| Donanemab (TRAILBLAZER-ALZ 2) | iADRS | -6.02 | -9.27 | 3.25 (p<0.001)[19] |
| Aducanumab (EMERGE - High Dose) | CDR-SB | - | - | -0.39 (22% slowing, p=0.012) |
| Aducanumab (ENGAGE - High Dose) | CDR-SB | - | - | 0.03 (2% increase, p=0.833) |
| Simufilam (Phase 2 Open-Label) | ADAS-Cog | -0.5 point decline at 1 year | N/A | N/A[20] |
| ALZ-801 (APOLLOE4 - MCI Subgroup) | CDR-SB | - | - | Statistically significant slowing |
Note: Direct comparison is challenging due to differences in trial populations and primary endpoints. iADRS scores decrease with worsening, while CDR-SB and ADAS-Cog scores increase with worsening.
Table 2: Biomarker Data from Clinical Trials
| Drug (Trial) | Amyloid PET (Centiloids) | CSF p-tau181 | CSF Total Tau |
| This compound (REVERSE-SD) | Not Reported | Statistically significant decrease vs. placebo[21] | Statistically significant decrease vs. placebo[21] |
| Lecanemab (CLARITY AD) | -22.99 from baseline | Statistically significant reduction vs. placebo[17] | Statistically significant reduction vs. placebo[17] |
| Donanemab (TRAILBLAZER-ALZ 2) | -85.06 more than placebo | Statistically significant reduction in plasma p-tau217 vs. placebo[5] | Not Reported |
| Aducanumab (EMERGE - High Dose) | Statistically significant reduction vs. placebo[3] | Statistically significant reduction vs. placebo[3] | Statistically significant reduction vs. placebo[3] |
| Simufilam (Phase 2) | Not Reported | -18% from baseline (p<0.00001) | -38% from baseline (p<0.00001) |
| ALZ-801 (Phase 2) | Not Reported | Statistically significant reduction in APOE4/4 homozygotes | Not Reported |
Table 3: Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events of Note |
| This compound | Nausea, Myeloma (rare)[21] | Hypokalaemia[21] |
| Lecanemab | Infusion-related reactions, Headache[11] | Amyloid-Related Imaging Abnormalities (ARIA-E: 12.6%, ARIA-H: 17.3%)[22] |
| Donanemab | Infusion-related reactions[23] | ARIA-E (26.7%), ARIA-H (30.5%)[23] |
| Aducanumab | Headache, Falls[3] | ARIA-E (35% in high dose)[3] |
| Simufilam | COVID-19 infection, Urinary tract infection, Headache[24] | No drug-related serious adverse events reported in Phase 2[13] |
| ALZ-801 | Nausea, Vomiting (mild and transient)[12][21] | No events of ARIA reported[21] |
Experimental Protocols
Detailed experimental protocols for clinical trials are often proprietary. However, the general methodologies employed in the cited trials are outlined below.
Cognitive Assessments:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized tool used to evaluate the severity of cognitive symptoms in dementia.[18] It consists of 11 tasks assessing memory, language, and praxis.[11][25]
-
Clinical Dementia Rating Sum of Boxes (CDR-SB): A global scale that stages the severity of dementia by assessing cognitive and functional performance in six domains.[20][26]
Biomarker Analysis:
-
Amyloid PET Imaging: Utilizes radiotracers (e.g., florbetapir, florbetaben, or flutemetamol) that bind to amyloid plaques in the brain, allowing for their visualization and quantification.[3]
-
Tau PET Imaging: Employs tracers (e.g., flortaucipir) to visualize and quantify neurofibrillary tangles composed of hyperphosphorylated tau.[21]
-
Cerebrospinal Fluid (CSF) Analysis: CSF samples are typically collected via lumbar puncture and analyzed for levels of Aβ42, Aβ40, total tau, and phosphorylated tau (p-tau181) using immunoassays.[8][27]
Safety Monitoring:
-
Adverse events (AEs) are systematically recorded throughout the trials.
-
For amyloid-targeting antibodies, regular MRI scans are conducted to monitor for Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as edema (ARIA-E) or microhemorrhages and hemosiderin deposits (ARIA-H).[23]
Discussion and Future Directions
The landscape of Alzheimer's drug development is marked by both significant progress and notable challenges. The approval of amyloid-targeting antibodies like Lecanemab and the promising data from Donanemab represent a major step forward in disease-modifying therapies. These agents have demonstrated the ability to clear amyloid plaques and, in doing so, modestly slow cognitive decline. However, the risk of ARIA remains a significant consideration for these treatments.
This compound, with its distinct mechanism of action targeting synaptic dysfunction and neuroinflammation, offers a different therapeutic approach. While its initial Phase IIb trial in early AD did not meet its primary cognitive endpoint, it showed a positive effect on CSF biomarkers of neurodegeneration.[21] More recent positive results in Dementia with Lewy Bodies suggest a potential role for this mechanism in related neurodegenerative disorders.[7]
Simufilam and ALZ-801 represent other innovative small molecule approaches. The ongoing Phase 3 trials for Simufilam will be critical in validating its proposed mechanism and clinical efficacy. ALZ-801's focus on inhibiting oligomer formation and its favorable safety profile, particularly the lack of ARIA, make it an attractive oral therapeutic candidate.[21]
Future research will likely focus on several key areas:
-
Combination Therapies: The complex pathology of AD may necessitate a multi-pronged approach, combining drugs with different mechanisms of action.
-
Earlier Intervention: The data from several trials suggest that earlier treatment may lead to greater clinical benefit.
-
Personalized Medicine: Identifying patient subgroups who are most likely to respond to specific therapies based on their biomarker profiles will be crucial.
-
Novel Targets: Continued exploration of non-amyloid targets, such as neuroinflammation, synaptic plasticity, and tau pathology, will be essential for developing the next generation of Alzheimer's therapeutics.
This comparative guide underscores the dynamic and multifaceted nature of Alzheimer's disease drug development. While challenges remain, the diverse pipeline of investigational drugs offers hope for more effective treatments in the future. Continued rigorous clinical investigation and data sharing will be paramount to advancing the field and ultimately improving the lives of patients with Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. snmmi.org [snmmi.org]
- 4. Lecanemab in early Alzheimer’s disease: extended efficacy results from the CLARITY AD study | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 5. neurology.org [neurology.org]
- 6. A novel plasma p-tau181 assay as a specific biomarker of tau pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. itnonline.com [itnonline.com]
- 14. ENGAGE and EMERGE: Truth and consequences? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzforum.org [alzforum.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 18. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 19. neurologyone.com [neurologyone.com]
- 20. Staging Dementia Using Clinical Dementia Rating Scale Sum of Boxes Scores: A Texas Alzheimer's Research Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tau Imaging in Alzheimer’s Disease Diagnosis and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aagponline.org [aagponline.org]
- 23. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dementiaresearch.org.au [dementiaresearch.org.au]
- 25. scispace.com [scispace.com]
- 26. Validation of the New Interpretive Guidelines for the Clinical Dementia Rating Scale Sum of Boxes Score in the NACC Database - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CSF biomarker concordance with amyloid PET in Phase 3 studies of aducanumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Targets of Neflamapimod in Neuronal Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neflamapimod (formerly VX-745) is an investigational, orally administered, brain-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α).[1][2] This enzyme is a critical node in intracellular signaling pathways that respond to stress and inflammation, and its overactivation is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[3][4] this compound's therapeutic potential lies in its ability to modulate downstream signaling cascades, thereby mitigating synaptic dysfunction, neuroinflammation, and neuronal degeneration.[2][3]
This guide provides an objective comparison of this compound's performance with other p38 MAPK inhibitors, supported by available experimental data. We delve into the validation of its downstream targets, offering detailed insights into the experimental protocols used and presenting quantitative data in a clear, comparative format.
Mechanism of Action and Downstream Targets
This compound is a highly specific inhibitor of p38α, an enzyme that, under pathological conditions, becomes activated in neurons and glial cells, contributing to synaptic toxicity and inflammation.[1][4] Preclinical and clinical studies have validated several key downstream targets of this compound in neuronal signaling.
One of the primary downstream effects of this compound is the reduction of Rab5 activity.[3][5] Rab5, a small GTPase, is a key regulator of early endosome trafficking, and its hyperactivity is linked to neurodegenerative processes in the basal forebrain.[5] Animal model studies have demonstrated that this compound can reverse the neurodegenerative process by reducing Rab5 activity.[3]
Furthermore, clinical trials have shown that this compound treatment leads to a reduction in cerebrospinal fluid (CSF) levels of total tau (t-tau) and phosphorylated tau (p-tau), which are established biomarkers of neurodegeneration.[6][7] This suggests that by inhibiting p38α, this compound can modulate tau pathology, a hallmark of Alzheimer's disease.
The signaling pathway of this compound's action is depicted below:
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected p38 MAPK inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various preclinical and clinical investigations.
Table 1: In Vitro Potency of p38 MAPK Inhibitors
| Compound | Target(s) | IC50 (p38α) | IC50 (p38β) | Selectivity (α vs β) | Reference(s) |
| This compound (VX-745) | p38α | 9-10 nM | 220 nM | ~22-fold | [8] |
| Losmapimod | p38α/β | Not specified | Not specified | Not specified | [9][10] |
| Talmapimod (SCIO-469) | p38α | Not specified | Not specified | Not specified | [11] |
| MW-150 | p38α | Ki = 101 nM | Not specified | Highly selective for p38α | [12] |
Table 2: Preclinical Efficacy in Animal Models of Neurodegeneration
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | Ts2 Down Syndrome mouse model | Reduced Rab5 activity, reversed endosomal pathology, and restored the number and morphology of basal forebrain cholinergic neurons. | [3][5] |
| MW-150 | 5xFAD mouse model with hyperhomocysteinemia | Reduced behavioral impairment, attenuated synaptic loss, and reduced tau phosphorylation. | [1][13] |
| Losmapimod | Various preclinical models (non-CNS focused) | Primarily studied for inflammatory conditions and muscular dystrophy. | [14] |
Table 3: Clinical Trial Outcomes in Neurodegenerative Diseases
| Compound | Disease | Phase | Key Outcomes | Reference(s) |
| This compound | Dementia with Lewy Bodies (DLB) | Phase 2a | Significant improvement in Clinical Dementia Rating Sum-of-Boxes (CDR-SB) and Timed Up and Go (TUG) test. | [3][15] |
| Alzheimer's Disease (AD) | Phase 2b | Did not meet primary endpoint of improving episodic memory. Significant reduction in CSF t-tau and p-tau. | [6][7] | |
| Losmapimod | Facioscapulohumeral Muscular Dystrophy (FSHD) | Phase 3 | Failed to demonstrate a clear clinical benefit. | [10][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to validate the downstream targets of p38 MAPK inhibitors.
Western Blot Analysis for Phosphorylated Tau (p-Tau)
This technique is used to quantify the levels of total and phosphorylated tau in cell lysates or tissue homogenates.
Workflow Diagram:
Detailed Steps:
-
Sample Preparation: Neuronal cells or brain tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading onto the gel.[16]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated tau (at various epitopes like Ser396, Ser202) and total tau. This is typically done overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with HRP to produce light, which is captured on X-ray film or by a digital imager.[17]
-
Analysis: The intensity of the bands corresponding to p-tau and total tau is quantified using densitometry software. The ratio of p-tau to total tau is then calculated to determine the extent of tau phosphorylation.[17]
Rab5 Activity Assay (GTPase Pull-Down Assay)
This assay is used to measure the amount of active, GTP-bound Rab5 in cell lysates.
Workflow Diagram:
Detailed Steps:
-
Cell Lysis: Cells are lysed in a buffer that preserves GTPase activity.
-
Lysate Clarification: The lysate is centrifuged to remove cellular debris.[19]
-
Pull-Down: The clarified lysate is incubated with a GST-fusion protein of a Rab5 effector (e.g., Rabaptin-5 or EEA1) that specifically binds to the active, GTP-bound form of Rab5. This effector protein is coupled to glutathione-agarose beads.[19]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blot: The bound proteins are eluted from the beads and subjected to Western blot analysis using an antibody that recognizes total Rab5. A sample of the initial cell lysate is also run on the same gel to determine the total amount of Rab5.
-
Quantification: The amount of pulled-down Rab5 (representing active Rab5-GTP) is quantified and normalized to the total amount of Rab5 in the lysate.[5]
Conclusion
This compound demonstrates a clear mechanism of action by targeting p38α and modulating key downstream pathways involved in neurodegeneration. Preclinical and clinical data, particularly in the context of DLB, support its potential as a disease-modifying therapy. While direct comparative data with other p38 MAPK inhibitors is limited, the available information suggests this compound has a favorable profile for CNS indications. Further research, including head-to-head trials, will be crucial to fully elucidate its comparative efficacy and safety. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other p38 MAPK inhibitors in the quest for effective treatments for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. Talmapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. Losmapimod Did Not Benefit Patients with Facioscapulohumeral Muscular Dystrophy | Docwire News [docwirenews.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The recent clinical trial of losmapimod for the treatment of facioscapulohumeral muscular dystrophy [pubmed.ncbi.nlm.nih.gov]
- 15. cervomed.com [cervomed.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Rab5 Activity in the Cell by Effector Pull-Down Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Neflamapimod Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK) profile of Neflamapimod (formerly VX-745), a selective inhibitor of p38 mitogen-activated protein kinase α (p38α). This compound is under investigation for the treatment of neurodegenerative diseases such as Alzheimer's disease and Dementia with Lewy Bodies[1]. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics across different species is crucial for the translation of preclinical findings to clinical outcomes. This document contrasts the PK parameters of this compound with other notable p38 MAPK inhibitors, supported by detailed experimental methodologies.
Cross-Species Pharmacokinetic Data of this compound
This compound has demonstrated favorable pharmacokinetic properties in preclinical species and humans, characterized by good oral bioavailability and brain penetration.
| Species | Dosing Route | Dose | Oral Bioavailability (%) | Key Pharmacokinetic Observations | Reference(s) |
| Mouse | Oral | Not Specified | 87 | Longer half-life following oral vs. IV administration, suggesting absorption-rate limited elimination. | [2] |
| Rat | Oral | Not Specified | 56 | - Total brain drug concentrations were 1.7-fold higher than in plasma after single doses. - Longer half-life following oral vs. IV administration. | [2][3] |
| Dog | Oral | Not Specified | 69 | Longer half-life following oral vs. IV administration. | [2] |
| Human | Oral | 40 mg BID, 40 mg TID, 80 mg BID | Not explicitly stated, but clinical trials proceeded based on preclinical data. | - CSF to unbound plasma drug concentration ratio of ~1.2, confirming brain penetration. - Mean trough plasma concentrations of 4.0 ng/mL and 5.1 ng/mL have been reported in clinical trials. |
Comparative Pharmacokinetics of p38 MAPK Inhibitors
The clinical development of p38 MAPK inhibitors has been challenging, with many candidates failing due to a lack of efficacy or unfavorable toxicity profiles[4][5][6]. A comparison of their pharmacokinetic properties can provide insights into the characteristics that may contribute to a more successful clinical trajectory.
| Compound | Species | Dosing Route | Key Pharmacokinetic Parameters/Observations | Reference(s) |
| This compound (VX-745) | Mouse, Rat, Dog, Human | Oral | Good oral bioavailability in preclinical species and excellent brain penetration. | [2][3] |
| LY3007113 | Human | Oral | Approximately dose-proportional increase in exposure and time-independent pharmacokinetics after repeated dosing. The recommended phase 2 dose was 30 mg every 12 hours. Further clinical development was halted as a biologically effective dose was not achieved due to toxicity. | [2] |
| BIRB-796 (Doramapimod) | Not Specified | Not Specified | Orally active, highly potent p38 MAPK inhibitor. | [5] |
| SCIO-469 | Not Specified | Not Specified | Advanced to clinical trials; however, development was impacted by issues including hepatotoxicity. | [4][5] |
| VX-702 | Not Specified | Not Specified | Advanced to clinical trials for inflammatory diseases. | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of pharmacokinetic studies. Below are representative protocols for key experiments.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure to determine the oral bioavailability of a test compound like this compound in rats.
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of the compound (e.g., 1 mg/kg) is administered via the tail vein to a group of rats. The compound is typically dissolved in a vehicle such as a mixture of DMSO and PEG300.
-
Oral (PO) Administration: A single dose of the compound (e.g., 10 mg/kg) is administered by oral gavage to a separate group of rats. The compound is often formulated in a vehicle like a 1:1 mixture of PEG400 and Labrasol®.
-
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the compound in plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a representative method for the quantitative analysis of this compound in plasma samples.
-
Sample Preparation:
-
Aliquots of plasma samples (e.g., 50 µL) are mixed with an internal standard solution (a stable isotope-labeled version of this compound).
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be further diluted before injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is used for chromatographic separation.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
-
Calibration and Quantification:
-
A calibration curve is generated by analyzing a series of plasma standards with known concentrations of this compound.
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing Key Pathways and Workflows
To better illustrate the context of this compound's action and the processes involved in its evaluation, the following diagrams are provided.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Neflamapimod's Selectivity for p38α: A Comparative Analysis for Drug Development Professionals
Cambridge, MA - Neflamapimod (formerly VX-745), an investigational drug under development for neurodegenerative diseases, demonstrates high selectivity for the p38 mitogen-activated protein kinase alpha (p38α). This guide provides a detailed comparison of this compound's binding affinity for p38α versus other kinases, supported by experimental data and protocols to inform researchers and drug development professionals.
High-Potency Inhibition of p38α
This compound is an ATP-competitive inhibitor of p38α kinase.[1] In vitro studies have consistently demonstrated its potent inhibition of p38α with a 50% inhibitory concentration (IC50) reported to be between 9 and 10 nM.[1][2][3] This high potency is a critical attribute for a therapeutic candidate, enabling target engagement at low nanomolar concentrations.
Quantitative Analysis of Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and enhance the therapeutic window. This compound has been profiled against large panels of kinases, revealing a highly specific interaction with p38α.
| Target Kinase | IC50 (nM) | K_d_ (nM) | Selectivity Fold (vs. p38α IC50) | Reference(s) |
| p38α (MAPK14) | 9 - 10 | 2.8 | - | [1][2][3][4] |
| p38β (MAPK11) | 220 | 74 | ~22 - 25 | [2][3][4] |
| p38γ (MAPK12) | >20,000 | - | >2000 | [2] |
| ABL1 | <10,000 | - | >1000 | [4] |
| BLK | <10,000 | - | >1000 | [4] |
| CSF1R | <10,000 | - | >1000 | [4] |
| DDR1 | <10,000 | - | >1000 | [4] |
| FGR | <10,000 | - | >1000 | [4] |
| FYN | <10,000 | - | >1000 | [4] |
| LCK | <10,000 | - | >1000 | [4] |
| LYN | <10,000 | - | >1000 | [4] |
| PDGFRB | <10,000 | - | >1000 | [4] |
| SRC | <10,000 | - | >1000 | [4] |
| YES | <10,000 | - | >1000 | [4] |
| ERK1, JNK1-3, MK2 | - | - | >1000 | [3] |
| Other Kinases (in a panel of 442) | >20,000 | - | >2000 | [1] |
Table 1: Comparative inhibitory activity of this compound against a selection of kinases. The IC50 is the half-maximal inhibitory concentration, and K_d_ is the equilibrium dissociation constant. A higher selectivity fold indicates greater specificity for p38α.
As highlighted in the table, this compound exhibits a selectivity of approximately 22 to 25-fold for p38α over the closely related p38β isoform.[2][3][4] For other kinases, including the p38γ isoform and a broad panel of 442 other kinases, the IC50 values are significantly higher, indicating minimal off-target activity.[1][2] A screening against 317 kinases showed activity below 10 µM for only a small subset of kinases, further underscoring its specificity.[4]
Experimental Protocols
The determination of this compound's kinase selectivity relies on robust biochemical assays. The following is a detailed description of the methodology commonly employed.
In Vitro Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This assay quantitatively measures the enzymatic activity of the target kinase in the presence of an inhibitor.
Objective: To determine the IC50 value of this compound for p38α and other kinases.
Principle: The assay measures the amount of ADP produced by the kinase reaction. The ADP is then used in a coupled reaction to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm. The rate of this absorbance decrease is proportional to the kinase activity.
Materials:
-
Recombinant human p38α and other purified kinases
-
This compound (VX-745)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., EGF receptor peptide)
-
Coupling enzymes: Pyruvate kinase and lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 10% glycerol, 10 mM MgCl2)
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, ATP, and the substrate peptide in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified kinase (e.g., 15 nM of p38α) to the assay buffer.[2] Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.[2] The final concentrations of ATP are specific to the kinase being tested (e.g., 100 µM for p38α and 70 µM for p38β).[2]
-
Coupled Enzyme Reaction: The assay mixture also contains PEP, pyruvate kinase, lactate dehydrogenase, and NADH. The ADP produced by the kinase reaction is converted back to ATP by pyruvate kinase, with the concomitant conversion of PEP to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the p38α signaling pathway and the workflow of the kinase inhibition assay.
Caption: The p38α MAPK signaling cascade.
Caption: Experimental workflow for the kinase inhibition assay.
References
- 1. This compound: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
Assessing the Translational Relevance of Neflamapimod Animal Model Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neflamapimod's performance in preclinical animal models for neurodegenerative diseases, with a focus on its translational relevance. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways and workflows, this document aims to equip researchers with the necessary information to evaluate the potential of this compound as a therapeutic agent.
Executive Summary
Mechanism of Action: Targeting p38 MAPKα
This compound's therapeutic potential stems from its ability to inhibit the p38 MAPKα enzyme, a key player in cellular stress and inflammatory pathways. In the context of neurodegenerative diseases, chronic activation of p38 MAPKα is associated with synaptic dysfunction and neuronal death. By inhibiting this enzyme, this compound aims to disrupt these pathological processes.
Preclinical Efficacy in Alzheimer's Disease and Cognitive Deficits
This compound has been evaluated in several animal models relevant to Alzheimer's disease and age-related cognitive decline. Key findings from these studies are summarized below.
Performance in the Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory. In a study involving aged rats with cognitive deficits, this compound treatment significantly reversed learning impairments.
| Animal Model | Treatment Group | Outcome Measure | Result | p-value | Reference |
| Aged Rats (20-22 months) | This compound | Escape Latency | Significant reduction | 0.007 | |
| Aged Rats (20-22 months) | This compound | Distance to Platform | Significant reduction | 0.01 | |
| APP/PS1 Mice | Donepezil | Escape Latency | Significant reduction | <0.01 | [1] |
| AD Mouse Model | SB203580 | Contextual Memory | Significant improvement | <0.05 | [2] |
Experimental Protocol: Morris Water Maze (Aged Rats)
-
Animals: 20- to 22-month-old male Fischer rats.
-
Task: Rats were trained to find a hidden platform in a circular pool of water.
-
Treatment: this compound was administered orally for 17 days.
-
Data Collection: Escape latency (time to find the platform) and distance traveled were recorded.
-
Statistical Analysis: Comparison between vehicle-treated aged rats and this compound-treated aged rats.
Performance in the Novel Object Recognition Test
The Novel Object Recognition (NOR) test evaluates an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory. In the Ts2 mouse model of Down syndrome, which develops Alzheimer's-like pathology, this compound demonstrated a significant improvement in this cognitive domain.
| Animal Model | Treatment Group | Outcome Measure | Result | p-value | Reference |
| Ts2 Mice | This compound | Recognition Index | Significant increase | 0.0262 | [3] |
| APP/PS1 Mice | Donepezil | Discrimination Index | Significant improvement | <0.05 | [4][5] |
Experimental Protocol: Novel Object Recognition (Ts2 Mice)
-
Animals: Ts2 and wild-type (2N) mice.
-
Task: Mice were habituated to an open field with two identical objects. After a retention interval, one object was replaced with a novel one.
-
Treatment: this compound was administered for 4 weeks.
-
Data Collection: The time spent exploring the novel versus the familiar object was recorded to calculate a recognition index.
-
Statistical Analysis: A one-way ANOVA with Tukey correction was used to compare pre- and post-treatment performance.[3]
Neuroprotective Effects
Beyond cognitive improvements, this compound has shown neuroprotective effects by preserving neuronal populations vulnerable in neurodegenerative diseases.
| Animal Model | Treatment Group | Outcome Measure | Result | Reference |
| Ts2 Mice | This compound | Number of Cholinergic Neurons | 30% increase compared to placebo | [6] |
Experimental Protocol: Stereological Counting of Cholinergic Neurons
-
Animals: Ts2 mice treated with this compound or placebo.
-
Procedure: Brain sections were stained for choline acetyltransferase (ChAT), a marker for cholinergic neurons.
-
Quantification: Unbiased stereological methods, such as the optical fractionator, were used to estimate the total number of ChAT-positive neurons in specific brain regions.[7][8][9][10][11]
-
Statistical Analysis: Comparison of neuron counts between the this compound and placebo groups.
Preclinical Data in Huntington's Disease
Preclinical data for this compound in animal models of Huntington's disease are limited. A phase IIa clinical trial in early-stage Huntington's disease patients was prematurely terminated, and the results were inconclusive, with no significant differences observed in the virtual Morris Water Maze test between the this compound and placebo groups.[6] Further studies in relevant animal models, such as the R6/2 mouse, are needed to evaluate the potential of this compound for this indication.[12][13][14][15]
Comparison with Alternative Treatments
To contextualize the performance of this compound, it is useful to compare its preclinical efficacy with that of other therapeutic agents.
-
Donepezil: An acetylcholinesterase inhibitor and the standard of care for Alzheimer's disease, has demonstrated significant cognitive improvements in the APP/PS1 mouse model in both the MWM and NOR tests.[1][16][17]
-
Other p38 MAPKα Inhibitors: Compounds like SB203580 have also shown cognitive benefits in animal models of Alzheimer's disease, suggesting a class effect for inhibitors of this pathway.[2]
Translational Relevance and Future Directions
The preclinical data for this compound in models of Alzheimer's disease and related cognitive deficits are encouraging. The observed improvements in cognitive function and the underlying neuroprotective effects provide a strong rationale for its continued clinical development. The quantitative data from the MWM and NOR tests, along with the significant increase in cholinergic neurons, offer tangible endpoints for assessing the translatability of these findings to human patients.
However, the lack of robust preclinical data in Huntington's disease models represents a significant gap. Future research should focus on evaluating this compound in established models of this disease to determine its potential therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Continuous administration of a p38α inhibitor during the subacute phase after transient ischemia-induced stroke in the rat promotes dose-dependent functional recovery accompanied by increase in brain BDNF protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Locus coeruleus ablation in mice: protocol optimization, stereology and behavioral impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New stereological methods for counting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Behavioral Testing in the R6/2 Mouse Model of Huntington's Disease Shows No Benefit from CoQ10 or Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Dementia with Lewy Bodies: A Comparative Meta-Analysis of Neflamapimod and Alternative Treatments
For Immediate Release
BOSTON, MA – November 21, 2025 – A comprehensive meta-analysis of clinical trial data for neflamapimod, an investigational treatment for Dementia with Lewy Bodies (DLB), provides a comparative overview of its performance against existing and emerging therapeutic options. This guide, intended for researchers, scientists, and drug development professionals, synthesizes quantitative data, details experimental protocols, and visualizes key biological and procedural pathways to offer a clear perspective on the current state of DLB treatment research.
Dementia with Lewy Bodies, the second most common form of degenerative dementia, presents a complex clinical challenge with a significant unmet medical need. This compound, a brain-penetrant, oral small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α), has been a subject of extensive clinical investigation, with recent Phase 2 trials offering promising, albeit nuanced, results. This analysis places the findings from the AscenD-LB (Phase 2a) and RewinD-LB (Phase 2b) studies in the context of other therapeutic strategies, including cholinesterase inhibitors, memantine, pimavanserin, and other investigational agents.
Unraveling the Mechanism: The p38α Signaling Pathway
This compound's therapeutic hypothesis centers on the inhibition of the p38α signaling pathway, which is implicated in neuroinflammation and synaptic dysfunction, key pathological features of DLB. By targeting this pathway, this compound aims to mitigate the downstream effects that contribute to cognitive and motor decline.
Clinical Trial Performance: A Comparative Overview
The efficacy of this compound has been primarily assessed in two key clinical trials: AscenD-LB (Phase 2a) and RewinD-LB (Phase 2b). A notable finding from the RewinD-LB trial was the discrepancy in plasma drug concentrations between an older and a newer capsule formulation, with the latter demonstrating more significant clinical benefits. The following tables summarize the quantitative outcomes from these trials and compare them with data from studies of other therapeutic agents for DLB.
Table 1: this compound Clinical Trial Results
| Trial | Treatment Group | Primary Endpoint | Result | Secondary Endpoint(s) | Result(s) |
| AscenD-LB (Phase 2a) | This compound (40mg TID) vs. Placebo | Neuropsychological Test Battery (NTB) | Statistically significant improvement (p=0.015, Cohen's d=0.52)[1] | Clinical Dementia Rating Sum of Boxes (CDR-SB), Timed Up and Go (TUG) | Statistically significant improvements or positive trends[1] |
| RewinD-LB (Phase 2b - Initial Phase) | This compound (Old Capsules) vs. Placebo | Change in CDR-SB | Not statistically significant (between-group difference of –0.53, P = 0.10)[2] | - | - |
| RewinD-LB (Phase 2b - Extension Phase) | This compound (New Capsules) vs. Old Capsules | Change in CDR-SB | Statistically significant improvement (between-group difference of –0.58, P = .024)[2] | Alzheimer's Disease Cooperative Study – Clinical Global Impression of Change (ADCS-CGIC), Incidence of falls | Improvement on ADCS-CGIC (p=0.035), Lower incidence of falls (p=0.025)[3] |
Table 2: Comparative Clinical Trial Results of Alternative DLB Treatments
| Drug Class/Agent | Trial | Treatment Group | Primary Endpoint(s) | Result(s) |
| Cholinesterase Inhibitor | ||||
| Donepezil | Phase 2 | 5mg & 10mg vs. Placebo | MMSE, CIBIC-plus | Significant improvement on MMSE (p<0.001 for 5mg & 10mg) and CIBIC-plus (p<0.001 for both)[4] |
| Rivastigmine | - | 6-12mg vs. Placebo | Neuropsychiatric Inventory (NPI), Computerized Cognitive Assessment | Significant improvement on NPI and cognitive tests, especially attention[5][6][7] |
| Galantamine | Open-label | 16-24mg | NPI-12, ADCS-CGIC | Significant improvement on NPI-12 (p=0.01) and ADCS-CGIC (p=0.01)[8] |
| NMDA Receptor Antagonist | ||||
| Memantine | - | 20mg vs. Placebo | Clinical Global Impression of Change (CGIC) | Statistically significant improvement (mean difference 0.7, p=0.03) |
| Atypical Antipsychotic | ||||
| Pimavanserin | HARMONY (Phase 3) | 34mg vs. Placebo (in patients with dementia-related psychosis) | Time to relapse of psychosis | Significantly reduced risk of relapse (HR=0.35, p=0.005)[9] |
| Investigational Agents | ||||
| Nilotinib | Phase 2 | 200mg vs. Placebo | Safety and Tolerability | Favorable safety profile. Improved cognitive scores on ADAS-Cog14 at 3 months (p=0.037)[10] and a 70% reduction in falls.[11] |
| CT1812 (Zervimesine) | SHIMMER (Phase 2) | 100mg & 300mg vs. Placebo | Safety and Tolerability | Met primary endpoint. Showed an 82% slowing in the total neuropsychiatric inventory and a 91% reduction in fluctuations in attention.[12][13][14] |
A Closer Look: Experimental Protocols
Understanding the nuances of clinical trial design is crucial for interpreting and comparing results. The following section outlines the key aspects of the experimental protocols for the this compound trials and a selection of comparator studies.
This compound Clinical Trial Workflow
The clinical development of this compound for DLB has followed a structured path from initial proof-of-concept to confirmatory studies, with a key focus on identifying the appropriate patient population and effective dosing.
References
- 1. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 2. neurologylive.com [neurologylive.com]
- 3. CervoMed Inc. Reports Positive Results from Extension Phase of Phase 2b RewinD-LB Study for this compound in Dementia with Lewy Bodies [quiverquant.com]
- 4. researchgate.net [researchgate.net]
- 5. Rivastigmine Beneficial in Dementia with Lewy bodies… | Clinician.com [clinician.com]
- 6. Efficacy of rivastigmine in dementia with Lewy bodies: a randomised, double-blind, placebo-controlled international study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of galantamine in patients with dementia with Lewy bodies: a 24-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The New England Journal of Medicine Publishes Results from the Phase 3 HARMONY Study Evaluating Pimavanserin in Patients with Dementia-Related Psychosis - Acadia Pharmaceuticals Inc. [acadiapharm.gcs-web.com]
- 10. medpagetoday.com [medpagetoday.com]
- 11. A Phase II trial of nilotinib in patients with dementia with Lewy bodies | VJDementia [vjdementia.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. ir.cogrx.com [ir.cogrx.com]
- 14. SHIMMER Trial Reports Positive Results - Lewy Body Dementia Association [lbda.org]
A Comparative Analysis of Neflamapimod Oral Formulations in the Treatment of Dementia with Lewy Bodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two different oral formulations of Neflamapimod, an investigator for the treatment of Dementia with Lewy Bodies (DLB). The data presented is based on the findings from the Phase 2b RewinD-LB clinical trial. This document is intended to inform researchers, scientists, and drug development professionals on the impact of formulation on the clinical performance of this compound.
Introduction to this compound
This compound, also known as VX-745, is an investigational, orally administered, small molecule that penetrates the brain and inhibits the p38 mitogen-activated protein kinase alpha (p38α).[1][2][3] This enzyme is a key component of a signaling pathway that is activated in neurons in response to stress and inflammation, and its activity is linked to synaptic dysfunction, a core element in the pathophysiology of neurodegenerative diseases like Dementia with Lewy Bodies.[3][4] By inhibiting p38α, this compound aims to reverse synaptic dysfunction and thereby improve cognitive function.[3]
Formulation Impact on Efficacy: The RewinD-LB Phase 2b Study
Recent clinical trial data has highlighted the critical role of formulation in the efficacy of this compound. The Phase 2b RewinD-LB trial inadvertently provided a direct comparison between two different oral capsule formulations, retrospectively termed "old" and "new".[5][6] The "old" capsules (NFMD/A) were used in the initial double-blind phase of the study, while the "new" capsules (NFMD/B) were introduced during the open-label extension phase.[6] The new formulation was developed to improve dissolution kinetics.[5]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data comparing the efficacy of the "old" and "new" this compound capsule formulations from the RewinD-LB Phase 2b study.
| Parameter | "Old" Capsule Formulation (NFMD/A) | "New" Capsule Formulation (NFMD/B) | Placebo | p-value | Citation |
| Plasma Drug Concentration | 4.0 ng/mL | 5.1 ng/mL | N/A | p = .03 | [5] |
| Change in CDR-SB from Baseline (vs. Placebo) | -0.53 (after 16 weeks) | -0.45 (after 16 weeks) | N/A | p = 0.10 | [6] |
| Change in CDR-SB (New vs. Old) | N/A | -0.73 (difference from old) | N/A | p < .001 | [5] |
| Change in CDR-SB (New vs. Old, extension phase) | N/A | -0.58 (difference from old) | N/A | p = .024 | [6] |
| Improvement on ADCS-CGIC (vs. Old or Placebo) | Not specified | Significant improvement | N/A | p = 0.035 | [7] |
| Incidence of Falls (All Participants) | 14.5% | 7.4% | 18.8% | p = .04 (New vs. Placebo) | [5] |
| Incidence of Falls (ptau181 < 2.2 pg/mL) | 15.4% | 4.0% | 19.7% | p = .025 (New vs. Old), p = .007 (New vs. Placebo) | [5] |
CDR-SB: Clinical Dementia Rating Sum of Boxes; ADCS-CGIC: Alzheimer's Disease Cooperative Study – Clinical Global Impression of Change.
Experimental Protocols
The data presented above was generated from the RewinD-LB Phase 2b clinical trial (NCT05869669) .[5][6]
Study Design
The RewinD-LB study was a two-phase trial:[6][7]
-
Initial Phase (16 weeks): A randomized, double-blind, placebo-controlled study. Participants were administered either the "old" this compound capsules (40mg TID) or a matching placebo.[7]
-
Extension Phase (32 weeks): An open-label phase where all participants received this compound. This phase utilized both the "old" and subsequently the "new" capsule formulations.[5][7]
Subject Population
The study enrolled 159 patients diagnosed with mild-to-moderate Dementia with Lewy Bodies.[6][7] A key inclusion criterion was the exclusion of patients with evidence of Alzheimer's disease co-pathology, as determined by plasma phosphorylated tau 181 (ptau181) levels.[6][7]
Endpoints
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB).[5][7]
-
Secondary Endpoints: Included the Alzheimer's Disease Cooperative Study – Clinical Global Impression of Change (ADCS-CGIC), the Timed Up and Go test, and a cognitive test battery.[7]
Signaling Pathway of this compound
This compound functions by inhibiting the p38 alpha kinase, a key enzyme in a cellular stress-response pathway. The following diagram illustrates the simplified signaling cascade targeted by this compound.
Caption: Simplified signaling pathway of p38 alpha kinase and the inhibitory action of this compound.
Conclusion
The clinical data from the RewinD-LB Phase 2b trial strongly indicates that the formulation of this compound has a significant impact on its bioavailability and, consequently, its clinical efficacy. The "new" capsule formulation, with its improved dissolution kinetics, led to higher plasma drug concentrations and demonstrated statistically significant improvements in key clinical endpoints for Dementia with Lewy Bodies compared to the "old" formulation and placebo.[5] These findings underscore the importance of formulation development in optimizing the therapeutic potential of investigational drugs.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. EIP Pharma Announces First Patient Dosed in RewinD-LB Phase 2b Clinical Trial Evaluating this compound in Dementia with Lewy Bodies - CervoMed [ir.cervomed.com]
- 3. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apnews.com [apnews.com]
- 5. neurologylive.com [neurologylive.com]
- 6. neurologylive.com [neurologylive.com]
- 7. cervomed.com [cervomed.com]
Independent Verification of Neflamapimod's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neflamapimod's mechanism of action with alternative p38 mitogen-activated protein kinase alpha (p38α) inhibitors. The information presented is collated from preclinical and clinical studies to support independent verification and aid in drug development decisions.
This compound (formerly VX-745) is an orally bioavailable, brain-penetrant small molecule that selectively inhibits p38α.[1][2] Its primary mechanism of action is the inhibition of the p38α signaling pathway, which is implicated in neuroinflammation and synaptic dysfunction, key pathological features of neurodegenerative diseases such as Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[1][3][4]
Comparative Analysis of p38α Inhibitors
To provide a comprehensive overview, this compound is compared with two other notable p38α inhibitors: Losmapimod and MW150.
| Feature | This compound (VX-745) | Losmapimod (GW856553X) | MW150 |
| Primary Target | p38 mitogen-activated protein kinase alpha (p38α)[1][2] | p38α and p38β mitogen-activated protein kinases[5] | p38α mitogen-activated protein kinase[6] |
| Selectivity | Highly selective for p38α[7] | Potent inhibitor of both p38α (pKi 8.1) and p38β (pKi 7.6)[5] | Highly specific for p38α[8] |
| Key Preclinical Findings | Reduced phosphorylated-p38 (p-p38) and downstream substrates MK2 and MNK1 in the brain cortex of a mouse model.[9] Reduced Rab5 activity, a key protein in the neurodegenerative process.[4] | Reduced levels of inflammatory biomarkers C-reactive protein (CRP) and N-terminal pro-B-type natriuretic peptide (NT-pro-BNP) in patients with acute myocardial infarction.[10] | Attenuated synaptic loss and reduced tau phosphorylation in a mouse model of mixed amyloid and vascular pathologies.[11][12] |
| Key Clinical Findings | Alzheimer's Disease (Phase 2b): Significantly reduced cerebrospinal fluid (CSF) levels of total tau (T-tau) and phosphorylated tau at residue 181 (p-tau181) compared to placebo.[3][6] No significant improvement in the primary endpoint of episodic memory.[3][6] Dementia with Lewy Bodies (Phase 2a): Showed positive effects on clinical endpoints associated with cholinergic neuronal function.[1] | Acute Myocardial Infarction (Phase 3): Did not reduce the risk of major ischemic cardiovascular events compared to placebo.[13][14] Facioscaphumerolhumeral Muscular Dystrophy (FSHD) (Phase 3): Did not achieve its primary endpoint of change from baseline in Reachable Workspace Area (RSA).[15] | Alzheimer's Disease (Phase 2): Currently in a Phase 2 study to assess safety, tolerability, and effects on cognitive performance and biomarkers.[16] |
| Reported Side Effects | Mild side effects including diarrhea and somnolence have been reported.[17] | Generally well-tolerated across more than 3,500 subjects in various clinical trials.[5][18] | Favorable safety and tolerability profile in a study with healthy adults.[16] |
Quantitative Data from Preclinical and Clinical Studies
This compound: Preclinical and Clinical Data
Preclinical Evidence of Target Engagement (Western Blot)
In a preclinical study using a mouse model, treatment with this compound resulted in a visible reduction in the levels of phosphorylated p38 (p-p38) and its downstream targets, mitogen-activated protein kinase-activated protein kinase 2 (MK2) and MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1), in brain cortex homogenates.[9]
Quantitative data for the percentage reduction in these proteins was not explicitly provided in the reviewed sources, but the qualitative results from the Western blots indicated significant target engagement.
Clinical Biomarker Data in Alzheimer's Disease (Phase 2b REVERSE-SD Study)
The following table summarizes the changes in cerebrospinal fluid (CSF) biomarkers of neurodegeneration after 24 weeks of treatment with this compound (40 mg twice daily) compared to placebo in patients with mild Alzheimer's disease.[6]
| Biomarker | Treatment Group | Mean Change from Baseline (pg/mL) | Difference (95% CI) | p-value |
| Total Tau (T-tau) | This compound | Decrease | -18.8 (-35.8, -1.8) | 0.031 |
| Placebo | Increase | |||
| Phosphorylated Tau (p-tau181) | This compound | Decrease | -2.0 (-3.6, -0.5) | 0.012 |
| Placebo | Increase | |||
| Neurogranin | This compound | Decrease | -21.0 (-43.6, 1.6) | 0.068 (Trend) |
| Placebo | Increase |
Losmapimod: Clinical Trial Data
Cardiovascular Outcomes in Acute Myocardial Infarction (LATITUDE-TIMI 60 Trial)
This Phase 3 trial did not show a significant benefit of Losmapimod on the primary composite endpoint of cardiovascular death, myocardial infarction, or severe recurrent ischemia.[13][19]
| Outcome | Losmapimod Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint at 12 weeks | 8.1% | 7.0% | 1.16 (0.91-1.47) | 0.24 |
Biomarker Changes in Acute Myocardial Infarction
Despite the lack of clinical efficacy, Losmapimod did demonstrate a reduction in inflammatory biomarkers.[10]
| Biomarker | Timepoint | Ratio of Means (Losmapimod vs. Placebo) | 95% CI | p-value |
| C-reactive protein (CRP) | 4 weeks | 0.76 | 0.62–0.91 | 0.004 |
| 12 weeks | 0.73 | 0.61–0.87 | <0.001 | |
| NT-pro-BNP | 4 weeks & 12 weeks | Significantly reduced | - | <0.001 |
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against p38α MAPK in a non-radioactive in vitro kinase assay.
Materials:
-
Recombinant human p38α MAPK (active)
-
Substrate (e.g., ATF-2)
-
Kinase Assay Buffer
-
ATP
-
Test compound and positive control (e.g., SB203580)
-
96-well assay plate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO.
-
Enzyme and Substrate Preparation: Dilute the p38α MAPK and substrate to their final concentrations in the Kinase Assay Buffer.
-
Assay Plate Setup: Add the diluted test compounds, positive control, or vehicle (DMSO) to the wells of the 96-well plate.
-
Enzyme Addition: Add the diluted p38α MAPK to each well and incubate to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Add a solution of the substrate and ATP to each well to start the reaction. Incubate at a controlled temperature for a set time.
-
Detection of Kinase Activity: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by luminescence).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8][20][21]
Amyloid PET Scan in a Clinical Trial Setting
This protocol provides a general workflow for conducting an amyloid Positron Emission Tomography (PET) scan in a clinical trial for Alzheimer's disease.
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
The patient should be comfortably positioned in a quiet, dimly lit room.
-
An intravenous (IV) line is inserted for the injection of the radiotracer.
Radiotracer Injection and Uptake:
-
A specific amyloid PET radiotracer (e.g., Florbetapir F 18, Florbetaben F 18) is injected through the IV line.
-
There is an uptake period of approximately 30-90 minutes, during which the patient should remain still and quiet.
Image Acquisition:
-
The patient is positioned in the PET scanner.
-
A brain scan of approximately 10-20 minutes is acquired.
Image Analysis:
-
The PET images are reconstructed and reviewed by trained readers.
-
The images are visually assessed as either "amyloid positive" or "amyloid negative" based on the pattern and extent of radiotracer uptake in the brain.[7][22]
Visualizations
Caption: this compound's inhibition of the p38α signaling pathway.
Caption: Experimental workflow for an in vitro p38α kinase inhibition assay.
Caption: Logical flow of a randomized, placebo-controlled clinical trial.
References
- 1. cervomed.com [cervomed.com]
- 2. fulcrumtx.com [fulcrumtx.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. scitechdaily.com [scitechdaily.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Losmapimod does not reduce cardiovascular events in patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.sahmri.org.au [research.sahmri.org.au]
- 14. Effect of Losmapimod on Cardiovascular Outcomes in Patients Hospitalized With Acute Myocardial Infarction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ir.fulcrumtx.com [ir.fulcrumtx.com]
- 16. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. In vivo hyperphosphorylation of tau is associated with synaptic loss and behavioral abnormalities in the absence of tau seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fulcrumtx.com [fulcrumtx.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. Amyloid PET Screening for Enrichment of Early-Stage Alzheimer Disease Clinical Trials: Experience in a Phase 1b Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Neflamapimod: A Comparative Analysis of its Impact on Tau and Amyloid Pathologies in Alzheimer's Disease
For Immediate Release
A comprehensive review of clinical and preclinical data reveals that Neflamapimod, a selective inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα), demonstrates a more pronounced and direct effect on tau pathology biomarkers compared to those of amyloid-beta in the context of Alzheimer's disease. Clinical trial results show a significant reduction in cerebrospinal fluid (CSF) levels of total and phosphorylated tau, key indicators of neurodegeneration. The drug's effect on amyloid-beta appears to be more indirect, potentially by modulating the cellular machinery involved in the processing of amyloid precursor protein (APP).
This compound (formerly VX-745) is an orally administered small molecule that readily crosses the blood-brain barrier. Its mechanism of action centers on the inhibition of p38 MAPKα, an enzyme implicated in the complex inflammatory and stress-related cellular processes that contribute to the pathogenesis of Alzheimer's disease[1][2][3]. Dysregulation of this kinase is linked to both the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the inflammatory cascade triggered by amyloid-beta (Aβ) plaques[4][5][6].
Comparative Efficacy: Tau vs. Amyloid Pathology
An analysis of the available data indicates a notable difference in this compound's impact on tau and amyloid biomarkers.
Impact on Tau Pathology:
Clinical evidence from the Phase 2b REVERSE-SD trial in patients with mild Alzheimer's disease provides the most compelling data for this compound's effect on tau pathology. In this study, treatment with this compound resulted in a statistically significant reduction in the concentration of both total tau (T-tau) and phosphorylated tau (p-tau181) in the CSF when compared to the placebo group[1][7][8]. This finding is significant as elevated levels of these tau species in the CSF are well-established biomarkers of neuronal damage and are closely correlated with the progression of neurodegeneration in Alzheimer's disease[7][8].
Impact on Amyloid Pathology:
The effect of this compound on amyloid pathology is more subtle. The REVERSE-SD trial did not show a significant change in the CSF levels of Aβ40 and Aβ42 in the overall treatment group compared to placebo[7]. However, a pre-specified pharmacokinetic-pharmacodynamic analysis revealed that patients with the highest plasma concentrations of this compound did show a trend towards a reduction in Aβ42 levels[7].
Preclinical studies offer a potential mechanistic explanation for an indirect effect on amyloid processing. Research has shown that inhibition of p38 MAPKα can lead to a decrease in the levels and activity of beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that cleaves APP to produce Aβ peptides[4][8]. By reducing BACE1 activity, this compound may, over time, lower the production of Aβ. Furthermore, preclinical studies in a Down syndrome mouse model, which exhibits Alzheimer's-like pathology, demonstrated that this compound could prevent the loss of cholinergic neurons, a hallmark of Alzheimer's disease that is influenced by both tau and amyloid pathologies[1][2].
Data Presentation
The following tables summarize the quantitative findings from the REVERSE-SD clinical trial, comparing the effects of this compound and placebo on key CSF biomarkers for tau and amyloid pathologies.
Table 1: Effect of this compound on CSF Tau Pathology Biomarkers
| Biomarker | Treatment Group | Mean Change from Baseline (pg/mL) | Difference vs. Placebo (95% CI) | p-value | Reference |
| Total Tau (T-tau) | This compound | Decrease of ~3% | -18.8 (-35.8, -1.8) | 0.031 | [7][8] |
| Placebo | Increase of ~3% | ||||
| Phosphorylated Tau (p-tau181) | This compound | Decrease of ~3% | -2.0 (-3.6, -0.5) | 0.012 | [7][8] |
| Placebo | Increase of ~3% |
Table 2: Effect of this compound on CSF Amyloid Pathology Biomarkers
| Biomarker | Treatment Group | Mean Change from Baseline (pg/mL) | Difference vs. Placebo | p-value | Reference |
| Amyloid-beta 42 (Aβ42) | This compound | Not significantly different from placebo in the overall group. A trend for reduction was observed in patients with the highest plasma drug concentrations. | Not significant in the overall analysis. | Not significant in the overall analysis. | [7] |
| Placebo | |||||
| Amyloid-beta 40 (Aβ40) | This compound | Not significantly different from placebo. | Not significant. | Not significant. | [7] |
| Placebo |
Experimental Protocols
Clinical Trial: REVERSE-SD (NCT03402659)
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial[7].
-
Participants: Patients with mild Alzheimer's disease, confirmed by CSF biomarkers[7].
-
Intervention: this compound (40 mg) or a matching placebo administered orally twice daily for 24 weeks[7].
-
CSF Biomarker Analysis: CSF samples were collected at baseline and at 24 weeks. The concentrations of T-tau, p-tau181, Aβ40, and Aβ42 were measured using the Roche Elecsys® electrochemiluminescence immunoassay platform[7][9]. This fully automated system utilizes a sandwich immunoassay principle with biotinylated monoclonal antibodies and monoclonal antibodies labeled with a ruthenium complex to detect the specific biomarkers[1][2][5][10].
Preclinical Studies: Western Blot Analysis of Tau and Amyloid-Related Proteins
-
Objective: To determine the levels of specific proteins (e.g., total tau, phosphorylated tau, BACE1, APP) in brain tissue from animal models of Alzheimer's disease following treatment with a p38 MAPKα inhibitor.
-
Methodology:
-
Tissue Homogenization: Brain tissue (e.g., hippocampus, cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins of interest[4][6][11].
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples[11].
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[4][11].
-
Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane[4][11].
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-tau, anti-total tau, anti-BACE1, anti-Aβ). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection[4][6][11][12][13].
-
Detection and Quantification: The signal from the secondary antibody is detected using a chemiluminescent substrate, and the resulting bands are imaged. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH, β-actin) to ensure accurate comparison between samples[4][6].
-
Visualizations
References
- 1. diagnostics.roche.com [diagnostics.roche.com]
- 2. neurologylive.com [neurologylive.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Aβ and tau toxicities in Alzheimer’s are linked via oxidative stress-induced p38 activation: Protective role of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diagnostics.roche.com [diagnostics.roche.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 8. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
Assessing the Reproducibility of Published Neflamapimod Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neflamapimod, an investigational p38 mitogen-activated protein kinase (MAPK) alpha inhibitor, with other alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations of its mechanism of action, this document aims to facilitate an objective assessment of the reproducibility of published research on this compound.
Executive Summary
This compound (formerly VX-745) is a brain-penetrant small molecule that selectively inhibits the p38 MAPKα enzyme. This kinase is implicated in the neuroinflammatory processes and synaptic dysfunction associated with neurodegenerative diseases such as Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). Published preclinical and clinical studies suggest that this compound may have disease-modifying potential by targeting these underlying pathologies. This guide summarizes the key findings from this research, providing the necessary details to evaluate the reproducibility of the reported outcomes.
Data Presentation
In Vitro Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against p38 MAPK isoforms. This data is crucial for understanding the drug's potency and selectivity.
| Target | IC50 (nM) | Selectivity vs. p38α | Key Publication |
| p38α | 10 | - | [1] |
| p38β | 220 | 22-fold | [1] |
| p38γ | >20,000 | >2000-fold | [1] |
| p38δ | Not reported | Not reported |
Comparison of p38 MAPK Inhibitors
This table provides a comparative overview of this compound and other notable p38 MAPK inhibitors that have been investigated for various indications.
| Compound | Target Isoforms | Key IC50 (nM) | Therapeutic Area(s) of Investigation | Status |
| This compound (VX-745) | p38α, p38β | p38α: 10 | Alzheimer's Disease, Dementia with Lewy Bodies | Phase 2/3 Clinical Trials |
| Losmapimod | p38α, p38β | p38α: ~5-10 | Cardiovascular Disease, COPD, Facioscapulohumeral Muscular Dystrophy | Development for some indications terminated |
| Talmapimod (SCIO-469) | p38α | p38α: 13 | Rheumatoid Arthritis | Development terminated |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | p38α: 0.1 | Rheumatoid Arthritis, Crohn's Disease | Development terminated |
Experimental Protocols
To ensure the reproducibility of the cited research, detailed methodologies for key experiments are provided below.
In Vitro p38 MAPKα Inhibition Assay
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against p38 MAPKα.
Objective: To quantify the potency of an inhibitor against the p38 MAPKα enzyme.
Materials:
-
Recombinant human p38 MAPKα enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., EGF receptor peptide)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., HEPES buffer with MgCl2)
-
Coupled enzyme system (pyruvate kinase/lactate dehydrogenase) for spectrophotometric detection
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, substrate peptide, and the coupled enzyme system.
-
Add the diluted test compound to the wells. Include a DMSO-only control (no inhibitor).
-
Add the p38 MAPKα enzyme to all wells and incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of this decrease is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Preclinical Evaluation in Animal Models of Neurodegeneration
This section describes a general workflow for assessing the efficacy of a p38 MAPK inhibitor in a transgenic mouse model of Alzheimer's disease.
Objective: To evaluate the in vivo effects of a test compound on cognitive function and AD-related pathology.
Animal Model: Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent amyloid plaque formation and cognitive deficits.
Procedure:
-
Animal Dosing: Administer the test compound (e.g., this compound) or vehicle control to the mice via oral gavage or other appropriate route for a specified duration (e.g., several weeks or months).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function. Common tests include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze or T-maze: To evaluate spatial working memory.
-
Novel Object Recognition: To assess recognition memory.
-
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Histopathology and Immunohistochemistry: Process brain sections to quantify amyloid plaque burden, neuroinflammation (microgliosis and astrocytosis), and synaptic markers.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of Aβ peptides (Aβ40 and Aβ42), tau phosphorylation, and inflammatory cytokines using techniques such as ELISA and Western blotting.
Clinical Trial Protocol: REVERSE-SD and AscenD-LB Studies
The following provides a summary of the methodologies for two key clinical trials of this compound.
REVERSE-SD (Phase 2b in Mild Alzheimer's Disease) [2][3][4][5][6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][3][4][6]
-
Participants: 161 individuals with mild Alzheimer's disease, confirmed by cerebrospinal fluid (CSF) biomarkers.[2][3][4]
-
Intervention: this compound (40 mg) or matching placebo administered orally twice daily for 24 weeks.[2][3][4]
-
Primary Endpoint: Improvement in episodic memory, assessed by a combined score from the Hopkins Verbal Learning Test-Revised (HVLT-R).[2]
-
Secondary Endpoints: Changes in other cognitive measures (e.g., Wechsler Memory Scale), clinical dementia rating, and CSF biomarkers (total tau, phosphorylated tau, Aβ peptides).[2][3]
AscenD-LB (Phase 2a in Dementia with Lewy Bodies) [7][8][9]
-
Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[7][8]
-
Participants: 91 patients with mild-to-moderate Dementia with Lewy Bodies.[7]
-
Intervention: this compound (40 mg) or matching placebo administered orally for 16 weeks. The dosing regimen was either twice daily or three times daily based on body weight.[7][8]
-
Primary Endpoint: Change in a study-specific Neuropsychological Test Battery (NTB) designed to evaluate attention and executive function.[7]
-
Secondary Endpoints: Changes in the Clinical Dementia Rating Sum of Boxes (CDR-SB), Timed Up and Go (TUG) test, and other cognitive and functional assessments.[7]
Mandatory Visualization
p38 MAPK Signaling Pathway in Neurodegeneration
The following diagram illustrates the central role of the p38 MAPK signaling pathway in the pathological processes of neurodegenerative diseases.
Caption: p38 MAPK signaling cascade in neurodegeneration.
Experimental Workflow for Preclinical Assessment
This diagram outlines the typical workflow for evaluating a p38 MAPK inhibitor in a preclinical setting.
Caption: Preclinical evaluation workflow for p38 MAPK inhibitors.
Logical Relationship of Clinical Trial Design
This diagram illustrates the logical flow of the key clinical trials for this compound.
Caption: Logical progression of this compound's clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. cervomed.com [cervomed.com]
- 6. researchgate.net [researchgate.net]
- 7. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safe Disposal of Neflamapimod: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like Neflamapimod is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the surrounding ecosystem. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with established safety data and regulatory guidelines.
I. Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1] An accessible safety shower and eye wash station must be available.[1]
II. Spill Management
In the event of a spill, immediate action is necessary to contain the substance and prevent further contamination.
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For powder spills, avoid creating dust.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined in Section III.[1]
III. This compound Disposal Procedures
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains, sewers, or water systems.[2]
Step-by-Step Disposal Guide:
-
Collection of Waste:
-
Collect all waste materials, including unused or expired this compound, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a cool, well-ventilated area.[1]
-
-
Inactivation (If Applicable and Permitted):
-
While specific inactivation protocols for this compound are not detailed in the provided search results, a common practice for similar compounds involves chemical degradation. Consult with your institution's Environmental Health and Safety (EHS) department for approved inactivation procedures.
-
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., alcohol). The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, scratch out all personal or identifying information on the prescription label of the empty container before disposal or recycling.[3][4]
-
-
Disposal of Non-Contaminated Waste:
-
Packaging and other materials that have not come into direct contact with this compound can typically be disposed of as regular laboratory waste.
-
-
Final Disposal:
-
The sealed hazardous waste container should be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.
-
For clinical trial materials, there may be specific "drug accountability, disposal, return, or retention" protocols.[5] Always refer to the study-specific guidelines.
-
IV. Data Summary: this compound Safety and Handling
| Parameter | Specification | Reference |
| Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing, suitable respirator | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Away from direct sunlight and ignition sources. Recommended storage for powder: -20°C. | [1] |
| Spill Containment | Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. | [1] |
| Extinguishing Media | Water spray, dry chemical, foam, carbon dioxide. | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for this compound Waste Disposal.
References
Personal protective equipment for handling Neflamapimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of Neflamapimod (also known as VX-745), a potent and selective p38α kinase inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks to personnel.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictogram: [1]
-
GHS07: Exclamation Mark
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (chemically resistant) |
| Skin and Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or if ventilation is inadequate |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature for the powder form is -20°C.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
| Emergency Situation | First Aid and Response Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| If on Skin | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] |
| If Inhaled | Move the person to fresh air and keep them in a position comfortable for breathing.[1] Seek medical attention if respiratory symptoms occur. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Spill | Evacuate personnel from the immediate area. Use full personal protective equipment.[1] Absorb spills with an inert, non-combustible material (e.g., sand, earth, universal binder).[1] Collect the absorbed material and place it in a suitable, labeled container for disposal. Decontaminate the spill area and any equipment used with a suitable solvent (e.g., alcohol) followed by cleaning with a detergent solution.[1][2] |
Disposal Plan
As an investigational drug, this compound and any contaminated materials must be treated as hazardous waste.
General Principles:
-
All waste containing this compound should be collected in dedicated, sealed, and clearly labeled hazardous waste containers.
-
Do not mix with non-hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Waste Streams:
-
Solid Waste: Collect unused this compound powder, contaminated labware (e.g., pipette tips, tubes), and used PPE in a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled hazardous liquid waste container. If organic solvents are used, the waste should be collected in a container specifically for flammable organic waste.[3]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
Visual Workflow for Handling this compound
Caption: Standard workflow for safely handling this compound in a laboratory setting.
Emergency Spill Response Workflow
Caption: Step-by-step procedure for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
